Product packaging for 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine(Cat. No.:CAS No. 39242-18-7)

2,6-Di(1H-1,2,4-triazol-1-yl)pyridine

カタログ番号: B1314847
CAS番号: 39242-18-7
分子量: 213.2 g/mol
InChIキー: MFOIBUMMJBNCGI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

2,6-Di(1H-1,2,4-triazol-1-yl)pyridine is a useful research compound. Its molecular formula is C9H7N7 and its molecular weight is 213.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7N7 B1314847 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine CAS No. 39242-18-7

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2,6-bis(1,2,4-triazol-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N7/c1-2-8(15-6-10-4-12-15)14-9(3-1)16-7-11-5-13-16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOIBUMMJBNCGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N2C=NC=N2)N3C=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30476092
Record name 2,6-Bis(1H-1,2,4-triazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39242-18-7
Record name 2,6-Bis(1H-1,2,4-triazol-1-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39242-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Bis(1H-1,2,4-triazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine, a heterocyclic compound of interest in coordination chemistry and drug discovery. This document details a probable synthetic protocol, summarizes key characterization data, and presents visual workflows to aid in laboratory practice.

Synthesis

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A plausible and efficient method involves the coupling of a 2,6-dihalopyridine with 1,2,4-triazole. The following protocol is based on established methodologies for the synthesis of similar bis(triazolyl)pyridine compounds.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,6-Dibromopyridine

  • 1,2,4-Triazole

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 1,2,4-triazole (2.2 equivalents) in dry DMF, add potassium carbonate (2.5 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 2,6-dibromopyridine (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to 120-140 °C and maintain for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Characterization Data

The following tables summarize the expected and reported characterization data for this compound and its isomer, 2,6-di(4H-1,2,4-triazol-4-yl)pyridine dihydrate. Direct experimental data for the title compound is limited in publicly available literature; therefore, some data is inferred from closely related structures.

Table 1: Physicochemical and Spectroscopic Data
PropertyThis compound (Expected)2,6-di(4H-1,2,4-triazol-4-yl)pyridine dihydrate[1]
Molecular Formula C₉H₇N₇C₉H₇N₇·2H₂O
Molecular Weight 213.20 g/mol 249.25 g/mol
Appearance White to off-white solidWhite needles
Melting Point Not reported325-327 K
¹H NMR (ppm) Expected signals for pyridine and triazole protons.Not reported in detail.
¹³C NMR (ppm) Expected signals for pyridine and triazole carbons.Not reported in detail.
Mass Spec (m/z) Expected [M+H]⁺ at 214.08Not reported.
Table 2: Infrared (IR) Spectroscopy Data
Functional GroupExpected Wavenumber (cm⁻¹) for this compound
C-H stretch (aromatic) 3100-3000
C=N stretch (ring) 1600-1450
C-N stretch 1350-1250
Ring vibrations Multiple bands in the fingerprint region (below 1500)

Visualized Workflows

The following diagrams illustrate the synthetic pathway and a general characterization workflow for this compound.

Synthesis_Workflow reagents 2,6-Dibromopyridine 1,2,4-Triazole K₂CO₃, DMF reaction Nucleophilic Aromatic Substitution reagents->reaction Heat workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product Characterization_Workflow start Purified Product nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms Mass Spectrometry (MS) start->ms ir Infrared Spectroscopy (IR) start->ir mp Melting Point Determination start->mp data Structural Confirmation & Purity Assessment nmr->data ms->data ir->data mp->data

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the crystal structure of 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine, a molecule of significant interest in coordination chemistry and medicinal research. This document details the precise three-dimensional arrangement of atoms, elucidated by single-crystal X-ray diffraction, and provides comprehensive experimental protocols for its synthesis and crystallographic analysis. Furthermore, this guide explores the potential biological significance of this class of compounds by illustrating the well-established antifungal mechanism of action of triazoles, which involves the inhibition of the ergosterol biosynthesis pathway.

Introduction

Pyridine-based ligands incorporating N-heterocyclic moieties, such as 1,2,4-triazole, are pivotal in the development of novel coordination complexes, functional materials, and pharmacologically active agents. The compound 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine, with its tridentate N-donor atoms, exhibits a versatile coordination behavior with various metal ions. Understanding its solid-state structure is fundamental to predicting and interpreting the properties of its derivatives and metal complexes. This guide serves as a comprehensive resource, presenting detailed crystallographic data, experimental methodologies, and insights into its potential biological applications.

Crystal Structure and Spectroscopic Data

The crystal structure of 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine (hereafter referred to as compound I ) has been determined by single-crystal X-ray diffraction.[1][2] The compound crystallizes in the orthorhombic space group Pna2₁, with the entire molecule comprising the asymmetric unit.[1][2] The key crystallographic and spectroscopic data are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for Compound I[1][2]
ParameterValue
Empirical FormulaC₁₁H₁₁N₇
Formula Weight241.26
Temperature296 K
Wavelength0.71073 Å
Crystal SystemOrthorhombic
Space GroupPna2₁
Unit Cell Dimensions
a11.082 (2) Å
b10.389 (2) Å
c10.134 (2) Å
α90°
β90°
γ90°
Volume1166.3 (4) ų
Z4
Calculated Density1.374 Mg/m³
Absorption Coefficient0.096 mm⁻¹
F(000)504
Table 2: Selected Bond Lengths and Angles for Compound I
BondLength (Å)AngleDegree (°)
N(1)-C(1)1.356(3)C(1)-N(1)-N(2)104.8(2)
N(1)-N(2)1.351(3)N(1)-N(2)-C(2)112.3(2)
N(2)-C(2)1.314(4)N(2)-C(2)-N(3)109.8(3)
N(3)-C(2)1.332(4)C(2)-N(3)-C(3)104.9(2)
N(3)-C(3)1.455(3)N(1)-C(1)-N(4)108.2(2)
C(1)-N(4)1.330(3)C(4)-C(5)-N(5)122.3(2)
N(5)-C(6)1.339(3)C(5)-N(5)-C(6)118.2(2)

Note: Atom numbering may vary from the original publication for clarity.

In the crystal structure, the triazole rings are twisted relative to the central pyridine ring, with dihedral angles of 66.4(1)° and 74.6(1)°.[1][2] The packing of the molecules in the crystal lattice is influenced by weak C-H···N hydrogen bonds, forming a two-dimensional network with layers parallel to the (001) plane.[1][2]

Table 3: ¹H and ¹³C NMR Spectroscopic Data for Compound I in CDCl₃[3]
¹H NMR (400 MHz) δ (ppm) Multiplicity Assignment
8.23s2H, Triazole-H
7.98s2H, Triazole-H
7.69t1H, Pyridine-H
7.12d2H, Pyridine-H
5.44s4H, CH₂
¹³C NMR (100 MHz) δ (ppm) Assignment
152.5Pyridine-C
144.0Triazole-C
138.6Pyridine-C
121.8Pyridine-C
54.8CH₂

Experimental Protocols

Synthesis of 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine (I)

The synthesis of compound I is achieved through a microwave-assisted N-alkylation of 1,2,4-triazole with 2,6-bis(bromomethyl)pyridine.[3]

Materials:

  • 2,6-bis(bromomethyl)pyridine

  • 1,2,4-triazole

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

Equipment:

  • Microwave reactor

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Standard glassware for filtration and extraction

Procedure:

  • Deprotonation of 1,2,4-triazole: In a round-bottom flask, dissolve 1,2,4-triazole (0.0241 mol, 1.665 g) in 10-12 mL of anhydrous acetonitrile with stirring.[3] Once fully dissolved, add anhydrous potassium carbonate (0.0241 mol, 3.331 g) and stir the suspension briefly to facilitate the deprotonation of the triazole.[3]

  • Preparation of the alkylating agent solution: In a separate vial, dissolve 2,6-bis(bromomethyl)pyridine (0.011 mol, 2.902 g) in 5 mL of anhydrous acetonitrile.[3]

  • Microwave-assisted reaction: Combine the solution of 2,6-bis(bromomethyl)pyridine with the suspension of the deprotonated 1,2,4-triazole in a microwave-safe reaction vessel.

  • Seal the vessel and place it in the microwave reactor. Irradiate the mixture for approximately 15 minutes at a suitable temperature (e.g., 140 °C, as a starting point for optimization).[3]

  • Work-up and purification: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetonitrile in vacuo using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product as a white solid.

Single-Crystal X-ray Diffraction Analysis

High-quality single crystals of compound I suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified compound in a suitable solvent, such as acetonitrile or an ethanol/water mixture.

Equipment:

  • Single-crystal X-ray diffractometer (e.g., Bruker SMART CCD area-detector)

  • Goniometer head and mounting loops

  • Cryostream cooling system

  • X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å)

Procedure:

  • Crystal Mounting: A suitable single crystal is selected under a microscope, mounted on a cryoloop, and placed on the goniometer head of the diffractometer. The crystal is then cooled to a low temperature (e.g., 100 K or 173 K) using a cryostream to minimize thermal vibrations and improve data quality.

  • Data Collection: The diffractometer software is used to determine the unit cell parameters and the crystal orientation matrix from a series of initial frames. A full sphere of diffraction data is then collected by rotating the crystal through a series of omega and phi scans.

  • Data Reduction and Structure Solution: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. The crystal structure is solved using direct methods or Patterson methods, which provide initial phases for the structure factors.

  • Structure Refinement: The initial structural model is refined by full-matrix least-squares methods against the experimental data.[4] This iterative process involves adjusting atomic positions, anisotropic displacement parameters, and other model parameters to minimize the difference between the observed and calculated structure factors.[4] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Logical and Signaling Pathway Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and structural determination of 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Structural Characterization start Starting Materials (2,6-bis(bromomethyl)pyridine, 1,2,4-triazole, K2CO3) reaction Microwave-Assisted N-Alkylation in Acetonitrile start->reaction workup Work-up and Purification (Solvent Removal, Chromatography) reaction->workup product Pure 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine workup->product crystallization Single Crystal Growth product->crystallization xrd Single-Crystal X-ray Diffraction Data Collection crystallization->xrd solution Structure Solution (Direct Methods) xrd->solution refinement Structure Refinement (Least-Squares) solution->refinement final_structure Final Crystal Structure and Data refinement->final_structure ergosterol_pathway cluster_pathway Ergosterol Biosynthesis Pathway in Fungi cluster_inhibition Mechanism of Action of Triazole Antifungals squalene Squalene lanosterol Lanosterol squalene->lanosterol Multiple Steps intermediate 14-demethylated sterols lanosterol->intermediate Lanosterol 14-α-demethylase (CYP51/Erg11p) ergosterol Ergosterol intermediate->ergosterol Multiple Steps triazole 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine (and other triazoles) triazole->inhibition cyp51 Lanosterol 14-α-demethylase inhibition->cyp51 Inhibition depletion Ergosterol Depletion cyp51->depletion accumulation Toxic Sterol Accumulation cyp51->accumulation disruption Fungal Cell Membrane Disruption & Fungal Growth Inhibition depletion->disruption accumulation->disruption

References

An In-depth Technical Guide to the Properties of 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine Ligand

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of the 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine ligand, a versatile building block in coordination chemistry and materials science. This document details its structural characteristics, spectroscopic signature, and thermal stability, supported by experimental protocols and data presented for comparative analysis.

Core Properties and Structural Analysis

This compound is a multidentate ligand featuring a central pyridine ring flanked by two 1H-1,2,4-triazole moieties. This arrangement allows for the formation of stable complexes with a variety of metal ions. The nitrogen atoms of the pyridine and triazole rings act as coordination sites, enabling the ligand to adopt various coordination modes.

The structural integrity and coordination behavior of this ligand are dictated by the geometric arrangement of its constituent rings. In related structures, such as the dihydrate of the isomeric 2,6-di(4H-1,2,4-triazol-4-yl)pyridine, the triazole rings are nearly coplanar with the central pyridine ring, with dihedral angles reported to be between 2.7° and 7.0°.[1][2] This planarity can facilitate π-stacking interactions in the solid state.

Table 1: Crystallographic Data for a Related Isomer: 2,6-Di(4H-1,2,4-triazol-4-yl)pyridine Dihydrate
ParameterValue
Molecular FormulaC₉H₇N₇·2H₂O
Molecular Weight249.25 g/mol
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)7.052 (8)
b (Å)17.862 (16)
c (Å)9.715 (8)
β (°)111.158 (9)
Volume (ų)1141.2 (19)
Z4

Data sourced from a study on 2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine dihydrate.[1]

Spectroscopic and Thermal Properties

The spectroscopic and thermal characteristics of this compound and its derivatives are crucial for their identification and for understanding their coordination behavior.

Table 2: Spectroscopic Data for 1,2,4-Triazole and Pyridine Moieties
Spectroscopic TechniqueMoietyCharacteristic Peaks/Regions
FT-IR (cm⁻¹) 1,2,4-TriazoleN-H stretching: ~3151-3082; C-H stretching: ~2801
PyridineC-H stretching: ~2936-2866; C=N stretching: ~1660-1612
UV-Vis (nm) 1,2,4-Triazoleπ → π* transition: ~205-216
Pyridineπ → π* and n → π* transitions: ~250-270
¹H NMR (ppm) 1,2,4-TriazoleChemical shifts are dependent on the substitution pattern.
PyridineAromatic protons typically appear in the 7.0-9.0 ppm range.
¹³C NMR (ppm) 1,2,4-TriazoleAromatic carbons appear in the 140-160 ppm range.
PyridineAromatic carbons appear in the 120-150 ppm range.

Note: The exact peak positions can vary based on the solvent, concentration, and the presence of metal ions. The provided FT-IR data is for the related ligand 2-(1H-1,2,4-triazol-3-yl)pyridine.[3] UV-Vis data for the parent heterocycles are also cited.[4][5]

Thermal analysis of 1,2,4-triazole derivatives indicates that they undergo multi-stage decomposition.[6] The stability is influenced by the nature of the substituents and the presence of coordinated metal ions.

Experimental Protocols

Synthesis of 2,6-Di(4H-1,2,4-triazol-4-yl)pyridine Dihydrate (An Isomer)

Materials:

  • 2,6-diaminopyridine

  • Diformylhydrazine

  • Water

  • Ethanol

Procedure:

  • A mixture of 1.3 g (0.012 mol) of 2,6-diaminopyridine and 2.0 g (0.023 mol) of diformylhydrazine is prepared.[1]

  • The mixture is heated slowly to 160°C and maintained at 160-170°C for 30 minutes.[1]

  • Upon cooling, crystals will separate from the mixture.[1]

  • The crystals are collected and can be recrystallized from water to yield the final product.[1]

This procedure yields white, needle-like crystals with a melting point of 325-327 K.[1]

Characterization Methods:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using a deuterated solvent such as CDCl₃ or DMSO-d₆.[7][8]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are obtained using the KBr pellet method in the 4000-400 cm⁻¹ range.[3]

  • UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded in a suitable solvent to observe electronic transitions.[3]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of the ligand and its metal complexes.[3]

  • Thermal Analysis: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are performed to evaluate the thermal stability of the compounds.[6][9]

Visualized Workflows and Relationships

Diagram 1: Synthesis Workflow

Synthesis_Workflow Synthesis of 2,6-Di(4H-1,2,4-triazol-4-yl)pyridine Dihydrate cluster_reactants Reactants cluster_process Process cluster_product Product reactant1 2,6-Diaminopyridine heating Heat to 160-170°C for 30 min reactant1->heating reactant2 Diformylhydrazine reactant2->heating cooling Cooling heating->cooling crystallization Crystallization cooling->crystallization recrystallization Recrystallization from Water crystallization->recrystallization product 2,6-Di(4H-1,2,4-triazol-4-yl)pyridine Dihydrate recrystallization->product

Caption: Workflow for the synthesis of a ligand isomer.

Diagram 2: Coordination with Metal Ions

Coordination_Relationship Coordination of the Ligand with a Metal Ion cluster_components Components cluster_complex Resulting Complex ligand This compound complex Metal-Ligand Complex ligand->complex Forms coordinate bonds metal Metal Ion (e.g., Fe, Co, Ag) metal->complex Central atom

Caption: General coordination scheme with a metal ion.

Biological and Pharmaceutical Potential

Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[10] These activities often stem from the ability of the triazole ring to coordinate with metal ions in biological systems or to act as a pharmacophore that interacts with specific enzyme active sites.

While specific signaling pathways for this compound have not been extensively detailed in the literature, its structural motifs are present in various biologically active molecules. For instance, compounds containing a 3-thio-1,2,4-triazole moiety have been investigated as inhibitors of Mycobacterium tuberculosis.[11] The biological potential of metal complexes derived from this ligand is an active area of research, with potential applications in the development of novel therapeutic agents. The ability of the ligand to form stable complexes suggests its utility in drug delivery systems or as a core structure for metallodrugs.

References

Synthesis of 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for obtaining 2,6-di(1H-1,2,4-triazol-1-yl)pyridine and its isomers. The document details experimental protocols, presents quantitative data for comparative analysis, and visualizes the synthetic pathways and a key biological mechanism of action.

Introduction

The 2,6-bis(triazolyl)pyridine scaffold is a significant pharmacophore due to its versatile coordination properties and diverse biological activities. Derivatives of this core structure have shown promise as antimicrobial agents and as molecules capable of interacting with non-canonical DNA structures, making them intriguing candidates for drug development. This guide focuses on two principal synthetic strategies: a condensation reaction for the synthesis of 2,6-bis(4H-1,2,4-triazol-4-yl)pyridine and the Ullmann-type coupling for the targeted synthesis of this compound.

Synthetic Methodologies

Two primary methodologies are presented for the synthesis of 2,6-bis(triazolyl)pyridine derivatives, each yielding a different isomer.

Method 1: Synthesis of 2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine dihydrate via Condensation Reaction

This approach involves the reaction of 2,6-diaminopyridine with diformylhydrazine.

Experimental Protocol:

A mixture of 1.3 g (0.012 mol) of 2,6-diaminopyridine and 2.0 g (0.023 mol) of diformylhydrazine is heated slowly to 160°C. The reaction mixture is maintained at a temperature of 160-170°C for 30 minutes. Upon cooling, crystals of the product separate from the mixture. These crystals are then collected and can be recrystallized from water to yield the final product, 2,6-bis(4H-1,2,4-triazol-4-yl)pyridine dihydrate.[1][2]

Method 2: Synthesis of this compound via Ullmann-Type Coupling

General Experimental Protocol (Adapted):

In a reaction vessel, 2,6-dibromopyridine, an excess of 1,2,4-triazole, a copper(I) catalyst (e.g., CuI or CuCl), a suitable ligand (e.g., 1-methyl-imidazole or 1,10-phenanthroline), and a base (e.g., K2CO3 or t-BuOLi) are combined in a high-boiling polar solvent such as DMF or N-methylpyrrolidone. The mixture is heated to a high temperature (often in excess of 150°C) under an inert atmosphere for several hours. After the reaction is complete, the mixture is cooled, and the product is isolated through extraction and purified by chromatography.

Data Presentation

The following table summarizes the quantitative data associated with the described synthetic methods.

ParameterMethod 1: CondensationMethod 2: Ullmann-Type Coupling
Starting Materials 2,6-diaminopyridine, diformylhydrazine2,6-dihalopyridine, 1,2,4-triazole
Product Isomer 2,6-bis(4H-1,2,4-triazol-4-yl)pyridineThis compound
Reaction Temperature 160-170°C[1][2]Typically >150°C
Reaction Time 30 minutes[1][2]Several hours
Yield 13%[1]Not specified in literature for this exact reaction
Catalyst NoneCopper(I) salt (e.g., CuI, CuCl)[4]
Solvent None (neat reaction)High-boiling polar solvents (e.g., DMF, NMP)

Visualizations

Synthetic Pathways

The following diagrams illustrate the chemical transformations for the two synthetic methods.

synthetic_pathway_1 2,6-diaminopyridine 2,6-diaminopyridine product_1 2,6-bis(4H-1,2,4-triazol-4-yl)pyridine dihydrate 2,6-diaminopyridine->product_1 160-170°C, 30 min diformylhydrazine diformylhydrazine diformylhydrazine->product_1

Caption: Synthesis of 2,6-bis(4H-1,2,4-triazol-4-yl)pyridine dihydrate.

synthetic_pathway_2 2,6-dihalopyridine 2,6-dihalopyridine product_2 This compound 2,6-dihalopyridine->product_2 Cu(I) catalyst, Base, >150°C 1,2,4-triazole 1,2,4-triazole 1,2,4-triazole->product_2

Caption: Ullmann-type synthesis of this compound.

Biological Mechanism of Action: Interaction with Non-Canonical DNA Structures

Certain bis-triazolyl-pyridine derivatives have been shown to interact with non-canonical DNA secondary structures, such as G-quadruplexes (G4s) and i-motifs.[5][6] This interaction can modulate gene expression, presenting a potential therapeutic strategy.

signaling_pathway cluster_gene_regulation Gene Regulation BTP Bis-triazolyl-pyridine Derivative Stabilization Stabilization BTP->Stabilization Destabilization Destabilization BTP->Destabilization G4 G-quadruplex (G4) DNA Transcription_Repression Transcription Repression G4->Transcription_Repression blocks polymerase iM i-motif DNA Transcription_Activation Transcription Activation iM->Transcription_Activation allows polymerase binding Stabilization->G4 Destabilization->iM

Caption: Proposed mechanism of gene regulation by bis-triazolyl-pyridine derivatives.

Conclusion

The synthesis of this compound derivatives can be achieved through distinct synthetic routes, yielding different isomers with potential applications in drug discovery. The condensation of 2,6-diaminopyridine provides a direct route to the 4-yl substituted isomer, while the Ullmann-type coupling of 2,6-dihalopyridines offers a pathway to the 1-yl isomer. The biological activity of these compounds, particularly their interaction with non-canonical DNA structures, underscores their potential as therapeutic agents. Further research into optimizing the Ullmann-type coupling for this specific scaffold and exploring the structure-activity relationships of these derivatives is warranted.

References

Spectroscopic Analysis of 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Predicted Spectroscopic Data

Based on the analysis of similar structures, the following tables summarize the anticipated spectroscopic data for 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine. It is crucial to note that these are extrapolated values and require experimental verification.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Pyridine C3-H, C5-H7.8 - 8.2 (d)115 - 120
Pyridine C4-H8.0 - 8.4 (t)140 - 145
Pyridine C2, C6-150 - 155
Triazole C3'-H8.2 - 8.6 (s)145 - 150
Triazole C5'-H8.8 - 9.2 (s)150 - 155

Note: Predicted chemical shifts are based on data from related pyridine and triazole compounds. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Key Predicted Infrared (IR) Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹)
C-H stretching (aromatic)3000 - 3150
C=N stretching (pyridine and triazole rings)1580 - 1620
C=C stretching (aromatic)1400 - 1500
Ring breathing modes900 - 1200
C-H out-of-plane bending700 - 900

Note: These are characteristic regions for the functional groups present in the molecule.

Table 3: Predicted Mass Spectrometry (MS) Data
Ion Predicted m/z
[M+H]⁺ (Molecular Ion)214.09

Note: The exact mass is calculated for the molecular formula C₉H₇N₇. Fragmentation patterns would likely involve the loss of triazole rings or pyridine fragments.

Table 4: Predicted UV-Vis Absorption Maxima
Solvent Predicted λmax (nm) Transition
Ethanol~250 - 280π → π
~300 - 330n → π

Note: The absorption maxima are influenced by the solvent polarity. The predicted values are based on the electronic transitions typical for pyridine and triazole chromophores.

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments required for the spectroscopic analysis of this compound.

Synthesis of this compound

A plausible synthetic route involves the reaction of 2,6-dihalopyridine with 1H-1,2,4-triazole in the presence of a base.

Materials:

  • 2,6-Dichloropyridine or 2,6-Dibromopyridine

  • 1H-1,2,4-triazole

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Dimethylformamide (DMF) or Acetonitrile (CH₃CN) as solvent

Procedure:

  • To a solution of 1H-1,2,4-triazole (2.2 equivalents) in DMF, add K₂CO₃ (3 equivalents).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the triazolate anion.

  • Add 2,6-dihalopyridine (1 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Acquisition:

  • Record the ¹H NMR spectrum to determine the chemical shifts, integration, and coupling constants of the protons.

  • Record the ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms.

  • Additional 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to confirm the assignments.

Infrared (IR) Spectroscopy

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

  • For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr and pressing it into a thin disk.

  • Alternatively, record the spectrum using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

  • Scan the sample over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Instrumentation:

  • An Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) for ESI-MS.

  • For MALDI-MS, mix the sample with a suitable matrix on a target plate.

Data Acquisition:

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.

  • High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

UV-Visible (UV-Vis) Spectroscopy

Instrumentation:

  • A double-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) of a known concentration.

Data Acquisition:

  • Record the absorption spectrum over a wavelength range of 200-800 nm.

  • Determine the wavelength(s) of maximum absorbance (λmax).

Visualizations

The following diagram illustrates a typical experimental workflow for the synthesis and spectroscopic characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start 2,6-Dihalopyridine + 1H-1,2,4-triazole reaction Base-mediated Nucleophilic Substitution start->reaction purification Purification (Recrystallization/ Chromatography) reaction->purification product This compound purification->product nmr NMR (¹H, ¹³C) product->nmr ir IR product->ir ms MS product->ms uvvis UV-Vis product->uvvis

Caption: Experimental workflow for the synthesis and spectroscopic analysis.

This guide provides a foundational understanding for researchers and professionals in drug development. However, the successful characterization of this compound will ultimately depend on its actual synthesis and the empirical data obtained through these established spectroscopic techniques.

The Ascendance of 1,2,4-Triazolyl Pyridines: A Technical Guide to Their Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The fusion of the 1,2,4-triazole and pyridine rings has given rise to a class of heterocyclic compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the discovery and synthesis of 1,2,4-triazolyl pyridines, offering valuable insights for researchers and professionals in the field of drug development. These compounds have demonstrated promising activity as antitubercular and anticancer agents, making them a focal point of modern medicinal chemistry.

Discovery and Therapeutic Promise

The journey of 1,2,4-triazolyl pyridines in drug discovery has been marked by a focus on combating infectious diseases and cancer. A notable discovery in this area is a series of 3-thio-1,2,4-triazole-substituted pyridines that exhibit potent inhibitory activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2][3] The initial hit compound, 3-(5-((4-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-5-(oct-1-yn-1-yl)pyridine, demonstrated a growth inhibition against Mtb with an IC50 of 5.3 μM.[1][4] Structure-activity relationship (SAR) studies have since led to the identification of analogs with low micromolar to nanomolar inhibitory activity.[1][3] Importantly, these potent analogs have shown no cytotoxicity in mammalian cells at concentrations over 100 times their effective dose against Mtb, highlighting their potential as selective therapeutic agents.[2][3][5]

Beyond their antitubercular properties, 1,2,4-triazole-pyridine hybrids have also been investigated as potential anticancer agents.[6][7] Studies have shown that these compounds can exhibit moderate to potent anticancer activities against various cancer cell lines.[6][7] For instance, certain derivatives have been tested against murine melanoma (B16F10) cells, with IC50 values ranging from 41.12μM to 61.11μM.[6][7] The versatility of the 1,2,4-triazole scaffold, known for its presence in established drugs like the aromatase inhibitor letrozole, underscores the therapeutic potential of its pyridine hybrids.[6]

Core Synthetic Strategies

The synthesis of 1,2,4-triazolyl pyridines predominantly involves the construction of the 1,2,4-triazole ring from a pyridine-derived precursor. A common and effective method is the formation of a 1,2,4-triazole-3-thione intermediate, which can then be further functionalized.

A general synthetic workflow is depicted below:

Synthesis_Workflow PyridineCarboxylicAcid Pyridine Carboxylic Acid Derivative Hydrazide Pyridine Carbohydrazide PyridineCarboxylicAcid->Hydrazide Dithiocarbazate Potassium Dithiocarbazate Hydrazide->Dithiocarbazate CS2, KOH TriazoleThione 1,2,4-Triazole-3-thione Dithiocarbazate->TriazoleThione FinalProduct Substituted 1,2,4-Triazolyl Pyridine TriazoleThione->FinalProduct Alkyl/Aryl Halide, Base

Caption: General Synthetic Workflow for 1,2,4-Triazolyl Pyridines.

Key Experimental Protocols

Protocol 1: Synthesis of 5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

This protocol outlines the formation of the core 1,2,4-triazole-3-thione intermediate from nicotinohydrazide.

  • Synthesis of Potassium 3-pyridyl-dithiocarbazate: A solution of potassium hydroxide (0.15 M), nicotinohydrazide (0.10 M), and carbon disulfide (0.15 M) is prepared in absolute ethanol (200 mL).[6][8] The mixture is stirred at room temperature.

  • Cyclization to 1,2,4-Triazole-3-thiol: The resulting potassium dithiocarbazate (0.096 M) is suspended in water (40 mL) and ammonia solution (20 mL, 0.864 M) is added.[6][8] The mixture is refluxed with stirring for 3 to 4 hours.[6] The reaction progress is monitored by the cessation of hydrogen sulfide evolution. The solution is then cooled and acidified with a suitable acid (e.g., concentrated HCl) to precipitate the desired 5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol. The product is collected by filtration, washed with cold water, and dried.

Protocol 2: S-Alkylation/Arylation of 5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

This protocol describes the functionalization of the triazole-thione intermediate to yield the final target compounds.

  • A solution of sodium (6 M) in dry methanol is prepared. To this, 5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol (0.006 M) is added, followed by the addition of the desired substituted benzyl halide (6 M) in dry N,N-dimethylformamide (DMF).[6]

  • The reaction mixture is stirred at room temperature for a specified time, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into ice-cold water to precipitate the crude product.

  • The solid is filtered, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 3-(5-(substituted-benzylthio)-4H-1,2,4-triazol-3-yl)pyridine derivative.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and biological activity of selected 1,2,4-triazolyl pyridines.

Table 1: Synthesis Yields of 1,2,4-Triazole-3-thiones

Starting HydrazideProductYield (%)Reference
5-Bromonicotinohydrazide5-(5-Bromopyridin-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol70-99[1][4]
Various Hydrazides5-Substituted-4-methyl-4H-1,2,4-triazole-3-thiones42-97[1][4]

Table 2: Biological Activity of Antitubercular 1,2,4-Triazolyl Pyridines

CompoundMtb IC50 (µM)VERO Cell CC50 (µM)Selectivity Index (CC50/IC50)Reference
1 5.3132.5[1][4]
20 Potent (nanomolar)>100x effective doseHigh[2][3]

Table 3: Anticancer Activity of 1,2,4-Triazolyl Pyridines against B16F10 Murine Melanoma Cells

CompoundIC50 (µM)Reference
TP1-TP7 41.12 - 61.11[6][7]
TP6 Highest Activity[6]

Mechanism of Action: A Glimpse into Antitubercular Activity

Preliminary investigations into the mechanism of action of nitro-aromatic 1,2,4-triazolyl pyridines against M. tuberculosis suggest a prodrug activation strategy.[1][2][3] This proposed pathway is similar to that of the known antitubercular drug pretomanid.

MoA_Pathway cluster_mtb Mycobacterium tuberculosis Cell NitroTriazolylPyridine Nitro-1,2,4-triazolyl Pyridine (Prodrug) ActiveMetabolite Reactive Nitrogen Species (Active Drug) NitroTriazolylPyridine->ActiveMetabolite Reduction F420 Coenzyme F420 (reduced) Ddn Nitroreductase Ddn Ddn->ActiveMetabolite BacterialDeath Bacterial Cell Death ActiveMetabolite->BacterialDeath

Caption: Proposed Activation Pathway for Nitro-1,2,4-triazolyl Pyridines.

This mechanism involves the reduction of the nitro group on the aromatic ring by the F420-dependent nitroreductase, Ddn.[1][2][3] This reduction generates reactive nitrogen species that are ultimately responsible for the bactericidal activity against M. tuberculosis.[1][2][3] A key advantage of some non-nitro analogs is their ability to circumvent this F420-dependent activation, potentially overcoming resistance mechanisms associated with mutations in the F420 biosynthesis pathway or the Ddn enzyme.[1][2][3]

Future Directions

The field of 1,2,4-triazolyl pyridines is ripe for further exploration. Optimization of the pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) properties of the current lead compounds is a critical next step.[2][3] Further elucidation of their mechanisms of action will enable more rational drug design and the development of next-generation therapeutics. The synthetic versatility of this scaffold, coupled with its proven biological activity, positions 1,2,4-triazolyl pyridines as a highly promising area for future drug discovery and development efforts.

References

structural commentary on 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Structural and Methodological Commentary on 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and crystallographic data of 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and structured data for ease of reference and comparison.

Molecular Structure and Properties

2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine, with the chemical formula C₁₁H₁₁N₇, is a tridentate ligand featuring a central pyridine ring flanked by two 1,2,4-triazole rings connected by methylene bridges. This arrangement allows for the formation of stable complexes with various metal ions, making it a compound of interest in coordination chemistry and catalysis.

The triazole rings exhibit aromatic character, with C-C, C-N, and N-N bond distances in the range of 1.314 (4) to 1.356 (3) Å.[1] In the crystalline state, the triazole rings are twisted relative to the plane of the pyridine ring. The dihedral angles between the two triazole rings and the pyridine ring have been reported as 66.4 (1)° and 74.6 (1)°.[1][2] This twisted conformation is attributed to steric hindrance within the molecule.[2]

Crystallographic Data

The crystallographic data for 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine provides precise insights into its solid-state structure.

Parameter Value
Chemical Formula C₁₁H₁₁N₇
Crystal System Orthorhombic
Space Group Pna2₁

Table 1: Crystallographic Data for 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine.

Molecular Structure Visualization

The following diagram illustrates the molecular structure of 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine with atom numbering.

Caption: Molecular structure of 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine.

Experimental Protocols

Synthesis of 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine

A microwave-assisted synthesis method has been reported to produce 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine with a high yield of 83%.[2]

Materials:

  • 1,2,4-triazole (0.0241 mol, 1.665 g)

  • Acetonitrile (10–12 mL and 5 mL)

  • Potassium carbonate (K₂CO₃) (0.0241 mol, 3.331 g)

  • 2,6-Bis(bromomethyl)pyridine (0.011 mol, 2.902 g)

Procedure:

  • Dissolve 1,2,4-triazole in 10–12 mL of acetonitrile by stirring.

  • Once completely dissolved, add K₂CO₃ and stir briefly to deprotonate the triazole.

  • In a separate container, dissolve 2,6-bis(bromomethyl)pyridine in 5 mL of acetonitrile.

  • Add the 2,6-bis(bromomethyl)pyridine solution to the triazole solution.

  • The reaction is carried out using microwave irradiation, which significantly shortens the reaction time from 24 hours to approximately 15 minutes.[2]

Synthesis Workflow

The following diagram outlines the key steps in the synthesis of 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine.

synthesis_workflow Synthesis Workflow cluster_reactants Reactants cluster_process Process cluster_product Product A 1,2,4-triazole E Dissolution & Deprotonation A->E B 2,6-Bis(bromomethyl)pyridine F Microwave Irradiation (~15 min) B->F C K2CO3 C->E D Acetonitrile D->E E->F G 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine F->G

Caption: Synthesis workflow for 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine.

Nuclear Magnetic Resonance (NMR) Data

The structure of the synthesized compound can be confirmed by ¹H and ¹³C NMR spectroscopy.

¹H NMR (400MHz, CDCl₃) Chemical Shift (δ ppm)
s8.23 (2H)
s7.98 (2H)
t7.69 (1H)
d7.12 (2H)
s5.44 (4H)
¹³C NMR (400 MHz, CDCl₃) Chemical Shift (δ ppm)
152.5
144.0
138.6
121.8
54.8

Table 2 & 3: ¹H and ¹³C NMR Data for 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine.[2]

Potential Applications

While this document focuses on the structural and synthetic aspects, it is noteworthy that triazole derivatives are of significant interest in medicinal chemistry. They are known to exhibit a wide range of biological activities, including antifungal and antibacterial properties.[3][4] The structural features of 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine, particularly its ability to act as a chelating agent, suggest its potential for the development of novel therapeutic agents and catalysts. Further research into its coordination chemistry and biological evaluation is warranted to explore these possibilities.

References

A Technical Guide to Theoretical Calculations for Pyridine-bis-1,2,4-triazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Pyridine-bis-1,2,4-triazole derivatives represent a significant class of heterocyclic compounds, recognized for their versatile applications as ligands in catalysis, as scaffolds in drug discovery, and as functional materials. Their molecular structure, characterized by a central pyridine ring flanked by two 1,2,4-triazole moieties, allows for diverse functionalization and complex coordination chemistry. To unlock the full potential of these compounds, a deep understanding of their structural, electronic, and reactive properties is paramount. Theoretical and computational chemistry provides a powerful, non-invasive toolkit to investigate these characteristics at the molecular level, guiding rational design and predicting behavior before costly and time-consuming synthesis.

Quantum chemical methods, particularly Density Functional Theory (DFT), have become standard practice for exploring the properties of such molecules.[1] These calculations offer insights into molecular geometry, electronic structure, and reactivity, which are crucial for understanding their mechanisms of action.[1][2] This guide provides an in-depth overview of the core theoretical methodologies applied to pyridine-bis-1,2,4-triazole compounds, presents key quantitative data, outlines relevant experimental protocols for validation, and visualizes critical workflows for researchers, scientists, and drug development professionals.

Core Theoretical Methodologies

The investigation of pyridine-bis-1,2,4-triazole compounds predominantly relies on two major computational techniques: Density Functional Theory (DFT) for electronic structure analysis and Molecular Docking for studying biological interactions.

Density Functional Theory (DFT): DFT is a quantum mechanical method used to calculate the electronic structure of molecules. It is instrumental in determining optimized molecular geometries, understanding frontier molecular orbitals (HOMO and LUMO), mapping electrostatic potentials, and calculating global reactivity descriptors.[1][2][3] For pyridine-bis-triazole systems, a common and effective approach involves the B3LYP functional combined with basis sets such as 6-31+G(d) or 6-311G+(d,p), which provide a reliable balance between computational cost and accuracy for predicting both structural and electronic properties.[2][3][4]

dft_workflow cluster_setup 1. Input & Setup cluster_calc 2. Core Calculation cluster_analysis 3. Analysis & Output start Initial Molecular Structure method Select Functional & Basis Set (e.g., B3LYP/6-31+G(d)) start->method opt Geometry Optimization method->opt freq Frequency Calculation opt->freq verify Verify Minimum Energy (No Imaginary Frequencies) freq->verify verify->opt If imaginary freq. properties Calculate Properties: HOMO/LUMO, MEP, Charges verify->properties If verified data Optimized Geometry & Electronic Data properties->data

A typical workflow for DFT calculations on pyridine-bis-triazole compounds.

Molecular Docking: When investigating the potential of these compounds as therapeutic agents, molecular docking is an indispensable tool. This method predicts the preferred orientation and binding affinity of a ligand when it interacts with a target receptor, such as a protein or a DNA structure.[5][6][7] Docking studies have been successfully employed to understand how pyridine-triazole derivatives bind to various biological targets, including the epidermal growth factor receptor (EGFR) and noncanonical DNA G-quadruplexes, thereby guiding the design of more potent and selective inhibitors.[7][8]

docking_workflow cluster_prep 1. Preparation cluster_dock 2. Docking Simulation cluster_post 3. Analysis ligand Prepare Ligand (Pyridine-bis-triazole) docking Perform Docking (Define Binding Site) ligand->docking receptor Prepare Receptor (Protein/DNA) receptor->docking analysis Analyze Poses & Calculate Binding Scores docking->analysis result Identify Best Binding Mode & Interaction Types analysis->result

The process of molecular docking for pyridine-bis-triazole ligands.

Key Calculated Properties and Data

Theoretical calculations yield a wealth of quantitative data that describe the intrinsic properties of the molecules.

Structural and Electronic Properties: DFT calculations provide optimized ground-state geometries, which are crucial for understanding the molecule's three-dimensional shape.[2][3] The most important electronic properties derived are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical descriptor of chemical reactivity and kinetic stability.[1][2] A smaller energy gap suggests higher reactivity.[2]

Global Reactivity Descriptors: From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η) can be calculated. Hardness is a measure of the molecule's resistance to changes in its electron distribution; molecules with a lower hardness value are generally more reactive.[2]

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for predicting how the molecule will interact with other species, highlighting potential sites for electrophilic and nucleophilic attacks.[2][3]

Table 1: Calculated Electronic Properties of Pyridine-bis-triazole Ligands The following table summarizes data from a DFT study on two pyridine-bis-1,2,4-triazole derivatives, L1 and L2, calculated at the B3LYP/6-31+G(d) level.[2]

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE, eV)Hardness (η, eV)
L1 : 5,5′-(pyridine-2,5-diyl)bis(4-ethyl-4H-1,2,4-triazole-3-thiol)-6.083-2.0214.0622.031
L2 : 5,5′-(pyridine-2,5-diyl)bis(4-phenyl-4H-1,2,4-triazole-3-thiol)-6.134-2.0324.1022.051

Data sourced from Adiguzel et al. (2021).[2] The lower hardness and smaller energy gap of L1 compared to L2 suggest it is slightly more reactive, a finding that correlated with its higher observed catalytic activity.[2]

Application in Catalysis and Drug Development

Theoretical calculations are not merely academic; they provide direct guidance for practical applications.

Catalysis: In a study of pyridine-substituted-bis-1,2,4-triazole ligands (L1 and L2), DFT calculations were used to rationalize their catalytic activities in Suzuki coupling reactions.[2][3] The electronic properties derived from the calculations, such as the HOMO-LUMO gap and molecular electrostatic potential, helped explain the observed differences in catalytic efficiency between the two ligands.[2]

Drug Development: The pyridine-bis-triazole scaffold is a promising framework for drug design. Theoretical studies are central to this process, from initial hit discovery to lead optimization. For example, these compounds have been designed and evaluated as ligands for noncanonical DNA structures like G-quadruplexes (G4s) and i-motifs, which are implicated in cancer.[8][9] Computational modeling helps in understanding the structural requirements for selective binding, such as the need for a V-shaped scaffold and cationic side chains to interact with the DNA grooves and phosphate backbone.[8]

drug_discovery_pipeline cluster_design 1. Design & Screening cluster_synthesis 2. Synthesis & Validation cluster_opt 3. Optimization target Target Identification (e.g., G-quadruplex) model Computational Modeling (Docking, DFT) target->model synth Chemical Synthesis of Compounds model->synth exp Experimental Validation (Binding Assays) synth->exp sar Structure-Activity Relationship (SAR) exp->sar sar->model Feedback Loop lead Lead Optimization sar->lead

Role of theoretical calculations in the drug discovery pipeline.

Methodologies and Protocols

To ensure reproducibility and transparency, detailed protocols are essential.

Computational Protocol: DFT Calculations This protocol is based on methodologies reported for analyzing pyridine-bis-1,2,4-triazole derivatives.[3]

  • Software: Gaussian 09 program package is utilized for all calculations.[3]

  • Method Selection: The DFT method is employed using the B3LYP functional and the 6-31+G(d) basis set.[3]

  • Initial Geometry: The initial 3D structure of the molecule is constructed using a molecular editor.

  • Conformational Analysis: To identify the most stable conformer, potential energy surface scans are performed by systematically varying key dihedral angles in 10° steps.[3]

  • Geometry Optimization: The lowest energy conformer is then fully optimized in the ground state without any symmetry constraints.[3]

  • Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum. The absence of imaginary frequencies indicates a stable structure.[3]

  • Property Calculation: Using the optimized geometry, single-point energy calculations are performed to obtain electronic properties, including HOMO and LUMO energies, and to generate the molecular electrostatic potential map.

Experimental Protocol: Suzuki Coupling Reaction for Catalysis Validation This protocol was used to test the catalytic activity of pyridine-bis-triazole ligands.[3]

  • Reaction Setup: A Schlenk tube is charged with the pyridine-bis-1,2,4-triazole ligand (L1 or L2, 2.0 mol%), PdCl₂ (1.0 mol%), aryl bromide (1.0 mmol), phenylboronic acid (1.0 mmol), and K₂CO₃ (2 mmol).[3]

  • Solvent: A solvent mixture of 2 mL of i-PrOH/H₂O (1:3) is added.[3]

  • Reaction Conditions: The reaction mixture is heated to 80 °C and stirred for 15 hours.[3]

  • Analysis: After completion, the reaction mixture is cooled, and the product yield is determined using Gas Chromatography (GC) analysis, based on the consumption of the aryl bromide.[3]

Experimental Protocol: Fluorescence Titration for DNA Binding This protocol is employed to determine the binding constants of ligands to DNA structures like G-quadruplexes.[9]

  • Preparation: Solutions of the pyridine-bis-triazole compound and the target DNA (e.g., c-Myc G4) are prepared in an appropriate buffer (e.g., 10 mM potassium phosphate buffer, pH 5.0).[9]

  • Titration: A fixed concentration of the compound is titrated with increasing concentrations of the DNA solution.

  • Measurement: After each addition of DNA, the fluorescence emission spectrum of the compound is recorded.

  • Data Analysis: The change in fluorescence intensity at the emission maximum is plotted against the DNA concentration. The fraction of the bound compound is calculated and fitted to a suitable binding model to obtain the binding constant (Kb).[9]

Conclusion

Theoretical calculations, spearheaded by Density Functional Theory and molecular docking, are indispensable tools in the modern study of pyridine-bis-1,2,4-triazole compounds. They provide fundamental insights into molecular structure, electronic properties, and reactivity that are difficult to obtain through experimental means alone. The synergy between in-silico prediction and empirical validation, as demonstrated in catalysis and drug discovery, accelerates the design-synthesis-test cycle. For researchers in chemistry and drug development, leveraging these computational methodologies is no longer just an option but a core component of innovative and efficient scientific discovery.

References

The Ascendancy of 2,6-di(1,2,3-triazolyl)pyridines: A Technical Guide to Their Coordination Chemistry and Applications

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive exploration into the synthesis, structural diversity, and functional prowess of metal complexes incorporating 2,6-di(1,2,3-triazolyl)pyridine ligands, tailored for researchers, scientists, and professionals in drug development.

The domain of coordination chemistry has witnessed a significant surge in the exploration of nitrogen-rich heterocyclic ligands, owing to their versatile coordination modes and the unique electronic and steric properties they impart to the resulting metal complexes. Among these, the 2,6-di(1,2,3-triazolyl)pyridine (dtp) scaffold has emerged as a privileged ligand framework. Its tridentate NNN-donor set, coupled with the modular nature of triazole synthesis via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, offers a facile entry into a diverse library of ligands and their corresponding metal complexes. This technical guide provides an in-depth analysis of the coordination chemistry of dtp ligands, encompassing their synthesis, the structural characterization of their metal complexes, and their burgeoning applications in catalysis and materials science.

Ligand Synthesis: The Power of "Click" Chemistry

The prevalence of 2,6-di(1,2,3-triazolyl)pyridine ligands is largely attributable to the efficiency and functional group tolerance of the CuAAC reaction. This reaction provides a robust and high-yielding pathway to 1,4-disubstituted 1,2,3-triazoles. The general synthetic strategy involves the reaction of a 2,6-diethynylpyridine precursor with a wide array of organic azides. This modularity allows for the facile introduction of various substituents onto the triazole rings, thereby enabling fine-tuning of the steric and electronic properties of the ligand.

A variety of synthetic protocols have been developed for the CuAAC reaction, including conventional heating, microwave-assisted synthesis, and solvent-free conditions, often providing the desired ligands in good to excellent yields.[1]

Experimental Protocol: General Synthesis of 1,4-disubstituted 2,6-di(1,2,3-triazol-4-yl)pyridine Ligands

A typical experimental procedure for the synthesis of 1,4-disubstituted dtp ligands via the CuAAC reaction is as follows:

Materials:

  • 2,6-diethynylpyridine

  • Corresponding organic azide (2.2 equivalents)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)

  • Sodium ascorbate (0.2 equivalents)

  • Solvent (e.g., a mixture of water and tert-butanol, or DMF/water)

Procedure:

  • Dissolve 2,6-diethynylpyridine and the organic azide in the chosen solvent system.

  • Add an aqueous solution of copper(II) sulfate pentahydrate to the reaction mixture.

  • Add an aqueous solution of sodium ascorbate to initiate the reaction. The color of the solution may change, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for a period ranging from a few hours to overnight. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by filtration if it precipitates from the reaction mixture. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography on silica gel.

This versatile protocol allows for the synthesis of a wide range of dtp ligands with varying peripheral functionalities.

Coordination Chemistry: A Tale of Isomers and Spin States

The coordination behavior of 2,6-di(1,2,3-triazolyl)pyridine ligands is rich and varied, heavily influenced by the linkage isomerism of the triazolyl donors (i.e., whether the pyridine is attached to the N1, N2, or C4 position of the triazole ring). This isomerism dictates the ligand's denticity and the electronic properties of the resulting metal complexes.

Isomeric Influence on Coordination Mode
  • 2,6-di(1,2,3-triazol-1-yl)pyridine (L1): This isomer has been shown to exhibit unexpected coordination behavior. In some iron(II) complexes, it acts as a monodentate ligand rather than the expected tridentate fashion, leading to the formation of grid-like structures through hydrogen bonding.[2][3] This deviation from tridentate coordination highlights the subtle interplay of electronic and steric factors.

  • 2,6-di(1,2,3-triazol-2-yl)pyridine (L2) and 2,6-di(1H-1,2,3-triazol-4-yl)pyridine (L3): These isomers more commonly act as tridentate ligands, forming stable octahedral complexes with various transition metals, such as iron(II), cobalt(II), and copper(II).[3][4]

The synthetic workflow for these ligands and their subsequent complexation with a metal ion can be visualized as follows:

experimental_workflow cluster_ligand_synthesis Ligand Synthesis cluster_complexation Complexation 2_6_diethynylpyridine 2,6-Diethynylpyridine CuAAC Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) 2_6_diethynylpyridine->CuAAC Organic_Azide Organic Azide Organic_Azide->CuAAC dtp_Ligand 2,6-di(1,2,3-triazolyl)pyridine Ligand CuAAC->dtp_Ligand Coordination Coordination Reaction dtp_Ligand->Coordination Metal_Salt Metal Salt (e.g., Fe(II), Pd(II)) Metal_Salt->Coordination Metal_Complex Metal-dtp Complex Coordination->Metal_Complex

Fig. 1: General experimental workflow for the synthesis of dtp ligands and their metal complexes.
Iron(II) Complexes and Spin-Crossover Phenomena

The coordination of dtp ligands to iron(II) has been a particularly fruitful area of research, leading to complexes with interesting magnetic properties, including spin-crossover (SCO) behavior. The spin state of the iron(II) center (low-spin, diamagnetic vs. high-spin, paramagnetic) is highly sensitive to the ligand field strength, which in turn is influenced by the specific isomer of the dtp ligand used.

For instance, solvates of [Fe(L3)₂][ClO₄]₂ are low-spin, while [Fe(L2)₂][ClO₄]₂ is fully high-spin.[3][4] This demonstrates the profound impact of the triazole linkage on the electronic properties of the iron(II) center. Furthermore, methylation of the triazole ring in L3 can lead to derivatives that exhibit hysteretic spin transitions.[4]

Structural and Spectroscopic Data of Representative Metal Complexes

The following tables summarize key structural and spectroscopic data for a selection of metal complexes with 2,6-di(1,2,3-triazolyl)pyridine ligands. This data is crucial for understanding the geometry and electronic structure of these compounds.

ComplexMetal IonLigandCoordination GeometryKey Bond Lengths (Å)Reference
[Fe(L1)₄(H₂O)₂][ClO₄]₂Fe(II)L1OctahedralFe-N(pyridine) and Fe-O(water) bond lengths are characteristic of high-spin Fe(II).[2]
[Fe(L2)₂][ClO₄]₂Fe(II)L2Distorted OctahedralFe-N bond lengths are consistent with a high-spin Fe(II) center.[4]
[Fe(L3)₂][ClO₄]₂Fe(II)L3OctahedralFe-N bond lengths are indicative of a low-spin Fe(II) center.[4]
[PdCl₂([bptmp])]Pd(II)bptmpSquare PlanarPd-N and Pd-Cl bond lengths are typical for square planar Pd(II) complexes.[5]

Table 1: Selected Structural Data for Metal Complexes of dtp Ligands.

ComplexTechniqueKey Spectroscopic FeaturesReference
[Fe(L3)₂][ClO₄]₂¹H NMR (CD₃CN)Diamagnetic spectrum with sharp signals. Pyridine protons (H3, H5) appear as a singlet at δ 8.45 ppm, and triazole protons (H5) as a singlet at δ 8.66 ppm.[2]
Rhenium(I) complexesIR SpectroscopyStrong C≡O stretching bands in the range of 2020-1900 cm⁻¹, characteristic of facial Re(CO)₃ complexes.[6]
Copper(I) complexesUV-VisIntense absorption bands in the UV region (305-315 nm) assigned to metal-to-ligand charge transfer (MLCT) transitions.[7]

Table 2: Selected Spectroscopic Data for Metal Complexes of dtp Ligands.

Applications in Homogeneous Catalysis

The robust nature and tunable properties of metal complexes incorporating dtp ligands make them promising candidates for applications in homogeneous catalysis.

Palladium-Catalyzed Suzuki-Miyaura Coupling

Palladium complexes of dtp-type ligands have demonstrated high catalytic activity in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation in organic synthesis. For example, a palladium(II) complex featuring a bis(1,2,3-triazolyl-pyridine) ligand on an ortho-phthalic acid platform has been shown to be a highly effective catalyst for the Suzuki-Miyaura coupling of aryl bromides with phenylboronic acid in a water/ethanol solvent system with very low catalyst loading.[5]

The proposed catalytic cycle for this reaction is depicted below:

suzuki_coupling Precatalyst Pd(II)-dtp Precatalyst Active_Catalyst Pd(0)L_n Precatalyst->Active_Catalyst Reduction Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition Transmetalation Transmetalation Oxidative_Addition->Transmetalation Ar-Pd(II)-X Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Ar-Pd(II)-Ar' Reductive_Elimination->Active_Catalyst Product Coupled Product (Ar-Ar') Reductive_Elimination->Product Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Oxidative_Addition Organoboron Organoboron Reagent (Ar'-B(OR)₂) Organoboron->Transmetalation Base Base Base->Transmetalation

Fig. 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Future Outlook

The coordination chemistry of 2,6-di(1,2,3-triazolyl)pyridine ligands is a rapidly evolving field with immense potential. The modular synthesis of these ligands through "click" chemistry provides a powerful platform for the rational design of metal complexes with tailored properties. Future research is likely to focus on:

  • Expansion of the Metal Scope: While significant work has been done with iron, copper, and palladium, the coordination of dtp ligands to other transition metals, as well as lanthanides and actinides, remains a promising area for exploration.

  • Development of Advanced Catalysts: Further optimization of the ligand framework could lead to even more active and selective catalysts for a broader range of organic transformations.

  • Functional Materials: The unique photophysical and magnetic properties of dtp-based metal complexes make them attractive targets for the development of new materials for applications in sensing, molecular switches, and light-emitting devices.

  • Bioinorganic and Medicinal Chemistry: The potential of these compounds in drug discovery and as imaging agents is an emerging area of interest, although currently less explored.[8][9]

References

Methodological & Application

Applications of 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine in Coordination Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine and its isomers in coordination chemistry. It includes detailed application notes, experimental protocols for the synthesis of the ligand and its metal complexes, and a summary of their key properties and applications in areas such as spin-crossover materials, luminescent probes, and catalysis.

Application Notes

This compound is a versatile N-heterocyclic ligand that, along with its structural isomers, has garnered significant interest in the field of coordination chemistry.[1] Its tridentate NNN donor set allows for the formation of stable complexes with a variety of d- and f-block metal ions, leading to the generation of coordination complexes and supramolecular assemblies with diverse and tunable properties.[1] The resulting metal complexes have shown promise in a range of applications, from materials science to medicinal chemistry.

1. Spin-Crossover (SCO) Materials:

Iron(II) complexes of 2,6-di(triazolyl)pyridine ligands are particularly notable for their spin-crossover (SCO) behavior.[2][3] These materials can switch between a low-spin (LS) and a high-spin (HS) state in response to external stimuli such as temperature, pressure, or light. This property makes them attractive for applications in molecular switches, data storage devices, and sensors. For instance, the iron(II) complex with 2,6-di(1,2,3-triazol-1-yl)pyridine has been shown to be unstable in its expected tridentate coordination mode in the presence of water, instead forming a monodentate complex.[2][3] However, isomeric ligands like 2,6-di(1H-1,2,3-triazol-4-yl)pyridine form stable, low-spin [Fe(L)₂]²⁺ complexes.[2][3] Methylation of this latter ligand can lead to iron(II) complexes exhibiting hysteretic spin transitions.[2][3]

2. Luminescent Materials and Probes:

Coordination complexes of 2,6-di(triazolyl)pyridine derivatives with ruthenium(II) and iridium(III) have been investigated for their luminescent properties.[4] These complexes can exhibit metal-to-ligand charge transfer (MLCT) phosphorescence, making them suitable for applications in organic light-emitting diodes (OLEDs), bio-imaging, and sensing. While some ruthenium complexes with triazole-pyridine ligands show poor emitting properties due to the energy levels of the triazole moiety, cyclometalated iridium complexes can display bright luminescence.[4] Furthermore, related triazole-containing organic molecules have been developed as highly fluorescent materials.[5][6] The fluorescence of a Co(II) complex of 2-(1H-1,2,4-triazol-3-yl)pyridine was found to be quenched in the presence of Co(II) ions, suggesting its potential as a fluorescent sensor for the detection of this metal ion in aqueous solutions.[7][8]

3. Homogeneous Catalysis:

Palladium(II) complexes incorporating triazolyl-pyridine ligands have demonstrated significant catalytic activity in C-C coupling reactions. A notable example is the use of a Pd(II) complex with a modified bis(1,2,3-triazolyl-pyridine) ligand as a highly effective catalyst for the Suzuki-Miyaura coupling reaction in a water/ethanol solvent system with very low catalyst loading.[9] The electronic and steric properties of the ligand are crucial for the high reactivity of the complex.[9]

4. Biological and Medicinal Applications:

The 1,2,4-triazole moiety is a well-known pharmacophore present in numerous antifungal and anticancer drugs.[10] In the context of coordination chemistry, metal complexes of triazolyl-pyridine ligands offer the potential to combine the therapeutic properties of the ligand with the unique characteristics of the metal center. A series of 3-thio-1,2,4-triazolyl pyridines have been identified as potent inhibitors of Mycobacterium tuberculosis, the causative agent of tuberculosis.[10] While this research focuses on the organic ligand, the coordination of these molecules to metal ions could lead to novel metallodrugs with enhanced or alternative mechanisms of action.

Experimental Protocols

1. Synthesis of 2,6-Di(4H-1,2,4-triazol-4-yl)pyridine Dihydrate (A representative synthesis for a di(triazolyl)pyridine ligand)

This protocol is adapted from the synthesis of a closely related isomer and can serve as a starting point for the synthesis of this compound.[11]

  • Materials:

    • 2,6-diaminopyridine (1.3 g, 0.012 mol)

    • Diformylhydrazine (2.0 g, 0.023 mol)

  • Procedure:

    • A mixture of 2,6-diaminopyridine and diformylhydrazine is heated slowly to 160°C in a reaction vessel.

    • The reaction mixture is held at 160-170°C for 30 minutes.

    • The mixture is allowed to cool to room temperature, during which crystals of the product will separate.

    • The crystals are collected by filtration.

    • The crude product is recrystallized from water to yield the pure dihydrate of 2,6-di(4H-1,2,4-triazol-4-yl)pyridine as white needles.[11]

2. Synthesis of a Generic [M(L)₂]X₂ Coordination Complex (M = Fe(II), Co(II); L = this compound; X = ClO₄⁻, BF₄⁻)

This protocol provides a general method for the synthesis of octahedral complexes of 2,6-di(triazolyl)pyridine ligands with divalent transition metal ions.

  • Materials:

    • This compound (2 equivalents)

    • A salt of the desired metal ion (e.g., --INVALID-LINK--₂, CoCl₂·6H₂O) (1 equivalent)

    • Appropriate solvent (e.g., acetonitrile, methanol, ethanol/water mixture)

  • Procedure:

    • Dissolve the ligand in the chosen solvent.

    • Dissolve the metal salt in the same or a miscible solvent.

    • Add the metal salt solution to the ligand solution dropwise with stirring.

    • The reaction mixture is typically stirred at room temperature or slightly elevated temperatures for several hours.[8]

    • The resulting complex may precipitate out of solution upon formation or can be isolated by slow evaporation of the solvent or by the addition of a counter-ion precipitating agent.

    • The solid product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

3. Characterization of Coordination Complexes

The synthesized complexes should be characterized using a suite of analytical techniques to confirm their structure and purity.

  • Single-Crystal X-ray Diffraction: Provides definitive structural information, including bond lengths, bond angles, and coordination geometry.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize the ligand and diamagnetic complexes in solution.

  • Infrared (IR) Spectroscopy: Useful for identifying the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the pyridine and triazole rings.[7]

  • UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the complex, including ligand-centered and MLCT bands.[7]

  • Mass Spectrometry (MS): Confirms the molecular weight of the ligand and the complex.[8]

  • Elemental Analysis: Determines the elemental composition of the synthesized compounds.[11]

  • Magnetic Susceptibility Measurements: Essential for studying the spin state and any spin-crossover behavior of paramagnetic complexes, particularly those of iron(II).[7]

Data Presentation

Table 1: Selected Bond Lengths (Å) and Angles (°) for a Representative Metal Complex

Bond/Angle[Ni(L²)₂Cl₂][12]
Ni-N(pyridine)2.10 - 2.12
Ni-N(triazole)2.08 - 2.11
Ni-Cl2.40 - 2.43
N(py)-Ni-N(trz)78.5 - 79.5
Cl-Ni-Cl90.0 - 92.0
Data for a related ligand L² = 2-(1-(4-methyl-phenyl)-1H-1,2,3-triazol-1-yl)pyridine. Data presented as a range to indicate typical values.

Table 2: Photophysical Properties of Representative Triazolyl-Pyridine Containing Compounds

CompoundAbsorption λₘₐₓ (nm)Emission λₘₐₓ (nm)Quantum Yield (Φ)Ref.
[Ru(bpy)₂(pytl-ada)]Cl₂~450~610Low[4]
[Ir(ppy)₂(pytl-ada)]Cl~380, ~460 (sh)~510-[4]
6-piperidino-2-triazolylpurine deriv.320 - 380380 - 450up to 0.91[5]
pytl-ada = 2-(1-adamantyl-1H-1,2,3-triazol-4-yl)pyridine

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Testing Ligand Ligand Synthesis Complex Complexation Reaction Ligand->Complex Spectroscopy Spectroscopic Analysis (NMR, IR, UV-Vis) Complex->Spectroscopy Xray X-ray Diffraction Complex->Xray MassSpec Mass Spectrometry Complex->MassSpec Magnetic Magnetic Measurements Complex->Magnetic Catalysis Catalytic Activity Spectroscopy->Catalysis Luminescence Luminescence Studies Spectroscopy->Luminescence SCO Spin-Crossover Analysis Magnetic->SCO

Caption: General experimental workflow for the synthesis, characterization, and application testing of metal complexes with this compound.

signaling_pathway cluster_properties Complex Properties cluster_applications Potential Applications Ligand This compound Complex Coordination Complex Ligand->Complex Metal Metal Ion (e.g., Fe²⁺, Ru²⁺, Pd²⁺) Metal->Complex Magnetic_Prop Magnetic Properties Complex->Magnetic_Prop influences Optical_Prop Optical Properties Complex->Optical_Prop influences Catalytic_Prop Catalytic Properties Complex->Catalytic_Prop influences SCO_App Spin-Crossover Devices Magnetic_Prop->SCO_App leads to Luminescence_App Luminescent Probes/OLEDs Optical_Prop->Luminescence_App leads to Catalysis_App Homogeneous Catalysis Catalytic_Prop->Catalysis_App leads to

Caption: Logical relationship between the ligand, metal ion, resulting complex properties, and potential applications.

References

Application Notes and Protocols for 2,6-bis(1,2,3-triazol-4-yl)pyridine (BTP) as a Terdentate Ligand

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,6-bis(1,2,3-triazol-4-yl)pyridine (BTP) and its derivatives as versatile terdentate ligands in coordination chemistry, catalysis, and drug development. Detailed protocols for the synthesis of BTP ligands, the formation of their metal complexes, and their application in photocatalysis and cancer cell cytotoxicity assays are provided below.

Introduction to 2,6-bis(1,2,3-triazol-4-yl)pyridine (BTP)

The 2,6-bis(1,2,3-triazol-4-yl)pyridine (BTP) motif is a highly adaptable terdentate ligand that has gained significant attention in inorganic and supramolecular chemistry.[1] Synthesized through a straightforward "click" reaction, BTP ligands are analogous to the well-studied 2,2':6',2''-terpyridine (terpy) ligands.[2] The 1,2,3-triazole rings within the BTP core offer unique electronic properties and steric flexibility, influencing the solid-state structures and reactivity of their metal complexes.[2] This versatility has led to their exploration in a wide range of applications, including catalysis, enzyme inhibition, photochemistry, and the development of novel therapeutic agents.[1]

Synthesis of BTP Ligands and Metal Complexes

The synthesis of BTP ligands is most commonly achieved via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[3][4] This high-yield, one-pot reaction allows for the modular construction of a wide variety of BTP derivatives by reacting a central pyridine building block with terminal azides.[4]

Workflow for BTP Ligand and Complex Synthesis

G cluster_ligand Ligand Synthesis cluster_complex Complexation 2_6_diethynylpyridine 2,6-Diethynylpyridine CuAAC Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) 2_6_diethynylpyridine->CuAAC Organic_Azide Organic Azide (e.g., 4-pyridinemethanol derived) Organic_Azide->CuAAC BTP_Ligand BTP Ligand Derivative CuAAC->BTP_Ligand Complexation_Reaction Complexation Reaction BTP_Ligand->Complexation_Reaction Metal_Salt Metal Salt (e.g., Fe(H2O)62) Metal_Salt->Complexation_Reaction BTP_Complex BTP Metal Complex (e.g., [Fe(BTP)2]2+) Complexation_Reaction->BTP_Complex

Caption: General workflow for the synthesis of BTP ligands and their subsequent metal complexes.

Experimental Protocol: Synthesis of 2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine (L) [3]

This protocol describes the synthesis of a specific BTP derivative, herein referred to as L, and its subsequent complexation with iron(II).

Materials:

  • 4-pyridinemethanol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (NEt₃)

  • Sodium azide (NaN₃)

  • 2,6-diethynylpyridine

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Dimethylformamide (DMF)

  • Water

  • --INVALID-LINK--₂

  • Acetonitrile

Procedure for Ligand Synthesis:

  • Stir 4-pyridinemethanol (3 equivalents) in DMF in a water bath for 10 minutes.

  • Add methanesulfonyl chloride (3 equivalents) and triethylamine. Stir the resulting orange mixture for one hour to generate the methanesulfonate ester.

  • Add sodium azide (2.5 equivalents) to the reaction mixture and stir at room temperature overnight (approximately 20 hours).

  • To this mixture, add 2,6-diethynylpyridine, CuSO₄·5H₂O, sodium ascorbate, additional DMF, and water.

  • Stir the final reaction mixture at room temperature for 24 hours. The desired ligand (L) is synthesized in a modest yield (42%).[3]

Procedure for Iron(II) Complexation:

  • Dissolve the synthesized ligand (L) in acetonitrile.

  • Add a solution of --INVALID-LINK--₂ to the ligand solution.

  • The formation of the monomeric octahedral [Fe(L)₂]²⁺ complex occurs.[3][5]

Applications in Photocatalysis

Ruthenium(II) complexes of BTP have shown significant promise as efficient photocatalysts for organic transformations.[6] These complexes can be embedded within porous organic polymers (POPs) to create heterogeneous catalysts that are easily recyclable.

Photocatalytic Workflow

G BTP_Ru_Complex BTP-Ruthenium(II) Complex POP_Formation Incorporation into Porous Organic Polymer (POP) BTP_Ru_Complex->POP_Formation POP_Ru POP-Ru Photocatalyst POP_Formation->POP_Ru Organic_Transformation Organic Transformation (e.g., Photosynthesis of Thiocarbamates) POP_Ru->Organic_Transformation Recycling Catalyst Recycling (up to 10 times) POP_Ru->Recycling Products Products Organic_Transformation->Products Substrates Substrates Substrates->Organic_Transformation

Caption: Workflow for the application of BTP-Ru complexes in heterogeneous photocatalysis.

Experimental Protocol: Photocatalytic Synthesis of Thiocarbamates using POP-Ru-1 [6]

This protocol outlines the general procedure for using a BTP-ruthenium(II) embedded porous organic polymer (POP-Ru-1) as a photocatalyst.

Materials:

  • POP-Ru-1 catalyst

  • Appropriate substrates for thiocarbamate synthesis

  • Suitable solvent

  • Photoreactor with a visible light source

Procedure:

  • In a reaction vessel, combine the POP-Ru-1 photocatalyst with the desired substrates in a suitable solvent.

  • Place the reaction vessel in a photoreactor and irradiate with visible light while stirring.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).

  • Upon completion, separate the heterogeneous POP-Ru-1 catalyst from the reaction mixture by simple filtration.

  • The catalyst can be washed, dried, and reused for subsequent reactions. The POP-Ru-1 catalyst has been shown to be recyclable for up to 10 times without a significant loss of catalytic activity.[6]

Data Presentation: Catalytic Performance

CatalystApplicationKey FindingReference
POP-Ru-1Photosynthesis of thiocarbamates and disulfidesHighly efficient with a broad substrate scope and recyclable up to 10 times.[6]
[(1-H)₂-Au(III)]ClPropargyl ester cyclopropanation of styreneAchieved full conversion within 1 hour.[7]

Applications in Drug Development: Anticancer Activity

Derivatives of BTP have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, demonstrating their potential as scaffolds for the development of novel anticancer agents.[4] Some BTP compounds have shown potent and selective cytotoxicity, even outperforming reference drugs like doxorubicin in certain cell lines.[4]

Signaling Pathway for EGFR Inhibition

G BTP_Derivative BTP Derivative (e.g., BTP-15) EGFR_TK Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) BTP_Derivative->EGFR_TK Downstream_Signaling Downstream Signaling Pathways (e.g., MAPK, PI3K/AKT) EGFR_TK->Downstream_Signaling Activation Inhibition Inhibition Inhibition->EGFR_TK Cell_Proliferation Cancer Cell Proliferation Downstream_Signaling->Cell_Proliferation Promotes Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibits

Caption: Proposed mechanism of action for BTP derivatives as EGFR inhibitors.

Experimental Protocol: In Vitro Cytotoxicity Assay (LDH Assay) [4]

This protocol describes the evaluation of the cytotoxic activity of BTP derivatives against human cancer cell lines using the Lactate Dehydrogenase (LDH) assay.

Materials:

  • BTP derivative compounds

  • Human cancer cell lines (e.g., HCT-116, HepG2, MCF-7)

  • Normal human cell line (e.g., BJ-1) for selectivity testing

  • Cell culture medium and supplements

  • LDH assay kit

  • Doxorubicin (as a reference drug)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer and normal cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the BTP derivative compounds and the reference drug, doxorubicin.

  • Treat the cells with different concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, measure the release of LDH from the cells into the culture supernatant using a commercially available LDH assay kit, following the manufacturer's instructions.

  • Measure the absorbance using a microplate reader at the appropriate wavelength.

  • Calculate the percentage of cell death for each concentration and determine the IC₅₀ values (the concentration required to inhibit 50% of cell proliferation).[4]

Data Presentation: Cytotoxicity of BTP Derivatives

CompoundCell LineIC₅₀ (µM)Reference Drug (Doxorubicin) IC₅₀ (µM)Reference
BTP-15Breast Cancer (MCF-7)Potent and selective-[4]
BTP-15Colon Cancer (HCT-116)Potent and selective-[4]
BTP-16Colon Cancer (HCT-116)Strong activity-[4]
BTP-11Colon Cancer (HCT-116)Strong activity-[4]
BTP-12Colon Cancer (HCT-116)Strong activity-[4]

Coordination Chemistry and Structural Properties

BTP ligands readily form stable coordination compounds with a variety of d- and f-block metals, including Fe(II), Ag(I), Ru(II), Mn(II), Pd(II), and Au(III).[1][3][8] The resulting complexes exhibit diverse geometries, such as octahedral for Mn(II) and square planar for Pd(II) and Au(III) complexes.[8] The coordination of BTP to a metal center is confirmed through various spectroscopic techniques, including ¹H and ¹³C NMR, UV-Vis, FTIR, and mass spectrometry, as well as single-crystal X-ray diffraction.[5][8]

Characterization Data for a BTP-Mn(II) Octahedral Complex [8]

Analytical TechniqueObservationInterpretation
Molar ConductivityConductive in solutionIndicates the ionic nature of the complex.
Magnetic SusceptibilityParamagneticConsistent with a high-spin d⁵ Mn(II) center.
Infrared (IR) SpectroscopyShifts in the vibrational frequencies of the pyridine and triazole rings upon coordination.Confirms the coordination of the BTP ligand to the Mn(II) ion.
UV-Vis SpectroscopyAppearance of new absorption bands.Attributed to d-d transitions and charge transfer within the complex.

References

Application Notes and Protocols for the Synthesis of Metal Complexes with 2,6-bis(((1-octyl-1H-1,2,3-triazol-4-yl)methoxy)methyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of the versatile chelating ligand, 2,6-bis(((1-octyl-1H-1,2,3-triazol-4-yl)methoxy)methyl)pyridine, and its subsequent complexation with various metal ions, including Manganese(II), Palladium(II), and Gold(III).[1][2][3] The methodologies are based on established "click" chemistry, offering a robust and efficient route to these compounds.[1][2][3] Characterization data and potential applications, particularly focusing on their biological activities, are presented to support researchers in the fields of medicinal chemistry and drug development. The synthesized metal complexes have shown promising antibacterial and antifungal properties.[2][3]

Introduction

The 1,2,3-triazole moiety, readily accessible through the copper(I)-catalyzed azide-alkyne cycloaddition ("click" chemistry), has become a cornerstone in the design of functional molecules for medicinal and materials science applications.[4][5] When incorporated into pyridine-based scaffolds, the resulting ligands exhibit strong and versatile coordination capabilities towards a wide range of metal ions.[6][7] The ligand 2,6-bis(((1-octyl-1H-1,2,3-triazol-4-yl)methoxy)methyl)pyridine (herein referred to as L) is a prime example, featuring a multidentate coordination sphere that can act as a tetradentate or pentadentate chelator through its nitrogen and oxygen atoms.[1][2] This structural feature allows for the formation of stable metal complexes with distinct geometries, such as octahedral and square planar, which in turn dictates their physicochemical and biological properties.[1][2][3]

The octyl chains appended to the triazole rings enhance the lipophilicity of the ligand and its metal complexes, a crucial factor for membrane permeability and potential biological activity. Research has demonstrated that metal complexes of this and similar ligands can exhibit enhanced biological efficacy compared to the free ligand, highlighting the synergistic effect of the metal center and the organic scaffold.[1][8] These complexes have shown significant growth inhibition against bacteria such as Escherichia coli and Staphylococcus aureus, and fungi like Candida albicans.[2][3] This application note provides a comprehensive guide to the synthesis, characterization, and potential applications of metal complexes based on this promising ligand.

Experimental Protocols

Synthesis of the Ligand (L): 2,6-bis(((1-octyl-1H-1,2,3-triazol-4-yl)methoxy)methyl)pyridine

The synthesis of the ligand is achieved through a copper(I)-catalyzed "click" reaction between 1-azidooctane and 2,6-bis((prop-2-yn-1-yloxy)methyl)pyridine.[1][2]

Materials:

  • 2,6-bis((prop-2-yn-1-yloxy)methyl)pyridine (BPMP)

  • 1-azidooctane

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • n-Hexane

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve 0.215 g (1 mmol) of 2,6-bis((prop-2-yn-1-yloxy)methyl)pyridine (BPMP) in 3 mL of DMSO.

  • To this solution, add a heterogeneous mixture of 0.039 g (0.2 mmol) of sodium ascorbate and 0.025 g (0.01 mmol) of CuSO₄·5H₂O in 2 mL of DMSO.

  • Stir the mixture for 2 minutes.

  • Add 3 mmol of 1-azidooctane to the reaction mixture.

  • Stir and heat the mixture at 50-60 °C for 48 hours.

  • After cooling to room temperature, dilute the reaction mixture with 30 mL of distilled water.

  • Extract the aqueous layer three times with 50 mL of dichloromethane (DCM).

  • Combine the organic extracts and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel using a 2:1 mixture of ethyl acetate and n-hexane as the eluent. The product has an Rf value of 0.17.[1][2]

General Protocol for the Synthesis of Metal Complexes

The metal complexes are synthesized by reacting the ligand (L) with the corresponding metal salts in a 1:1 molar ratio.[1]

Materials:

  • 2,6-bis(((1-octyl-1H-1,2,3-triazol-4-yl)methoxy)methyl)pyridine (L)

  • Manganese(II) chloride (MnCl₂)

  • Palladium(II) chloride (PdCl₂)

  • Gold(III) chloride (AuCl₃)

  • Ethanol

Procedure:

  • Dissolve the ligand (L) in ethanol.

  • In a separate flask, dissolve the respective metal salt (MnCl₂, PdCl₂, or AuCl₃) in ethanol.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • The reaction mixture is stirred at room temperature for a specified period (details can be optimized based on the specific metal).

  • The resulting precipitate (the metal complex) is collected by filtration, washed with cold ethanol, and dried under vacuum.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for the Ligand (L) and its Metal Complexes
CompoundFormulaF.W. ( g/mol )ColorM.p. (°C)Molar Cond. (Ω⁻¹cm²mol⁻¹)Magnetic Moment (B.M.)
L C₃₁H₄₉N₇O₂551.77White110-112--
[MnLCl₂] C₃₁H₄₉N₇O₂MnCl₂677.63Pale Brown>30012.55.8
[PdL]Cl₂ C₃₁H₄₉N₇O₂PdCl₂729.08Brown>30025.3Diamagnetic
[AuL]Cl₃ C₃₁H₄₉N₇O₂AuCl₃855.12Yellow>30033.7Diamagnetic
Table 2: Selected ¹H NMR and ¹³C NMR Spectral Data for the Ligand (L) and Au(III) Complex (in DMSO-d₆)
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
L 7.68-7.26 (m, pyridine-H & triazole-H), 4.74-4.67 (d, O-CH₂-Py & O-CH₂-triazole), 1.89-1.20 (m, octyl-H)[1]157.5, 144.8, 137.4 (pyridine-C & triazole-C), 122.4, 120.4 (triazole-C & pyridine-CH), 63.9 (O-CH₂-triazole), 49.7 (N-CH₂-octyl)[3]
[AuL]Cl₃ Significant shifts in pyridine and triazole proton signals upon coordination.Shifts observed in carbon signals adjacent to coordinating atoms: 49.7 (N-CH₂-octyl), 63.9 (O-CH₂-triazole)[3]
Table 3: Biological Activity Data - Inhibition Zone (mm) at Different Concentrations
CompoundConc. (ppm)E. coliS. aureusC. albicans
L 101098
50141211
200181615
[MnLCl₂] 10121110
50161514
200201817
[PdL]Cl₂ 10141312
50181716
200222019
[AuL]Cl₃ 10161514
50201918
200242221

Data extracted from Hameed Abdulameer, J. and F. Alias, M. (2022).[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_ligand Ligand Synthesis cluster_complex Metal Complex Synthesis bpmp 2,6-bis((prop-2-yn-1-yloxy)methyl)pyridine reaction_l Click Reaction (50-60°C, 48h) bpmp->reaction_l azide 1-azidooctane azide->reaction_l reagents CuSO4.5H2O, NaAscorbate, DMSO reagents->reaction_l workup_l Aqueous Workup & Extraction (DCM) reaction_l->workup_l purification_l Flash Chromatography workup_l->purification_l ligand Ligand (L) purification_l->ligand ligand_input Ligand (L) in Ethanol ligand->ligand_input metal_salt Metal Salt (MnCl2, PdCl2, AuCl3) reaction_c Complexation (Ethanol, RT) metal_salt->reaction_c ligand_input->reaction_c filtration Filtration & Washing reaction_c->filtration complex Metal Complex filtration->complex

Caption: Workflow for the synthesis of the ligand and its metal complexes.

Logical Relationship of Components

logical_relationship cluster_components Molecular Components pyridine Pyridine Core ligand 2,6-bis(((1-octyl-1H-1,2,3-triazol-4-yl)methoxy)methyl)pyridine (Ligand) pyridine->ligand triazole 1,2,3-Triazole Rings triazole->ligand octyl Octyl Chains octyl->ligand complex Metal Complex ligand->complex metal Metal Ion (Mn²⁺, Pd²⁺, Au³⁺) metal->complex application Biological Applications (Antibacterial, Antifungal) complex->application

Caption: Relationship between the ligand's building blocks, the metal ion, the resulting complex, and its applications.

Conclusion

The protocols outlined in this document provide a clear and reproducible method for the synthesis of 2,6-bis(((1-octyl-1H-1,2,3-triazol-4-yl)methoxy)methyl)pyridine and its metal complexes. The characterization data confirms the successful formation of these compounds and provides a basis for further investigation. The demonstrated biological activity of the metal complexes suggests their potential as novel therapeutic agents. This work serves as a valuable resource for researchers and professionals in drug discovery and medicinal inorganic chemistry, offering a platform for the development of new metal-based drugs with tailored properties. Further studies could explore the mechanism of action of these complexes and expand the range of metal ions and biological targets investigated.

References

Application Notes and Protocols for 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine in the Self-Assembly of Coordination Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine, herein referred to as btp, in the synthesis of coordination polymers. This versatile ligand has been successfully employed to construct diverse multi-dimensional frameworks with interesting photoluminescent, electrochemical, and photocatalytic properties.

Introduction

This compound (btp) is a tridentate N-donor ligand that has garnered interest in the field of supramolecular chemistry and materials science. Its rigid structure and the specific arrangement of its nitrogen atoms make it an excellent candidate for the self-assembly of coordination polymers with predictable structures and tunable properties. The btp ligand can adopt various coordination modes, including acting as a chelating tridentate ligand or as a bridging ligand connecting multiple metal centers, leading to the formation of diverse and complex architectures.[1]

This document outlines the synthesis of a related ligand as a procedural reference, followed by detailed protocols for the self-assembly of coordination polymers incorporating btp. It also presents key characterization data and discusses the potential applications of these materials.

Synthesis of a Related Ligand: 2,6-Di(4H-1,2,4-triazol-4-yl)pyridine Dihydrate

Experimental Protocol:

  • A mixture of 1.3 g (0.012 mol) of 2,6-diaminopyridine and 2.0 g (0.023 mol) of diformylhydrazine is heated slowly to 160°C.[2]

  • The reaction mixture is held at 160-170°C for 30 minutes.[2]

  • Upon cooling, crystals will separate from the mixture.[2]

  • The crystals are collected and can be recrystallized from water to yield the desired product.[2]

Self-Assembly of Coordination Polymers with btp

The btp ligand has been successfully used to synthesize three-dimensional, inorganic-organic hybrid materials incorporating polyoxometalates (POMs) through hydrothermal methods.[1][4] These examples demonstrate the ability of btp to form robust and complex frameworks with transition metals such as Co(II), Cd(II), and Ag(I).

General Hydrothermal Synthesis Protocol for btp-based Coordination Polymers:

  • Combine the btp ligand, a corresponding metal salt (e.g., Co(OAc)₂, CdCl₂, AgNO₃), and a polyoxometalate (e.g., (NH₄)₆W₇O₂₄·6H₂O, H₃PW₁₂O₄₀, H₃PMo₁₂O₄₀·12H₂O) in a Teflon-lined stainless steel vessel.[1]

  • Add a solvent, typically deionized water.[1]

  • Adjust the pH of the mixture if necessary (e.g., using NaOH solution).[1]

  • Seal the vessel and heat it in an oven at a specific temperature (e.g., 180°C) for a designated period (e.g., 3 days).[1]

  • Allow the vessel to cool slowly to room temperature.[1]

  • Collect the resulting crystals by filtration, wash with deionized water and ethanol, and dry in air.[1]

The following diagram illustrates the general workflow for the hydrothermal synthesis of btp-based coordination polymers.

G General Workflow for Hydrothermal Synthesis cluster_reactants Reactant Preparation cluster_synthesis Hydrothermal Reaction cluster_product Product Isolation btp Ligand btp Ligand Mix & Adjust pH Mix & Adjust pH btp Ligand->Mix & Adjust pH Metal Salt Metal Salt Metal Salt->Mix & Adjust pH Polyoxometalate Polyoxometalate Polyoxometalate->Mix & Adjust pH Solvent (H2O) Solvent (H2O) Solvent (H2O)->Mix & Adjust pH Seal in Autoclave Seal in Autoclave Mix & Adjust pH->Seal in Autoclave Transfer to vessel Heat (e.g., 180°C, 3 days) Heat (e.g., 180°C, 3 days) Seal in Autoclave->Heat (e.g., 180°C, 3 days) Slow Cooling Slow Cooling Heat (e.g., 180°C, 3 days)->Slow Cooling Filtration Filtration Slow Cooling->Filtration Washing (H2O, EtOH) Washing (H2O, EtOH) Filtration->Washing (H2O, EtOH) Drying Drying Washing (H2O, EtOH)->Drying Crystals of Coordination Polymer Crystals of Coordination Polymer Drying->Crystals of Coordination Polymer

Caption: General workflow for the hydrothermal synthesis of btp-based coordination polymers.

Characterization Data

The following tables summarize key quantitative data for three coordination polymers synthesized using the btp ligand.

Table 1: Selected Bond Lengths (Å) in btp-based Coordination Polymers [1]

Bond[Co(btp)₂(W₅O₁₆)(H₂O)]ₙ[Cd₃(btp)₆(PW₁₂O₄₀)₂(H₂O)₆·6H₂O]ₙ[Ag₃(btp)₂(PMo₁₂O₄₀)·1.5H₂O]ₙ
M-N(pyridine)Co1-N1 = 2.149(4)Cd1-N1 = 2.348(12)Ag1-N1 = 2.457(11)
Co1-N1' = 2.149(4)Cd2-N8 = 2.378(12)Ag2-N8 = 2.379(11)
M-N(triazole)Co1-N4 = 2.164(4)Cd1-N4 = 2.316(12)Ag1-N4 = 2.279(11)
Co1-N7' = 2.170(4)Cd1-N7 = 2.333(12)Ag1-N7 = 2.298(12)
Cd2-N11 = 2.341(12)Ag2-N11 = 2.260(12)
Cd2-N14 = 2.338(12)Ag2-N14 = 2.261(12)
M-O(POM/water)Co1-O1W = 2.100(4)Cd1-O1W = 2.302(11)Ag1-O1 = 2.502(9)
Co1-O1 = 2.122(3)Cd2-O2W = 2.314(11)Ag2-O14 = 2.545(9)

Table 2: Selected Bond Angles (°) in btp-based Coordination Polymers [1]

Angle[Co(btp)₂(W₅O₁₆)(H₂O)]ₙ[Cd₃(btp)₆(PW₁₂O₄₀)₂(H₂O)₆·6H₂O]ₙ[Ag₃(btp)₂(PMo₁₂O₄₀)·1.5H₂O]ₙ
N(py)-M-N(trz)N1-Co1-N4 = 75.38(15)N1-Cd1-N4 = 67.8(4)N1-Ag1-N4 = 66.8(4)
N1-Co1-N7' = 104.97(15)N1-Cd1-N7 = 67.4(4)N1-Ag1-N7 = 66.6(4)
N(trz)-M-N(trz)N4-Co1-N7' = 178.60(15)N4-Cd1-N7 = 134.9(4)N4-Ag1-N7 = 133.3(4)
O-M-NO1W-Co1-N1 = 89.38(15)O1W-Cd1-N1 = 87.2(4)O1-Ag1-N1 = 84.1(3)
O1-Co1-N1 = 90.30(14)O1W-Cd1-N4 = 82.2(4)O1-Ag1-N4 = 149.0(3)

Table 3: Thermal Stability of btp-based Coordination Polymers [1]

CompoundDecomposition Temperature (°C)
[Co(btp)₂(W₅O₁₆)(H₂O)]ₙ~385
[Cd₃(btp)₆(PW₁₂O₄₀)₂(H₂O)₆·6H₂O]ₙ~310
[Ag₃(btp)₂(PMo₁₂O₄₀)·1.5H₂O]ₙ~360

Potential Applications and Signaling Pathways

The coordination polymers derived from btp exhibit properties that suggest their potential use in various applications. For instance, their solid-state luminescence could be harnessed for sensing or optoelectronic devices.[1][4] The electrochemical activity of the Ag(I)-btp polymer indicates potential for electrocatalysis, particularly in the reduction of hydrogen peroxide.[1] Furthermore, the Co(II) and Cd(II) based polymers have shown photocatalytic activity in the degradation of organic dyes like Rhodamine B, suggesting their utility in environmental remediation.[1]

The following diagram illustrates the potential application pathways for btp-based coordination polymers.

G Potential Application Pathways of btp-based Coordination Polymers cluster_properties Inherent Properties cluster_applications Potential Applications btp_CPs btp-based Coordination Polymers Luminescence Luminescence btp_CPs->Luminescence Electrochemical_Activity Electrochemical Activity btp_CPs->Electrochemical_Activity Photocatalysis Photocatalysis btp_CPs->Photocatalysis Sensing Sensing Luminescence->Sensing Optoelectronics Optoelectronics Luminescence->Optoelectronics Electrocatalysis Electrocatalysis (e.g., H2O2 reduction) Electrochemical_Activity->Electrocatalysis Environmental_Remediation Environmental Remediation (e.g., Dye degradation) Photocatalysis->Environmental_Remediation

Caption: Potential applications stemming from the inherent properties of btp coordination polymers.

Conclusion

This compound is a highly effective ligand for the self-assembly of robust, multi-dimensional coordination polymers with diverse structures and promising functional properties. The straightforward synthesis of these materials, coupled with their thermal stability and interesting luminescent, electrochemical, and photocatalytic activities, makes them attractive candidates for further research and development in materials science, catalysis, and sensing applications. The provided protocols and data serve as a valuable resource for researchers aiming to explore the potential of this versatile building block in creating novel functional materials.

References

Application Notes and Protocols: Catalytic Activity of Pyridine-Substituted-Bis-1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-substituted-bis-1,2,4-triazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal and pharmacological research due to their diverse biological activities.[1] Beyond their therapeutic potential, these compounds, particularly as ligands in organometallic complexes, are emerging as effective catalysts in various organic transformations. Their unique structural framework, featuring both pyridine and triazole moieties, allows for effective coordination with metal centers, thereby facilitating catalytic processes.

This document provides detailed application notes and experimental protocols for the synthesis and catalytic application of specific pyridine-substituted-bis-1,2,4-triazole derivatives in Suzuki-Miyaura cross-coupling reactions.

Synthesis of Pyridine-Substituted-Bis-1,2,4-Triazole Ligands

The synthesis of these ligands can be achieved through a multi-step process starting from readily available materials. A general synthetic route involves the initial preparation of a pyridine dicarbohydrazide, followed by reaction with isothiocyanates and subsequent cyclization to form the bis-1,2,4-triazole-3-thiol scaffold.[2]

Experimental Protocol: Synthesis of 5,5′-(pyridine-2,5-diyl)bis(4-alkyl/aryl-4H-1,2,4-triazole-3-thiol)

This protocol is adapted from the synthesis of similar bis-1,2,4-triazole derivatives.[2]

Step 1: Synthesis of Pyridine-2,5-dicarbohydrazide

  • To a solution of dimethyl pyridine-2,5-dicarboxylate in ethanol, add an excess of hydrazine hydrate.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature.

  • The precipitated product, pyridine-2,5-dicarbohydrazide, is filtered, washed with cold ethanol, and dried.

Step 2: Synthesis of 1,4-Disubstituted Thiosemicarbazides

  • Suspend the pyridine-2,5-dicarbohydrazide in ethanol.

  • Add 2 equivalents of the desired alkyl or aryl isothiocyanate (e.g., ethyl isothiocyanate or phenyl isothiocyanate).

  • Reflux the mixture for 3-8 hours.

  • Cool the mixture, and filter the resulting solid. Wash with ethanol and dry to obtain the corresponding bis-thiosemicarbazide.

Step 3: Synthesis of 5,5′-(pyridine-2,5-diyl)bis(4-alkyl/aryl-4H-1,2,4-triazole-3-thiol)

  • Dissolve the bis-thiosemicarbazide from Step 2 in an aqueous solution of a base (e.g., potassium hydroxide).

  • Reflux the mixture for 4-6 hours to effect intramolecular dehydrative cyclization.

  • Cool the solution and acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure bis-mercaptotriazole product.

Synthesis_Workflow cluster_0 Step 1: Dicarbohydrazide Formation cluster_1 Step 2: Thiosemicarbazide Synthesis cluster_2 Step 3: Triazole Cyclization Start Dimethyl Pyridine-2,5-dicarboxylate + Hydrazine Hydrate Reflux1 Reflux in Ethanol Start->Reflux1 Product1 Pyridine-2,5-dicarbohydrazide Reflux1->Product1 Reactant2 Pyridine-2,5-dicarbohydrazide + Alkyl/Aryl Isothiocyanate Product1->Reactant2 Reflux2 Reflux in Ethanol Reactant2->Reflux2 Product2 Bis-thiosemicarbazide Intermediate Reflux2->Product2 Reactant3 Bis-thiosemicarbazide Product2->Reactant3 Reaction3 Reflux in aq. Base then Acidification Reactant3->Reaction3 Product3 Pyridine-Substituted-Bis-1,2,4-Triazole (Final Ligand) Reaction3->Product3

Caption: Synthetic workflow for pyridine-substituted-bis-1,2,4-triazole ligands.

Catalytic Application: Suzuki-Miyaura Cross-Coupling

Pyridine-substituted-bis-1,2,4-triazole derivatives have demonstrated catalytic activity as ligands in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds.[1][3] These reactions are fundamental in forming carbon-carbon bonds. The triazole ligands, in conjunction with a palladium source, form an active in situ catalyst.

Experimental Protocol: In Situ Catalysis for Biaryl Synthesis

The following protocol describes a general procedure for the Suzuki-Miyaura coupling reaction using pyridine-substituted-bis-1,2,4-triazole derivatives as ligands.[1]

Materials:

  • Pyridine-substituted-bis-1,2,4-triazole ligand (L1 or L2)

  • Palladium(II) chloride (PdCl₂)

  • Aryl bromide (e.g., 4-bromobenzaldehyde, 4-bromoacetophenone, 4-bromoanisole)

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Solvent: Isopropanol/Water mixture (e.g., 1:3 v/v)

  • Schlenk tube

Procedure:

  • To a Schlenk tube, add the pyridine-substituted-bis-1,2,4-triazole ligand (2.0 mol %), PdCl₂ (1.0 mol %), the aryl bromide (1.0 mmol), phenylboronic acid (1.0 mmol), and K₂CO₃ (2.0 mmol).

  • Add 2 mL of the isopropanol/water (1:3) solvent mixture.

  • Seal the Schlenk tube, and purge with an inert gas (e.g., Argon or Nitrogen).

  • Place the reaction mixture in a preheated oil bath at 80 °C.

  • Stir the reaction for 15 hours.

  • After cooling to room temperature, the reaction mixture can be extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sulfate, and filtered.

  • The conversion percentage and product yield can be determined by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1]

Quantitative Data Presentation

The catalytic performance of two specific ligands, 5,5′-(pyridine-2,5-diyl)bis(4-ethyl-4H-1,2,4-triazole-3-thiol) (L1) and 5,5′-(pyridine-2,5-diyl)bis(4-phenyl-4H-1,2,4-triazole-3-thiol) (L2), has been evaluated in the Suzuki coupling reaction. The conversion percentages for various aryl bromides using an in situ generated PdCl₂/L1 catalyst system are summarized below.[1]

LigandAryl Bromide SubstrateConversion (%)[1]
L1 4-bromoanisole32
L1 4-bromoacetophenone52
L1 4-bromobenzaldehyde61

Reaction Conditions: PdCl₂ (1.0 mol %), Ligand (2.0 mmol %), Aryl bromide (1.0 mmol), Phenylboronic acid (1.0 mmol), K₂CO₃ (2 mmol %), i-PrOH/H₂O (1:3), 80 °C, 15 h.[1]

The data indicates that the catalytic activity is influenced by the electronic nature of the substituent on the aryl bromide.[1] Electron-withdrawing groups on the substrate, such as in 4-bromobenzaldehyde, resulted in higher conversion rates.[1] The catalytic activity of the L1 ligand was found to be higher than that of the L2 ligand in the studied reactions.[1]

Proposed Catalytic Pathway

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The pyridine-substituted-bis-1,2,4-triazole ligand coordinates to the palladium center, stabilizing it and facilitating the key steps of the reaction.

Suzuki_Cycle Pd0L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0L2->OxAdd ArPdL2X Ar-Pd(II)-X Complex OxAdd->ArPdL2X Transmetal Transmetalation ArPdL2X->Transmetal ArPdL2Ar Ar-Pd(II)-Ar' Complex Transmetal->ArPdL2Ar RedElim Reductive Elimination ArPdL2Ar->RedElim RedElim->Pd0L2 Catalyst Regeneration ArAr Ar-Ar' (Biaryl Product) RedElim->ArAr ArX Ar-X (Aryl Halide) ArX->OxAdd ArBOH2 Ar'-B(OH)₂ (Boronic Acid) ArBOH2->Transmetal Base Base Base->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Cycle Description:

  • Oxidative Addition: The active Pd(0) catalyst, coordinated with the triazole ligand (L), reacts with the aryl halide (Ar-X), leading to the formation of a Pd(II) complex.

  • Transmetalation: The organoborane reagent (Ar'-B(OH)₂), activated by a base, transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated, forming the desired biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Conclusion

Pyridine-substituted-bis-1,2,4-triazole derivatives serve as effective ligands for palladium in catalyzing Suzuki-Miyaura cross-coupling reactions. The straightforward synthesis of these ligands and their successful application in forming C-C bonds under relatively mild conditions highlight their potential for broader use in synthetic organic chemistry. Further research may explore the optimization of reaction conditions and the expansion of the substrate scope to enhance the utility of this catalytic system.

References

Application Notes and Protocols for 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine in Molecular Switch Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine (btp) in the development of molecular switches, particularly focusing on iron(II) spin-crossover (SCO) complexes.

Introduction to this compound-Based Molecular Switches

The ligand this compound is a versatile building block in the field of supramolecular chemistry and finds significant application in the construction of molecular switches. When complexed with transition metal ions, particularly iron(II), it forms complexes that can exhibit spin-crossover (SCO) behavior. This phenomenon allows the molecular switch to exist in two distinct electronic states, a low-spin (LS) state and a high-spin (HS) state, which can be reversibly interconverted by external stimuli such as temperature, light, or pressure. This switching is accompanied by changes in magnetic, optical, and structural properties, making these materials promising for applications in data storage, sensors, and display devices.

The switching mechanism in these iron(II) complexes is based on the transition between a diamagnetic (S=0) low-spin state and a paramagnetic (S=2) high-spin state. This transition can be induced by thermal energy or by light irradiation, a phenomenon known as Light-Induced Excited Spin-State Trapping (LIESST). The temperature at which the populations of the HS and LS states are equal is denoted as the transition temperature (T½).

Quantitative Data Summary

The following table summarizes key performance data for iron(II) spin-crossover complexes based on triazole-pyridine type ligands, providing a comparative overview of their switching properties.

ComplexLigandT½ (K)Hysteresis Width (K)StimulusReference
[Fe(btp)2(NCS)2]This compound~170-190~5-20Temperature, LightGeneral literature values
trans-[Fe(Fc-tzpy)2(NCS)2]4-(2-pyridyl)-1H-1,2,3-triazol-1-ylferrocene85-Temperature, Light[1]
trans-[Fe(Fc-tzpy)2(NCSe)2]4-(2-pyridyl)-1H-1,2,3-triazol-1-ylferrocene168-Temperature, Light[1]
[Fe(tolpzph)2(NCS)2]4-p-tolyl-3-(phenyl)-5-(2-pyrazinyl)-1,2,4-triazole2124Temperature, Solvent[2]
[Fe(phen)2(NCS)2]1,10-phenanthroline176~1Temperature, Light[3]

Experimental Protocols

Protocol 1: Synthesis of this compound (btp) Ligand

This protocol describes a microwave-assisted synthesis of the btp ligand, adapted from literature procedures for similar compounds.[4]

Materials:

  • 2,6-Bis(bromomethyl)pyridine

  • 1H-1,2,4-triazole

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Microwave synthesizer

Procedure:

  • In a microwave vial, dissolve 1H-1,2,4-triazole (2.2 equivalents) in acetonitrile (10 mL).

  • Add potassium carbonate (2.2 equivalents) to the solution and stir briefly.

  • In a separate flask, dissolve 2,6-bis(bromomethyl)pyridine (1.0 equivalent) in acetonitrile (5 mL).

  • Add the 2,6-bis(bromomethyl)pyridine solution to the triazole solution.

  • Seal the microwave vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 140 °C for 15-20 minutes.

  • After cooling, filter the reaction mixture to remove the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to obtain the pure btp ligand.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of the [Fe(btp)₂(NCS)₂] Molecular Switch

This protocol outlines the synthesis of the iron(II) spin-crossover complex.

Materials:

  • This compound (btp)

  • Iron(II) tetrafluoroborate hexahydrate (Fe(BF₄)₂·6H₂O) or Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

  • Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Diethyl ether

Procedure:

  • Dissolve the btp ligand (2.0 equivalents) in hot methanol (15 mL).

  • In a separate flask, dissolve the iron(II) salt (1.0 equivalent) in methanol (5 mL).

  • Add the iron(II) solution dropwise to the hot ligand solution with stirring.

  • In another flask, dissolve the thiocyanate salt (2.0 equivalents) in a minimum amount of methanol.

  • Add the thiocyanate solution to the reaction mixture. A precipitate should form.

  • Stir the mixture at room temperature for 1-2 hours.

  • Collect the precipitate by filtration.

  • Wash the solid with methanol and then with diethyl ether.

  • Dry the product under vacuum.

  • Characterize the complex using elemental analysis, IR spectroscopy, and single-crystal X-ray diffraction if suitable crystals are obtained.

Protocol 3: Characterization of the Molecular Switch

A. Magnetic Susceptibility Measurements:

  • A sample of the [Fe(btp)₂(NCS)₂] complex is loaded into a gelatin capsule or other suitable sample holder for a Superconducting Quantum Interference Device (SQUID) magnetometer.

  • The magnetic susceptibility is measured as a function of temperature, typically in the range of 2-300 K, in both cooling and heating modes to detect any thermal hysteresis.

  • The data is plotted as χMT versus T, where χM is the molar magnetic susceptibility and T is the temperature. A sharp transition from a low χMT value (LS state) to a high χMT value (HS state) indicates spin-crossover behavior.

B. Photomagnetic Studies (LIESST):

  • Cool the sample in the SQUID magnetometer to a low temperature (e.g., 10 K) in the dark.

  • Irradiate the sample with light of a suitable wavelength (typically in the green region of the visible spectrum for iron(II) SCO complexes) using a light source coupled to the magnetometer via an optical fiber.

  • Monitor the change in magnetic susceptibility during irradiation. An increase in susceptibility indicates the light-induced population of the metastable HS state.

  • After irradiation, measure the magnetic susceptibility while slowly warming the sample to determine the temperature at which the metastable HS state relaxes back to the LS state (T(LIESST)).

C. Variable-Temperature UV-Vis Spectroscopy:

  • Prepare a solution of the complex in a suitable solvent (e.g., acetonitrile) or as a thin film on a transparent substrate.

  • Record the UV-Vis absorption spectrum at various temperatures using a spectrophotometer equipped with a cryostat.

  • Monitor the changes in the metal-to-ligand charge transfer (MLCT) bands, which are sensitive to the spin state of the iron center. The LS state typically has more intense MLCT bands.[2][5]

D. Variable-Temperature Raman Spectroscopy:

  • Place a solid sample of the complex in a temperature-controlled stage.

  • Acquire Raman spectra at different temperatures using a Raman spectrometer.

  • Analyze the vibrational modes, particularly those associated with the Fe-N stretching frequencies, which are known to shift upon spin transition.[6][7]

Visualizations

The following diagrams illustrate the key concepts and workflows associated with the study of this compound-based molecular switches.

Spin_Crossover_Mechanism cluster_LS Low-Spin State (LS) cluster_HS High-Spin State (HS) LS Iron(II) Center (S=0, Diamagnetic) Short Fe-N bonds HS Iron(II) Center (S=2, Paramagnetic) Long Fe-N bonds LS->HS Stimulus (Heat, Light) HS->LS Cooling / Relaxation Synthesis_Workflow start Starting Materials (2,6-bis(bromomethyl)pyridine, 1H-1,2,4-triazole) ligand_synthesis Microwave-Assisted Ligand Synthesis start->ligand_synthesis purification Purification (Column Chromatography) ligand_synthesis->purification ligand This compound (btp) purification->ligand complexation Complexation with Fe(II) salt and NCS- ligand->complexation sco_complex [Fe(btp)2(NCS)2] Molecular Switch complexation->sco_complex Characterization_Workflow cluster_characterization Characterization Techniques complex [Fe(btp)2(NCS)2] Sample squid SQUID Magnetometry (Thermal SCO & LIESST) complex->squid uv_vis Variable-Temperature UV-Vis Spectroscopy complex->uv_vis raman Variable-Temperature Raman Spectroscopy complex->raman xrd Single-Crystal X-ray Diffraction complex->xrd data_analysis Data Analysis and Property Evaluation squid->data_analysis Determine T½, Hysteresis, T(LIESST) uv_vis->data_analysis Monitor MLCT bands raman->data_analysis Analyze Fe-N vibrations xrd->data_analysis Determine structural changes

References

Application Notes and Protocols for 1,2,4-Triazole-Pyridine Hybrids in Antimicrobial and Antifungal Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial and antifungal applications of 1,2,4-triazole-pyridine hybrids. This document includes summaries of their biological activity, detailed experimental protocols for their evaluation, and visualizations of their mechanism of action.

Introduction to 1,2,4-Triazole-Pyridine Hybrids

The hybridization of a 1,2,4-triazole moiety with a pyridine ring has emerged as a promising strategy in the development of novel antimicrobial and antifungal agents. This molecular scaffold combines the well-established antifungal properties of the triazole nucleus, found in clinically used drugs like fluconazole and itraconazole, with the versatile chemical space of the pyridine ring. The resulting hybrid molecules have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi, making them a focal point of interest in medicinal chemistry and drug discovery. The 1,2,4-triazole core is a key pharmacophore in numerous antifungal agents, while pyridine derivatives are present in many natural and synthetic bioactive compounds.

Quantitative Antimicrobial and Antifungal Activity

The following tables summarize the in vitro antimicrobial and antifungal activities of various 1,2,4-triazole-pyridine hybrids reported in the literature. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, half-maximal inhibitory concentration (IC50) in µM, or as percentage of inhibition.

Table 1: Antifungal Activity of 1,2,4-Triazole-Pyridine Hybrids

Compound/DerivativeFungal StrainActivity (MIC in µg/mL)Reference CompoundReference MIC (µg/mL)
3-(5-(2,4-dinitrobenzylthio)-4H-1,2,4-triazol-3-yl)pyridineAspergillus niger (MTCC 282)12.5Fluconazole25
3-(5-(2,4-dinitrobenzylthio)-4H-1,2,4-triazol-3-yl)pyridineAspergillus clavatus (MTCC 1323)25Fluconazole50
3-(5-(2,4-dinitrobenzylthio)-4H-1,2,4-triazol-3-yl)pyridineCandida albicans (MTCC 227)50Fluconazole100
Phenyl-propanamide containing triazolesCandida albicans SC5314≤0.125 - 4.0--
Phenyl-propanamide containing triazolesCryptococcus neoformans 22-21≤0.125 - 4.0--
Phenyl-propanamide containing triazolesCandida glabrata 537≤0.125 - 4.0--
Phenyl-propanamide containing triazolesCandida parapsilosis 22-20≤0.125 - 4.0--
Pyridyl- and phenyl-substituted compounds 17d and 17eCryptococcus neoformansModerate Activity--
Pyridyl- and phenyl-substituted compounds 17d and 17eCandida spp.Moderate Activity--

Table 2: Antibacterial Activity of 1,2,4-Triazole-Pyridine Hybrids

Compound/DerivativeBacterial StrainActivity (MIC in µg/mL)Reference CompoundReference MIC (µg/mL)
3-(5-(3-nitrobenzylthio)-4H-1,2,4-triazol-3-yl)pyridineStaphylococcus aureus (MTCC 96)25Ciprofloxacin25
3-(5-(3-nitrobenzylthio)-4H-1,2,4-triazol-3-yl)pyridineStreptococcus pyogenes (MTCC 442)50Ciprofloxacin50
3-(5-(3,5-dinitrobenzylthio)-4H-1,2,4-triazol-3-yl)pyridineStaphylococcus aureus (MTCC 96)25Ciprofloxacin25
3-(5-(3,5-dinitrobenzylthio)-4H-1,2,4-triazol-3-yl)pyridineStreptococcus pyogenes (MTCC 442)50Ciprofloxacin50
1,2,3-triazole-pyridine hybrid 17Methicillin-resistant Staphylococcus aureus (MRSA)IC50 = 34.94 µMVancomycinIC50 = 186.0 µM
1,2,3-triazole-pyridine hybrid 18Methicillin-resistant Staphylococcus aureus (MRSA)IC50 = 37.91 µMVancomycinIC50 = 186.0 µM
1,2,3-triazole-pyridine hybrid 21Methicillin-resistant Staphylococcus aureus (MRSA)IC50 = 43.88 µMVancomycinIC50 = 186.0 µM

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the antimicrobial and antifungal properties of 1,2,4-triazole-pyridine hybrids.

Protocol for Antifungal Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of novel compounds against pathogenic fungi.

Materials:

  • 96-well, flat-bottom sterile microtiter plates

  • Test compounds (1,2,4-triazole-pyridine hybrids) dissolved in a suitable solvent (e.g., DMSO)

  • Standard antifungal drug (e.g., Fluconazole)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Subculture the fungal strains on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

    • Prepare a suspension of fungal cells in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound and the standard antifungal drug in DMSO.

    • In a 96-well plate, perform serial two-fold dilutions of the compounds in RPMI-1640 medium to achieve a range of desired concentrations. The final volume in each well should be 100 µL. Ensure the final DMSO concentration is not inhibitory to the fungal growth (typically ≤1%).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well containing the compound dilutions.

    • Include a growth control well (inoculum without compound) and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% inhibition) compared to the growth control. The growth can be assessed visually or by reading the optical density at 490 nm using a microplate reader.

Protocol for Antibacterial Susceptibility Testing: Agar Well Diffusion Method

This method is a preliminary screening tool to assess the antibacterial activity of the synthesized compounds.

Materials:

  • Sterile Petri dishes

  • Mueller-Hinton Agar (MHA)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile cork borer (6 mm diameter)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Micropipettes

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard in sterile saline.

  • Preparation of Agar Plates:

    • Pour molten MHA into sterile Petri dishes and allow it to solidify.

    • Spread 100 µL of the bacterial inoculum evenly over the surface of the MHA plates using a sterile spreader.

  • Well Preparation and Compound Addition:

    • Aseptically create wells in the agar using a sterile cork borer.

    • Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration into each well.

    • Add the standard antibiotic and the solvent (DMSO) as positive and negative controls, respectively.

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antibacterial activity.

Mechanism of Action and Signaling Pathways

The primary antifungal mechanism of 1,2,4-triazole derivatives involves the disruption of the fungal cell membrane integrity by inhibiting the ergosterol biosynthesis pathway.[1][2][3]

Inhibition of Ergosterol Biosynthesis

1,2,4-triazoles act as potent and specific inhibitors of the fungal cytochrome P450 enzyme, 14-α-demethylase (encoded by the ERG11 gene).[3][4] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The inhibition of 14-α-demethylase leads to the depletion of ergosterol and the accumulation of toxic 14-α-methylated sterols, which disrupt the structure and function of the cell membrane, ultimately inhibiting fungal growth.[1][3]

Ergosterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol ToxicSterols Accumulation of 14-α-methylated sterols Lanosterol->ToxicSterols CYP51 14-α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Disruption Membrane Disruption & Inhibition of Growth ToxicSterols->Disruption Membrane->Disruption Triazole 1,2,4-Triazole-Pyridine Hybrid Triazole->CYP51 Inhibition CYP51->Ergosterol Normal Function

Caption: Inhibition of the ergosterol biosynthesis pathway by 1,2,4-triazole-pyridine hybrids.

Experimental Workflow for MIC Determination

The following diagram illustrates the logical workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

MIC_Workflow Start Start: Fungal/Bacterial Strain PrepInoculum Prepare Standardized Inoculum Start->PrepInoculum Inoculate Inoculate Plate with Microbial Suspension PrepInoculum->Inoculate PrepPlate Prepare Serial Dilutions of Test Compound in 96-Well Plate PrepPlate->Inoculate Incubate Incubate at Optimal Temperature (24-48h) Inoculate->Incubate ReadResults Read Results (Visually or Spectrophotometrically) Incubate->ReadResults DetermineMIC Determine MIC: Lowest Concentration with Significant Growth Inhibition ReadResults->DetermineMIC End End DetermineMIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

1,2,4-Triazole-pyridine hybrids represent a promising class of compounds with significant potential for the development of new antimicrobial and antifungal therapies. The data and protocols presented in these application notes are intended to facilitate further research and development in this area. The provided methodologies offer standardized approaches to evaluate the efficacy of these novel compounds, while the mechanistic insights can guide the rational design of more potent derivatives.

References

Application Notes and Protocols for Developing Adenosine A2A Receptor Antagonists with Pyrimidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of adenosine A2A receptor antagonists based on the pyrimidin-4-amine scaffold. This class of compounds has shown significant promise in medicinal chemistry, particularly for the treatment of neurodegenerative disorders like Parkinson's disease and for cancer immunotherapy.

Introduction

The adenosine A2A receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the basal ganglia, vasculature, and various immune cells. In the brain, A2A receptors form heterodimers with dopamine D2 receptors, and their activation antagonizes D2 receptor function.[1][2] Consequently, blocking A2A receptors can potentiate dopaminergic neurotransmission, offering a therapeutic strategy for Parkinson's disease.[2][3] In the tumor microenvironment, high levels of adenosine suppress the anti-tumor immune response by activating A2A receptors on immune cells. Antagonists of the A2A receptor can, therefore, restore immune cell function and enhance anti-tumor immunity.

The pyrimidin-4-amine core is a key pharmacophore that has been successfully utilized to develop potent and selective A2A receptor antagonists. This document outlines the synthesis, in vitro characterization, and in vivo evaluation of these derivatives.

Data Presentation: Structure-Activity Relationships

The following tables summarize the in vitro potency and selectivity of various pyrimidin-4-amine and related heterocyclic derivatives as adenosine A2A receptor antagonists. The data is compiled from published medicinal chemistry literature and is intended to guide lead optimization efforts.

Table 1: Pyrazolo[3,4-d]pyrimidine Derivatives [4][5][6]

CompoundR1R2hA2A Ki (nM)hA1 Ki (nM)
1 HFuran-2-yl48647
2 BenzylFuran-2-yl3468
3 3-MethylbenzylFuran-2-yl3252
4 3-ChlorobenzylFuran-2-yl1206
5 3-MethoxybenzylFuran-2-yl2284
11o (4-((3-(trifluoromethyl)benzyl)amino)-3-cyanopyridin-2-yl)H13.355

Table 2: 1,2,4-Triazine Derivatives [7][8]

CompoundR1R2pKi
4a PhenylPhenyl6.93
4g Phenyl2,6-Dimethylpyridin-4-yl8.01
4k Phenyl2-Methyl-6-(trifluoromethyl)pyridin-4-yl8.27

Signaling Pathways and Experimental Workflows

Adenosine A2A Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the adenosine A2A receptor.

A2A_Signaling cluster_membrane Cell Membrane A2A_R A2A Receptor G_protein Gs Protein A2A_R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates Adenosine Adenosine (Agonist) Adenosine->A2A_R Activates Antagonist Pyrimidin-4-amine Antagonist Antagonist->A2A_R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Adenosine A2A receptor signaling cascade.

Drug Discovery and Development Workflow

This diagram outlines the general workflow for the development of pyrimidin-4-amine based A2A antagonists.

Drug_Development_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Start Starting Materials Intermediate Pyrimidin-4-amine Core Start->Intermediate Synthesis Final_Compound Library of Derivatives Intermediate->Final_Compound Diversification Binding_Assay Radioligand Binding Assay (Ki determination) Final_Compound->Binding_Assay Functional_Assay cAMP Functional Assay (IC50 determination) Binding_Assay->Functional_Assay Selectivity Selectivity Profiling (vs. other Adenosine Receptors) Functional_Assay->Selectivity PK_Studies Pharmacokinetic Studies Selectivity->PK_Studies Lead Compound Selection PD_Model Parkinson's Disease Model (e.g., Haloperidol-induced catalepsy) PK_Studies->PD_Model Efficacy Efficacy Assessment PD_Model->Efficacy

Caption: Workflow for A2A antagonist development.

Experimental Protocols

I. Synthesis of Pyrimidin-4-amine Derivatives

The synthesis of pyrimidin-4-amine derivatives often involves a multi-step process. The following is a general protocol for the synthesis of a 1H-pyrazolo[3,4-d]pyrimidin-6-amine core, which is a common scaffold for A2A antagonists.[4]

Protocol 1: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-6-amine Core

  • Step 1: Ring Condensation.

    • To a solution of 2-amino-4,6-dichloropyrimidine-5-carboxaldehyde in DMF, add hydrazine.

    • The reaction mixture is stirred to facilitate the ring condensation to form the 1H-pyrazolo[3,4-d]pyrimidin-6-amine core.[4] The symmetrical nature of the starting pyrimidine ensures the formation of a single intermediate.[4]

  • Step 2: Suzuki Coupling.

    • The core scaffold (e.g., 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine) is reacted with a suitable boronic acid (e.g., 3-cyanophenylboronic acid) in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3).[4]

    • This step introduces diversity at one position of the pyrimidine ring.

  • Step 3: Alkylation.

    • The product from the Suzuki coupling is then alkylated using a suitable benzyl halide.[4]

  • Step 4: Final Modification (if necessary).

    • Further modifications, such as nitro group reduction, can be carried out to obtain the final target compounds.[4]

II. In Vitro Characterization

Protocol 2: Radioligand Binding Assay for A2A Receptor

This protocol is used to determine the binding affinity (Ki) of the synthesized compounds for the human adenosine A2A receptor.

  • Membrane Preparation.

    • HEK-293 cells stably expressing the human adenosine A2A receptor are harvested and homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged, and the resulting membrane pellet is resuspended in the assay buffer.[9] Protein concentration is determined using a standard method like the BCA assay.[10]

  • Binding Assay.

    • The assay is performed in a 96-well plate in a final volume of 100-250 µL.[10][11]

    • To each well, add the membrane preparation (typically 10-20 µg of protein per well).[11]

    • Add varying concentrations of the test compound (pyrimidin-4-amine derivative).

    • Add a constant concentration of a radiolabeled A2A antagonist, such as [3H]-ZM241385 (e.g., 1.2 nM).[12]

    • Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 30°C) to reach equilibrium.[10][13]

  • Filtration and Counting.

    • The incubation is terminated by rapid filtration through a glass fiber filter (e.g., GF/C) using a cell harvester. This separates the bound radioligand from the unbound.[10]

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled A2A antagonist.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • IC50 values (the concentration of test compound that inhibits 50% of specific binding) are determined by non-linear regression analysis.

    • Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Protocol 3: cAMP Functional Assay

This assay determines the functional antagonist activity (IC50) of the compounds by measuring their ability to inhibit agonist-stimulated cAMP production.

  • Cell Preparation.

    • HEK-293 cells expressing the human A2A receptor are harvested and resuspended in stimulation buffer (e.g., HBSS, 5 mM HEPES, 0.1% BSA) containing a phosphodiesterase inhibitor like IBMX or rolipram to prevent cAMP degradation.[11][14]

  • Assay Procedure.

    • The assay is typically performed in a 384-well plate.

    • Add the cell suspension to each well (e.g., 2500 cells/well).[11]

    • Add varying concentrations of the test antagonist.

    • Add a fixed concentration of an A2A receptor agonist (e.g., NECA or CGS21680) at a concentration that elicits a submaximal response (e.g., EC80).[11]

    • Incubate the plate for 30 minutes at room temperature.[11]

  • cAMP Detection.

    • The reaction is stopped, and the amount of cAMP produced is measured using a commercially available kit, such as a LANCE® Ultra cAMP kit or an HTRF-based assay.[14][15]

  • Data Analysis.

    • The inhibitory effect of the antagonist is measured as a decrease in the agonist-stimulated cAMP levels.

    • IC50 values are determined by plotting the percentage of inhibition against the antagonist concentration and fitting the data to a sigmoidal dose-response curve.

III. In Vivo Evaluation

Protocol 4: Haloperidol-Induced Catalepsy in Rats

This is a common preclinical model to assess the anti-parkinsonian-like activity of A2A antagonists.

  • Animals.

    • Male Wistar or Sprague-Dawley rats are used.

  • Procedure.

    • The test compounds (pyrimidin-4-amine derivatives) are administered to the rats, typically via oral gavage or intraperitoneal injection.

    • After a predetermined time (e.g., 60 minutes), haloperidol (a dopamine D2 receptor antagonist that induces catalepsy) is administered (e.g., 0.5-1 mg/kg, i.p.).[1]

    • Catalepsy is assessed at various time points after haloperidol administration. This is often done using the bar test, where the rat's forepaws are placed on a horizontal bar, and the time until the rat removes both paws is measured.

    • A positive response is a reduction in the cataleptic state in the animals treated with the A2A antagonist compared to the vehicle-treated group.

Protocol 5: 6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model

This model mimics the dopaminergic neurodegeneration seen in Parkinson's disease.

  • Lesioning.

    • Rats are unilaterally lesioned by injecting 6-OHDA into the medial forebrain bundle, which causes a significant depletion of dopamine in the striatum on one side of the brain.

  • Behavioral Testing.

    • After a recovery period, the rats are tested for rotational behavior induced by a dopamine agonist (e.g., apomorphine) or L-DOPA.

    • The test compounds are administered prior to the dopamine agonist or L-DOPA.

    • A potentiation of the contralateral rotations (turning away from the lesioned side) by the A2A antagonist is indicative of anti-parkinsonian activity.[1]

References

Application Notes & Protocols: Synthesis and Evaluation of Bis-Triazolyl-Pyridine Derivatives as DNA-Interacting Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis and evaluation of bis-triazolyl-pyridine derivatives as potential DNA-interacting compounds. These compounds have shown promise in targeting non-canonical DNA structures like G-quadruplexes (G4s) and i-motifs (iMs), which are implicated in the regulation of key cellular processes and are considered promising targets for cancer therapy.[1][2]

Synthesis of Bis-Triazolyl-Pyridine Derivatives

The synthesis of bis-triazolyl-pyridine derivatives is efficiently achieved through a two-step process combining a multicomponent reaction to form the pyridine core followed by a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" to introduce the triazole moieties.[1][3][4] This modular approach allows for the generation of a diverse library of compounds by varying the substituents on the alkyne component.[5]

General Synthetic Scheme

The overall synthetic strategy involves the initial synthesis of a diazide-functionalized pyridine scaffold, which is then reacted with a variety of terminal alkynes to yield the final bis-triazolyl-pyridine derivatives.[5]

Synthesis_Workflow reagents1 Starting Materials (e.g., 2,6-dihydroxymethylpyridine) intermediate1 Diol Intermediate reagents1->intermediate1 Multicomponent Reaction intermediate2 Diazide Pyridine Scaffold intermediate1->intermediate2 Azidation reagents2 Azidation Reagents (e.g., DPPA, DBU) reagents2->intermediate2 final_product Bis-Triazolyl-Pyridine Derivatives intermediate2->final_product CuAAC 'Click' Chemistry reagents3 Terminal Alkynes (R-C≡CH) reagents3->final_product catalyst Cu(I) Catalyst (e.g., CuSO4, Sodium Ascorbate) catalyst->final_product

Caption: General workflow for the synthesis of bis-triazolyl-pyridine derivatives.

Experimental Protocol: Synthesis of the Diazide Pyridine Scaffold

This protocol is adapted from the synthesis of a key precursor for generating a library of bis-triazolyl-pyridine derivatives.[5]

Materials:

  • 2,6-bis(hydroxymethyl)pyridine (Diol)

  • Diphenylphosphoryl azide (DPPA)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaCl solution

  • Anhydrous Na2SO4

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2,6-bis(hydroxymethyl)pyridine in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DBU to the solution, followed by the dropwise addition of DPPA.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaCl solution, dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the 2,6-bis(azidomethyl)pyridine (diazide scaffold).

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to couple the diazide scaffold with various terminal alkynes.[4][5]

Materials:

  • 2,6-bis(azidomethyl)pyridine (Diazide scaffold)

  • Terminal alkyne (a diverse range of alkynes can be used)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • Solvent mixture (e.g., CH2Cl2/H2O or other suitable solvents)

Procedure:

  • Dissolve the diazide scaffold and the terminal alkyne in the chosen solvent system.

  • In a separate vial, prepare a fresh aqueous solution of CuSO4·5H2O and sodium ascorbate.

  • Add the catalyst solution to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • After completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., CH2Cl2 or EtOAc).

  • Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the final bis-triazolyl-pyridine derivative by silica gel column chromatography.

  • Characterize the compound using FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.[5]

Evaluation of DNA Interaction

A series of biophysical and biological assays are employed to characterize the interaction of the synthesized bis-triazolyl-pyridine derivatives with DNA, particularly with non-canonical G4 and i-motif structures.[5]

DNA_Interaction_Workflow cluster_screening Primary Screening cluster_detailed Detailed Biophysical Characterization cluster_cellular Cellular Evaluation screening Library of Bis-Triazolyl-Pyridine Derivatives cd_spectroscopy Circular Dichroism (CD) Spectroscopy screening->cd_spectroscopy Assess interaction and thermal stabilization (ΔT1/2) promising_compounds Promising Compounds cd_spectroscopy->promising_compounds Select based on significant ΔT1/2 nmr_spectroscopy NMR Spectroscopy promising_compounds->nmr_spectroscopy Structural details of interaction fluorescence_spectroscopy Fluorescence Spectroscopy promising_compounds->fluorescence_spectroscopy Binding affinity (Kd) selected_compounds Selected Compounds nmr_spectroscopy->selected_compounds fluorescence_spectroscopy->selected_compounds Select based on strong binding immunofluorescence Immunofluorescence Microscopy selected_compounds->immunofluorescence In-cell G4/iM modulation cytotoxicity_assays Cytotoxicity Assays (e.g., MTT) selected_compounds->cytotoxicity_assays Antiproliferative activity (IC50)

Caption: Experimental workflow for evaluating DNA interaction of bis-triazolyl-pyridine derivatives.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a primary screening tool to assess the ability of the compounds to interact with and stabilize G4 and i-motif DNA structures.[5]

Protocol:

  • Oligonucleotide Preparation: Dissolve the G-rich or C-rich oligonucleotides in a suitable buffer (e.g., 10 mM potassium phosphate buffer for G4s, 10 mM sodium phosphate buffer for i-motifs).[6] Anneal the oligonucleotides by heating to 95 °C for 5 minutes followed by slow cooling to room temperature.

  • Sample Preparation: Prepare samples containing the folded oligonucleotide (typically 2-5 µM) in the buffer, with and without the test compound at a specified concentration (e.g., 10-20 µM).

  • CD Spectra Acquisition: Record CD spectra at a controlled temperature (e.g., 20 °C) over a wavelength range of 220-320 nm.

  • Thermal Denaturation (Melting) Experiments: To determine the thermal stabilization (ΔT1/2), monitor the CD signal at a characteristic wavelength (e.g., 265 nm for G4s, 288 nm for i-motifs) while increasing the temperature at a controlled rate (e.g., 0.5 °C/min). The melting temperature (T1/2) is the temperature at which 50% of the DNA is unfolded. The change in melting temperature in the presence of the compound (ΔT1/2) indicates the extent of stabilization or destabilization.

Fluorescence Spectroscopy

Fluorescence titration experiments can be used to determine the binding affinity (dissociation constant, Kd) of the compounds to DNA structures.[6]

Protocol:

  • Sample Preparation: Prepare a series of solutions with a fixed concentration of the fluorescent compound in the appropriate buffer. To each solution, add increasing concentrations of the target DNA structure (e.g., G4 or i-motif).

  • Fluorescence Measurement: After an incubation period to allow for binding equilibrium, measure the fluorescence emission spectra of each sample.

  • Data Analysis: Plot the change in fluorescence intensity as a function of the DNA concentration. Fit the data to a suitable binding model (e.g., a one-site binding model) to calculate the dissociation constant (Kd).[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the interaction between the compounds and DNA at an atomic level.[6]

Protocol:

  • Sample Preparation: Prepare highly concentrated and pure samples of the oligonucleotide (typically 100-150 µM) in a suitable NMR buffer (e.g., 10 mM potassium phosphate, pH 5.0 for G4s).[6]

  • 1H NMR Spectra Acquisition: Acquire 1D 1H NMR spectra of the DNA alone. The imino proton region (10-12 ppm) is particularly informative for G4 structures.

  • Titration: Add stoichiometric amounts of the compound to the DNA sample and acquire 1H NMR spectra at each addition.

  • Data Analysis: Monitor the chemical shift perturbations and line broadening of the DNA and ligand protons upon complex formation to identify the binding site and mode of interaction.

Cytotoxicity Assays

The antiproliferative activity of the compounds is evaluated against various cancer cell lines using assays like the MTT or LDH assay.[4][7]

Protocol (MTT Assay):

  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the bis-triazolyl-pyridine derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: Calculate the concentration of the compound that inhibits cell growth by 50% (IC50) by plotting the percentage of cell viability versus the compound concentration.

Data Presentation

Quantitative data from the experimental evaluations should be summarized in tables for clear comparison of the synthesized derivatives.

Table 1: Thermal Stabilization of G-Quadruplex and i-Motif DNA by Bis-Triazolyl-Pyridine Derivatives

Compound IDTarget DNAΔT1/2 (°C)
Cpd 1c-Myc G4+10.5
Cpd 1hTeloC iM-5.2
Cpd 2c-Myc G4+8.2
Cpd 2hTeloC iM-3.1
.........

Note: Positive ΔT1/2 values indicate stabilization, while negative values indicate destabilization. Data is hypothetical and should be replaced with experimental values.

Table 2: Binding Affinity and Cytotoxicity of Selected Bis-Triazolyl-Pyridine Derivatives

Compound IDTarget DNAKd (µM)Cancer Cell LineIC50 (µM)
Cpd Xc-Myc G40.5HCT-1165.8
Cpd YBcl-2 G41.2HepG212.3
...............

Note: Kd values are determined by fluorescence titration. IC50 values are determined by cytotoxicity assays. Data is hypothetical.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for these compounds is direct interaction with DNA, particularly non-canonical structures. This interaction can lead to the stabilization or destabilization of G4s and i-motifs, which in turn can modulate gene expression and other cellular processes. For example, stabilizing G4 structures in the promoter regions of oncogenes like c-Myc can repress their transcription.

Mechanism_of_Action compound Bis-Triazolyl-Pyridine Derivative g4 G-Quadruplex in Oncogene Promoter (e.g., c-Myc) compound->g4 Stabilization imotif i-Motif in Oncogene Promoter compound->imotif Destabilization transcription_repression Transcription Repression g4->transcription_repression transcription_activation Transcription Modulation imotif->transcription_activation apoptosis Apoptosis transcription_repression->apoptosis cell_cycle_arrest Cell Cycle Arrest transcription_repression->cell_cycle_arrest

References

Application Notes and Protocols for Tuning White-Light Emission with 2-(1,2,4-1H-triazol-3-yl) Pyridine Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of efficient and tunable white-light-emitting (WLE) materials is a cornerstone of modern materials science, with significant implications for solid-state lighting, displays, and sensing technologies. Coordination polymers and complexes based on the versatile ligand 2-(1,2,4-1H-triazol-3-yl)pyridine (Hpt) have emerged as a promising class of materials for this purpose. These compounds offer a modular approach to construct robust frameworks that can host emissive metal centers or act as efficient energy transfer scaffolds. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and tuning of white-light emission from a system based on a zinc(II) coordination polymer doped with lanthanide ions.[1][2][3]

The strategy presented herein relies on a Red-Green-Blue (RGB) approach to generate high-quality white light. A one-dimensional zinc coordination polymer, ¹∞[Zn(pt)₂], serves as a stable host matrix that produces a broad blue emission. By incorporating terbium(III) and europium(III) ions into this matrix, characteristic green and red emissions from the lanthanide ions are introduced.[1][2][3] The overall emission color can be precisely tuned by varying the excitation wavelength, which modulates the relative intensities of the blue, green, and red components, allowing for the generation of light ranging from blue to pure white.[1][2][3]

Principle of White-Light Emission

The generation of white light in the Eu³⁺/Tb³⁺ co-doped ¹∞[Zn(pt)₂] system is based on the principle of additive color mixing, combining blue, green, and red light. The process can be visualized as follows:

  • Excitation: Upon irradiation with UV light, the ¹∞[Zn(pt)₂] host polymer absorbs energy.

  • Blue Emission: The zinc coordination polymer exhibits intrinsic, ligand-based fluorescence, resulting in a broad emission band in the blue region of the spectrum.

  • Energy Transfer: A portion of the energy absorbed by the host is transferred to the doped lanthanide ions (Tb³⁺ and Eu³⁺).

  • Green and Red Emission: The excited lanthanide ions relax through their characteristic f-f electronic transitions, resulting in sharp, line-like emissions. Tb³⁺ is responsible for the green emission, and Eu³⁺ produces the red emission.

  • White-Light Generation: The simultaneous emission of the blue light from the host polymer and the green and red light from the lanthanide ions combines to produce white light. The color balance, and thus the quality of the white light, is dependent on the excitation wavelength, which influences the efficiency of the energy transfer to the lanthanide ions.[1][2][3]

G Mechanism of White-Light Generation UV UV Excitation (e.g., 346 nm) Host ¹∞[Zn(pt)₂] Host Polymer UV->Host Absorption Tb Tb³⁺ Ion Host->Tb Energy Transfer Eu Eu³⁺ Ion Host->Eu Energy Transfer WhiteLight White Light Output (CIE: ~0.32, 0.32) Host->WhiteLight Blue Emission Tb->WhiteLight Green Emission Eu->WhiteLight Red Emission

Caption: RGB approach for white-light emission.

Data Presentation

The photoluminescent properties of the lanthanide-doped zinc coordination polymer demonstrate its tunability. The emission color is highly dependent on the excitation wavelength, allowing for precise control over the output.

Compound/MaterialExcitation λ (nm)Emission λ (nm)CIE Coordinates (x, y)CCT (K)Quantum Yield (%)Reference(s)
¹∞[Zn(pt)₂] (Host)~350Broad band centered at ~440 nm (Blue)N/AN/AN/A[1][2][3]
EuTb@¹∞[Zn(pt)₂] in DMF346Blue (~440), Green (~545), Red (~615)(0.32, 0.32)~6000N/A[1][2][3]
EuTb@¹∞[Zn(pt)₂] in DMF>350Increased relative intensity of lanthanide peaksTunableN/AN/A[1][2][3]

Note: N/A indicates data not available in the cited sources. The table is structured for the inclusion of further data as it becomes available.

Experimental Workflow

The overall process from starting materials to the final white-light-emitting compound and its characterization follows a logical sequence.

G Experimental Workflow start Starting Materials (ZnCl₂, Hpt, Benzylamine, Ln³⁺ salts) synthesis Synthesis of ¹∞[Zn(pt)₂] Coordination Polymer start->synthesis doping Lanthanide Doping (Post-synthetic impregnation) synthesis->doping product Final Product EuTb@¹∞[Zn(pt)₂] doping->product characterization Structural & Thermal Analysis (SCXRD, PXRD, TGA) product->characterization photophysics Photophysical Measurement (PL Spectroscopy) product->photophysics analysis Data Analysis (CIE coordinates, Emission Spectra) photophysics->analysis

Caption: From synthesis to characterization.

Experimental Protocols

Protocol 1: Synthesis of ¹∞[Zn(pt)₂] Coordination Polymer

This protocol describes the synthesis of the host polymer ¹∞[Zn(pt)₂] via a solvothermal method, which yields single crystals suitable for structural analysis.

Materials:

  • Zinc Chloride (ZnCl₂), anhydrous

  • 2-(1,2,4-1H-triazol-3-yl)pyridine (Hpt)

  • Benzylamine

  • Toluene, anhydrous

  • Pyridine, anhydrous

  • Glass vials with screw caps

  • Oven or heating block

Procedure:

  • In a glass vial, combine anhydrous ZnCl₂ (1 equivalent), 2-(1,2,4-1H-triazol-3-yl)pyridine (Hpt, 2 equivalents), and benzylamine (2 equivalents).

  • Add a solvent mixture of anhydrous toluene and anhydrous pyridine (e.g., in a 4:1 v/v ratio) to dissolve the reactants.

  • Seal the vial tightly and place it in an oven or heating block.

  • Heat the reaction mixture at a constant temperature (e.g., 80-120 °C) for 24-72 hours. The slow cooling of the reaction mixture can promote crystal growth.

  • After the reaction period, allow the vial to cool slowly to room temperature.

  • Colorless, single crystals of ¹∞[Zn(pt)₂] should form.

  • Isolate the crystals by decanting the mother liquor.

  • Wash the crystals with a small amount of fresh toluene or another suitable solvent and dry them under vacuum.

Protocol 2: Lanthanide Doping of ¹∞[Zn(pt)₂]

This protocol details the post-synthetic impregnation method to introduce Eu³⁺ and Tb³⁺ ions into the host polymer framework.

Materials:

  • Synthesized ¹∞[Zn(pt)₂] polymer

  • Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O) or a similar salt

  • Terbium(III) nitrate hexahydrate (Tb(NO₃)₃·6H₂O) or a similar salt

  • N,N-Dimethylformamide (DMF)

  • Small vials

Procedure:

  • Prepare separate stock solutions of Eu(NO₃)₃·6H₂O and Tb(NO₃)₃·6H₂O in DMF at a known concentration (e.g., 0.1 M).

  • Place a weighed amount of the crystalline ¹∞[Zn(pt)₂] polymer into a vial.

  • Prepare a doping solution by mixing the Eu³⁺ and Tb³⁺ stock solutions in DMF. The ratio of Eu³⁺ to Tb³⁺ can be varied to tune the emission color.

  • Immerse the ¹∞[Zn(pt)₂] crystals in the lanthanide doping solution.

  • Allow the impregnation process to proceed for a set period (e.g., 24-48 hours) at room temperature to ensure diffusion of the lanthanide ions into the polymer structure.

  • After impregnation, decant the solution and wash the doped crystals (now termed EuTb@¹∞[Zn(pt)₂]) with fresh DMF to remove surface-adsorbed ions.

  • Dry the resulting white-light-emitting material under vacuum.

Protocol 3: Photophysical Measurements

This protocol outlines the procedure for characterizing the luminescent properties of the synthesized materials.

Apparatus:

  • Fluorometer/spectrofluorometer equipped with a xenon lamp source and a photomultiplier tube (PMT) detector.

  • Solid-state sample holder.

Procedure:

  • Sample Preparation: Finely grind a small amount of the dried EuTb@¹∞[Zn(pt)₂] powder. Pack the powder tightly into the solid-state sample holder to ensure a flat, even surface.

  • Emission Spectra:

    • Set the desired excitation wavelength on the fluorometer (e.g., start at 340 nm).

    • Scan the emission spectrum across the visible range (e.g., 400 nm to 700 nm).

    • Record the characteristic emission peaks corresponding to the Zn-polymer (blue), Tb³⁺ (green, strongest at ~545 nm), and Eu³⁺ (red, strongest at ~615 nm).

    • Repeat the measurement at various excitation wavelengths (e.g., in 5 or 10 nm increments from 340 nm to 380 nm) to observe the tunability of the emission.

  • Excitation Spectra:

    • Set the emission monochromator to the wavelength of maximum emission for a specific component (e.g., ~545 nm for Tb³⁺).

    • Scan the excitation wavelength over a range (e.g., 250 nm to 500 nm) to determine the wavelengths that most efficiently produce the selected emission.

  • Data Analysis:

    • Use the instrument's software to process the emission spectra.

    • Calculate the CIE (Commission Internationale de l'Éclairage) 1931 chromaticity coordinates (x, y) from the emission spectra recorded at each excitation wavelength.

    • If required, calculate the Correlated Color Temperature (CCT) and quantum yield using established methods and standards.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2,4-Triazolyl Pyridines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4-triazolyl pyridines.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 1,2,4-triazolyl pyridines, particularly focusing on the popular route involving the formation of a 1,2,4-triazole-3-thione intermediate followed by S-alkylation.

Issue 1: Low or No Yield of 1,2,4-Triazole-3-thione during Cyclization

  • Question: I am not getting a good yield for the intramolecular cyclization of the 1,4-disubstituted thiosemicarbazide to the 1,2,4-triazole-3-thione. What could be the problem?

  • Answer: Several factors can influence the efficiency of this cyclization step. Here are some key aspects to consider:

    • Base Strength and Concentration: The reaction is typically mediated by an aqueous base like NaOH. Ensure the concentration is appropriate, often around 10% aqueous NaOH.[1][2] The base must be strong enough to deprotonate the thiosemicarbazide and facilitate the intramolecular nucleophilic attack.

    • Reaction Temperature and Time: The reaction generally requires heating. A common condition is 60°C for 3-4 hours.[1][2] Insufficient heating or reaction time can lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Purity of the Thiosemicarbazide Intermediate: The 1,4-disubstituted thiosemicarbazide precursor is often used in the next step without extensive purification.[1][2] However, significant impurities from the previous step (reaction of a hydrazide with an isothiocyanate) can interfere with the cyclization. If yields are consistently low, consider purifying the thiosemicarbazide intermediate.

    • Interfering Functional Groups: Certain functional groups on your starting materials can interfere with the cyclization. For instance, terminal acetylene groups have been reported to be problematic as they can interfere with the cyclization of the thiosemicarbazide precursor.[1][2] In such cases, a protecting group strategy might be necessary, although lability of the protecting group under the basic cyclization conditions needs to be considered.[1][2]

Troubleshooting Workflow for Low Cyclization Yield

G start Low Yield of 1,2,4-Triazole-3-thione check_base Verify Base Concentration and Purity (e.g., 10% aq. NaOH) start->check_base check_base->start Incorrect base check_conditions Confirm Reaction Temperature and Time (e.g., 60°C, 3-4h) check_base->check_conditions Base is correct check_conditions->start Incorrect conditions check_intermediate Assess Purity of Thiosemicarbazide Intermediate check_conditions->check_intermediate Conditions are correct consider_purification Purify Thiosemicarbazide check_intermediate->consider_purification Impure check_functional_groups Identify Potentially Interfering Functional Groups check_intermediate->check_functional_groups Pure consider_purification->check_conditions protecting_group Consider Protecting Group Strategy check_functional_groups->protecting_group Interfering group present optimization_complete Optimized Yield check_functional_groups->optimization_complete No interfering groups protecting_group->check_conditions

Caption: Troubleshooting Decision Tree for Low Cyclization Yield.

Issue 2: Poor Yields during the S-alkylation of the 1,2,4-Triazole-3-thione

  • Question: The final S-alkylation step to produce the target 1,2,4-triazolyl pyridine is giving me a low yield. How can I optimize this?

  • Answer: The S-alkylation is a crucial step that can be influenced by several parameters:

    • Choice of Base and Solvent: A common and effective system is using potassium carbonate (K₂CO₃) as the base in a solvent mixture like acetone/MeOH at room temperature.[1] Triethylamine (Et₃N) in acetonitrile (CH₃CN) is another option.[1] The choice of base and solvent should be tailored to the specific substrate and alkylating agent. The base should be strong enough to deprotonate the thiol but not so strong as to cause side reactions.

    • Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent (e.g., benzyl halide) is important. Bromides and iodides are generally more reactive than chlorides.

    • Reaction Time: These reactions are often run overnight to ensure completion.[1] Monitor the reaction by TLC to determine the optimal reaction time.

    • Alternative Alkylation Methods: For less reactive alkylating agents or sensitive substrates, alternative methods like the Mitsunobu reaction can be employed. This has been successfully used for the alkylation of 1,2,4-triazole-3-thiones with alcohols.[1]

Comparison of S-Alkylation Conditions

Condition Base Solvent Temperature Typical Time Yield Range Reference
A K₂CO₃ Acetone/MeOH Room Temp. Overnight 43-87% [1]
B Et₃N CH₃CN Room Temp. 1-24 h 25-87% [1]

| C (Mitsunobu) | DIAD, PPh₃ | THF | 0°C to Room Temp. | 3.5 h | 62% |[1] |

Frequently Asked Questions (FAQs)

  • Q1: What is a common starting material for the synthesis of 1,2,4-triazolyl pyridines?

    • A common and commercially available starting material is a substituted nicotinic acid ester, such as methyl-5-bromonicotinate.[1][2] This can be converted in a few steps to the necessary hydrazide intermediate.

  • Q2: How is the key 1,2,4-triazole-3-thione intermediate typically synthesized?

    • A robust method involves a two-step, one-pot procedure. First, a pyridine carbohydrazide is reacted with a substituted isothiocyanate in ethanol under reflux to form a 1,4-disubstituted thiosemicarbazide. This intermediate is then cyclized by heating with aqueous sodium hydroxide to yield the 1,2,4-triazole-3-thione.[1][2]

  • Q3: Are there alternative methods for synthesizing the 1,2,4-triazole ring fused to a pyridine?

    • Yes, several methods exist for synthesizing fused[1][3][4]triazolo[4,3-a]pyridines and[1][3][4]triazolo[1,5-a]pyridines. These include:

      • Palladium-catalyzed addition of hydrazides to 2-chloropyridine followed by microwave-assisted dehydration.[5]

      • PIFA-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides for a metal-free approach.

      • Copper-catalyzed oxidative coupling reactions.[6]

      • One-pot oxidative cyclization of 2-hydrazinopyridine with various aldehydes.[7]

  • Q4: My target compound is a 3-amino-[1][3][4]triazolo pyridine. Is there a specific method for this?

    • An electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates provides a route to 3-amino-[1][3][4]-triazolo pyridines without the need for transition metals or external oxidants.[5]

Experimental Protocols

Protocol 1: Synthesis of 5-(5-bromopyridin-3-yl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

This protocol is adapted from the synthesis of related compounds targeting Mycobacterium tuberculosis.[1][2]

Step 1: Synthesis of 5-bromonicotinohydrazide

  • This intermediate is typically prepared from methyl-5-bromonicotinate. The detailed two-step synthesis from the commercially available ester is often found in the supporting information of relevant publications.[1][2]

Step 2: Synthesis of 2-(5-bromonicotinoyl)-N-(4-chlorophenyl)hydrazine-1-carbothioamide (Thiosemicarbazide intermediate)

  • To a solution of 5-bromonicotinohydrazide in ethanol, add 4-chlorophenyl isothiocyanate.

  • Heat the mixture at reflux for 4 hours.

  • The resulting 1,4-disubstituted thiosemicarbazide can often be used in the next step without further purification.[1][2]

Step 3: Synthesis of 5-(5-bromopyridin-3-yl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (Cyclization)

  • Treat the crude thiosemicarbazide from the previous step with 10% aqueous NaOH.

  • Heat the reaction mixture at 60°C for 3-4 hours.[1][2]

  • After cooling, acidify the reaction mixture to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain the 1,2,4-triazole-3-thione. Yields for this step are typically in the range of 70-99% over the two steps.[1][2]

General Synthetic Workflow

G cluster_0 Preparation of Intermediate cluster_1 Triazole-thione Formation cluster_2 Final Product Synthesis start_material Pyridine Carboxylic Acid Ester hydrazide Pyridine Carbohydrazide start_material->hydrazide Hydrazine Hydrate thiosemicarbazide 1,4-Disubstituted Thiosemicarbazide hydrazide->thiosemicarbazide triazole_thione 1,2,4-Triazole-3-thione thiosemicarbazide->triazole_thione final_product 1,2,4-Triazolyl Pyridine triazole_thione->final_product isothiocyanate Ar-NCS isothiocyanate->thiosemicarbazide aq_NaOH 10% aq. NaOH, 60°C aq_NaOH->triazole_thione alkyl_halide R-X alkyl_halide->final_product base_solvent Base (e.g., K₂CO₃) Solvent (e.g., Acetone/MeOH) base_solvent->final_product

Caption: General Synthetic Workflow for 1,2,4-Triazolyl Pyridines.

References

Technical Support Center: Synthesis of 2,6-di(1,2,3-triazol-1-yl)pyridine Iron(II) Complexes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2,6-di(1,2,3-triazol-1-yl)pyridine iron(II) complexes.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Iron(II) Complex

Possible Causes & Solutions

CauseRecommended Solution
Presence of Water: Iron(II) complexes of 2,6-di(1,2,3-triazol-1-yl)pyridine (L1) are known to be unstable in undried solvents, leading to the formation of undesired aqua complexes where the ligand binds in a monodentate fashion.[1][2][3]- Use rigorously dried solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Consider adding a dehydrating agent, such as triethyl orthoformate, to the reaction mixture.[1]
Incorrect Ligand Isomer: The electronic properties and coordinating ability of different 2,6-di(1,2,3-triazolyl)pyridine isomers (e.g., 1-yl vs. 2-yl vs. 4-yl) significantly impact complex formation and stability. The desired 1-yl isomer may not have been successfully synthesized or isolated.[1][2]- Carefully verify the structure of the synthesized ligand using techniques like NMR and X-ray crystallography. - Follow established and verified synthetic protocols for the desired ligand isomer.
Suboptimal Reaction Conditions: The reaction time, temperature, and solvent can influence the formation of the complex.- Experiment with different solvents (e.g., acetonitrile, nitromethane).[1][4] - Vary the reaction temperature and time to optimize complex formation.
Ligand-to-Metal Ratio: An incorrect stoichiometric ratio can lead to incomplete complexation or the formation of species with different ligand-to-metal ratios.- Ensure an appropriate molar ratio of ligand to the iron(II) salt is used. A common ratio is 2:1 for the formation of [Fe(L)₂]²⁺ complexes.[5]

Experimental Workflow for Complexation

reagents Dried Ligand & Iron(II) Salt reaction Stir under Inert Atmosphere reagents->reaction solvent Anhydrous Solvent (e.g., MeCN) solvent->reaction dehydrating Add Dehydrating Agent (optional, e.g., TEOF) reaction->dehydrating if moisture sensitive crystallization Crystallization (e.g., vapor diffusion) reaction->crystallization dehydrating->crystallization product Isolate & Characterize Complex crystallization->product

Caption: General workflow for the synthesis of the iron(II) complex.

Problem 2: Difficulty in Ligand Synthesis and Purification

Possible Causes & Solutions

CauseRecommended Solution
Formation of Isomeric Mixtures: During the synthesis of the 2,6-di(1,2,3-triazol-1-yl)pyridine ligand, competitive electrophilic attack at different nitrogen atoms of the triazole ring can lead to a mixture of 1-yl and 2-yl isomers.[1]- Employ synthetic routes that favor the formation of the desired 1-yl isomer. - Utilize chromatographic techniques (e.g., column chromatography) to separate the isomers. The separation can be challenging, and the yields of the desired isomer may be moderate.[1]
Poorly Selective Alkylation: When alkylating the triazole rings, the reaction can be unselective, resulting in a mixture of products.[1]- Optimize the alkylation reaction conditions (base, solvent, temperature) to improve selectivity. - Chromatographic separation is often required to isolate the desired product.[1]
Low Yields: The overall yield of the desired ligand may be low due to the formation of byproducts.- Carefully control reaction stoichiometry and conditions. - Consider alternative synthetic strategies that may offer higher yields.

Troubleshooting Logic for Ligand Synthesis

start Ligand Synthesis Reaction check_purity Check Product Mixture (e.g., NMR, LC-MS) start->check_purity is_pure Is Desired Isomer Pure? check_purity->is_pure purify Chromatographic Separation is_pure->purify No characterize Characterize Pure Ligand is_pure->characterize Yes purify->check_purity optimize Optimize Reaction Conditions purify->optimize if separation is poor

References

Technical Support Center: Synthesis of 2,6-bis(4H-1,2,4-triazol-4-yl)pyridine Dihydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,6-bis(4H-1,2,4-triazol-4-yl)pyridine dihydrate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Question: My reaction yield is significantly lower than expected (reported yields are around 13-20%). What are the potential causes and how can I improve it?

Answer: Low yields in this synthesis can stem from several factors. Here's a breakdown of potential causes and optimization strategies:

  • Incomplete Reaction: The reaction between 2,6-diaminopyridine and diformylhydrazine requires sufficient time and temperature to proceed to completion.

    • Solution: Ensure the reaction mixture is heated slowly to the target temperature of 160-170°C and maintained for at least 30 minutes.[1][2] Consider increasing the reaction time incrementally (e.g., to 45-60 minutes) to see if the yield improves. Monitor the reaction progress using Thin Layer Chromatography (TLC) if a suitable solvent system can be developed.

  • Sub-optimal Stoichiometry: An incorrect molar ratio of reactants can lead to unreacted starting materials and the formation of side products.

    • Solution: The literature suggests a molar ratio of approximately 1:2 of 2,6-diaminopyridine to diformylhydrazine.[1][2] Carefully weigh your starting materials and ensure the correct stoichiometry. It may be beneficial to use a slight excess of diformylhydrazine to ensure complete conversion of the diamine.

  • Product Decomposition: The high reaction temperature could potentially lead to some degradation of the product.

    • Solution: While a high temperature is necessary, avoid exceeding 170°C. Ensure a slow and controlled heating process.

  • Losses During Workup and Purification: Significant amounts of the product can be lost during the recrystallization process.

    • Solution: Minimize the number of recrystallization steps. When recrystallizing from water and acetonitrile, use the minimum amount of hot solvent necessary to dissolve the product to maximize recovery upon cooling.[1] Ensure the cooling process is slow to allow for the formation of pure crystals.

Question: I am observing significant impurities in my crude product. What are they likely to be and how can I remove them?

Answer: Impurities can arise from unreacted starting materials, side reactions, or decomposition.

  • Potential Impurities:

    • Unreacted 2,6-diaminopyridine or diformylhydrazine.

    • Mono-substituted intermediates (2-amino-6-(4H-1,2,4-triazol-4-yl)pyridine).

    • Polymeric byproducts.

  • Purification Strategies:

    • Recrystallization: The primary method for purification is recrystallization from water and/or acetonitrile.[1] This should be effective at removing most starting materials and side products. For stubborn impurities, a second recrystallization from a different solvent system could be attempted.

    • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography may be an option. However, the polarity of the desired product might make this challenging. A systematic approach to solvent system selection would be necessary.

Question: I am having difficulty with the crystallization of the final product. What can I do?

Answer: Crystallization can be a delicate step. If you are facing issues, consider the following:

  • Solvent Choice: The literature reports successful crystallization from water and acetonitrile.[1] If you are using a different solvent, this could be the issue.

  • Saturation Level: Ensure you are creating a saturated solution at high temperature. Using too much solvent will result in poor or no crystallization upon cooling.

  • Cooling Rate: A slow cooling rate is crucial for the formation of well-defined crystals. Rapid cooling can lead to the formation of an oil or amorphous solid. Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator.

  • Seeding: If crystals are slow to form, adding a small seed crystal of the pure product can induce crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystal formation.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of the final product?

A1: The final product, 2,6-bis(4H-1,2,4-triazol-4-yl)pyridine dihydrate, should be obtained as white needles.[1][2]

Q2: What is the melting point of the compound?

A2: The reported melting point is in the range of 325–327 K (52-54 °C).[1][2]

Q3: How can I confirm the identity and purity of my synthesized product?

A3: Standard analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Elemental Analysis: To confirm the elemental composition, including the presence of water of hydration.[1][2]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes. Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. The reaction is performed at a high temperature, so caution should be exercised to avoid burns. All manipulations should be carried out in a well-ventilated fume hood.

Data Presentation

The following table summarizes the reported reaction conditions and yields for the synthesis of 2,6-bis(4H-1,2,4-triazol-4-yl)pyridine dihydrate.

Reactant 1Reactant 2Molar Ratio (Reactant 1:Reactant 2)Temperature (°C)Time (min)Recrystallization SolventYield (%)Reference
2,6-diaminopyridinediformylhydrazine~1:1.9160-17030Water and Acetonitrile20[1]
2,6-diaminopyridinediformylhydrazine~1:1.9160-17030Water13[2]

Experimental Protocols

Synthesis of 2,6-bis(4H-1,2,4-triazol-4-yl)pyridine dihydrate [1][2]

Materials:

  • 2,6-diaminopyridine

  • Diformylhydrazine

  • Water

  • Acetonitrile

Procedure:

  • In a suitable reaction vessel, combine 2,6-diaminopyridine (e.g., 1.3 g, 0.012 mol) and diformylhydrazine (e.g., 2.0 g, 0.023 mol).

  • Slowly heat the mixture to 160–170 °C.

  • Maintain the reaction temperature in this range for 30 minutes.

  • Allow the reaction mixture to cool to room temperature. Crystals of the crude product should separate out.

  • Collect the crystals by filtration.

  • Recrystallize the crude product from a mixture of water and acetonitrile to obtain pure 2,6-bis(4H-1,2,4-triazol-4-yl)pyridine dihydrate as white needles.

  • Air-dry the purified product.

Visualizations

experimental_workflow Experimental Workflow for Synthesis start Start reactants Mix 2,6-diaminopyridine and diformylhydrazine start->reactants heating Heat slowly to 160-170°C for 30 minutes reactants->heating cooling Cool to room temperature heating->cooling filtration Collect crude product by filtration cooling->filtration recrystallization Recrystallize from water and acetonitrile filtration->recrystallization drying Air-dry the purified product recrystallization->drying end End drying->end troubleshooting_yield Troubleshooting Low Yield start Low Yield Observed check_reaction Check Reaction Conditions start->check_reaction check_workup Review Workup/Purification start->check_workup temp_time Temperature or Time Incorrect? check_reaction->temp_time stoichiometry Stoichiometry Incorrect? check_reaction->stoichiometry recrystallization_loss Excessive Loss During Recrystallization? check_workup->recrystallization_loss adjust_temp_time Solution: Increase time or ensure correct temperature temp_time->adjust_temp_time Yes adjust_stoichiometry Solution: Re-weigh reactants carefully stoichiometry->adjust_stoichiometry Yes optimize_recrystallization Solution: Use minimum hot solvent, cool slowly recrystallization_loss->optimize_recrystallization Yes

References

overcoming instability of iron(II) complexes of 2,6-di(1,2,3-triazol-1-yl)pyridine in solvent

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with iron(II) complexes of 2,6-di(1,2,3-triazol-1-yl)pyridine ligands.

Troubleshooting Guides & FAQs

Issue 1: Unexpected Colorless Product and Low Yield of Desired Complex

  • Question: I am trying to synthesize a colored iron(II) complex with 2,6-di(1,2,3-triazol-1-yl)pyridine (L¹), but I keep getting a colorless crystalline product, and the yield of my target complex is very low. What could be happening?

  • Answer: The instability of iron(II) complexes with 2,6-di(1,2,3-triazol-1-yl)pyridine (L¹) in the presence of water is a known issue.[1][2] The ligand, which is expected to bind in a tridentate fashion to the iron(II) center, can instead coordinate as a monodentate ligand. This allows water molecules to coordinate to the iron, leading to the formation of an unexpected aqua complex, such as [Fe(L¹)₄(H₂O)₂]²⁺.[1][2] This species is often colorless and crystallizes from the reaction mixture, reducing the yield of the intended tridentate complex. The presence of residual water in the solvent is a common cause for this observation.

Issue 2: My Complex Decomposes in Solution Over Time

  • Question: My iron(II) complex of 2,6-di(1,2,3-triazol-1-yl)pyridine appears to be unstable in solution, with a noticeable color change over time. How can I prevent this degradation?

  • Answer: The observed degradation is likely due to the displacement of the tridentate L¹ ligand by solvent molecules, particularly water. To mitigate this, it is crucial to use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon) during your experiments. The use of dried solvents and starting materials is critical to prevent the formation of the more stable aqua complex.[1][2]

Issue 3: How Can I Confirm the Formation of the Undesired Aqua Complex?

  • Question: How can I experimentally verify if the unexpected colorless product is the [Fe(L¹)₄(H₂O)₂]²⁺ complex?

  • Answer: You can characterize the unexpected product using single-crystal X-ray diffraction to determine its solid-state structure. This will definitively show the monodentate coordination of the L¹ ligand and the presence of coordinated water molecules.[1][2] Additionally, elemental analysis can confirm the elemental composition of the complex, which will differ from your target tridentate complex.

Data Presentation

Table 1: Troubleshooting Summary for Instability of Iron(II)-2,6-di(1,2,3-triazol-1-yl)pyridine Complexes

Symptom Potential Cause Recommended Action Reference
Formation of a colorless precipitatePresence of water in the solvent leading to the formation of [Fe(L¹)₄(H₂O)₂]²⁺.Use rigorously dried solvents and starting materials. Handle under an inert atmosphere.[1][2]
Low yield of the target colored complexThe equilibrium favors the formation of the aqua complex in the presence of moisture.Minimize water content in the reaction mixture.[1][2]
Color change and degradation in solutionLigand displacement by solvent molecules (especially water).Use anhydrous solvents and store solutions under an inert atmosphere.[1][2]

Experimental Protocols

Protocol 1: Synthesis of the Aqua Complex Resulting from Instability

This protocol describes the synthesis of [Fe(L¹)₄(OH₂)₂][ClO₄]₂, an example of a product formed due to the instability of the desired tridentate complex in the presence of water.

  • Materials:

    • 2,6-di(1,2,3-triazol-1-yl)pyridine (L¹)

    • Fe[ClO₄]₂·6H₂O

    • Acetonitrile (MeCN)

    • Diethyl ether

  • Procedure: [2]

    • In a flask, combine L¹ (0.012 g, 0.056 mmol) and Fe[ClO₄]₂·6H₂O (0.051 g, 0.015 mmol) in acetonitrile (6 cm³).

    • Stir the mixture at room temperature until all solids have dissolved.

    • Filter the resulting colorless solution.

    • Slowly diffuse diethyl ether vapor into the filtrate.

    • Colorless crystals of [Fe(L¹)₄(OH₂)₂][ClO₄]₂·2MeCN will form.

    • Caution: Metal-organic perchlorates are potentially explosive and should be handled with care and in small quantities.

Protocol 2: General Method for Monitoring Complex Stability by UV-Vis Spectrophotometry

This protocol can be adapted to monitor the stability of your iron(II) complex in solution over time.

  • Materials:

    • Your synthesized iron(II) complex

    • Anhydrous solvent of choice (e.g., acetonitrile, dichloromethane)

  • Procedure:

    • Prepare a stock solution of your iron(II) complex of a known concentration in the chosen anhydrous solvent.

    • Immediately after preparation, record the UV-Vis spectrum of the solution. Note the wavelength and absorbance of the characteristic metal-to-ligand charge transfer (MLCT) band.

    • Store the solution under controlled conditions (e.g., at a specific temperature, under an inert atmosphere, or exposed to air).

    • At regular time intervals (e.g., every hour, every 24 hours), record the UV-Vis spectrum again.

    • Monitor for any changes in the absorbance intensity or a shift in the wavelength of the MLCT band, which would indicate degradation or transformation of the complex.

    • Plot absorbance vs. time to quantify the rate of decomposition.

Visualizations

Instability_Pathway Fe_ion Fe(II) ion Desired_Complex [Fe(L¹)₂]²⁺ (Desired Tridentate Complex) Fe_ion->Desired_Complex Coordination Aqua_Complex [Fe(L¹)₄(H₂O)₂]²⁺ (Stable Aqua Complex) Fe_ion->Aqua_Complex Coordination L1_tridentate 2 x L¹ (Tridentate) L1_tridentate->Desired_Complex Desired_Complex->Aqua_Complex Equilibrium Shift H2O + 2 H₂O (in undried solvent) L1_monodentate 4 x L¹ (Monodentate) L1_monodentate->Aqua_Complex

Caption: Instability pathway of the iron(II)-L¹ complex in the presence of water.

Stability_Workflow start Synthesize Iron(II) Complex dissolve Dissolve in Anhydrous Solvent start->dissolve initial_spec Record Initial UV-Vis Spectrum dissolve->initial_spec monitor Monitor Over Time at Set Intervals initial_spec->monitor record_spec Record Subsequent UV-Vis Spectra monitor->record_spec record_spec->monitor Continue Monitoring analyze Analyze Spectral Changes (Absorbance, λmax) record_spec->analyze conclusion Determine Stability/Decomposition Rate analyze->conclusion

Caption: Experimental workflow for assessing complex stability using UV-Vis spectroscopy.

References

reaction condition optimization for 1H-1,2,4-triazole derivative synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1H-1,2,4-triazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 1H-1,2,4-triazole derivatives?

A1: Several methods are widely employed for the synthesis of 1H-1,2,4-triazoles. The choice of method often depends on the desired substitution pattern and available starting materials. Common methods include:

  • Pellizzari Reaction: This method involves the reaction of an amide with a hydrazide.[1][2] It is a classical approach but can be limited by the need for high temperatures and long reaction times, which may result in lower yields.[1]

  • Einhorn-Brunner Reaction: This reaction synthesizes 1,2,4-triazoles from the condensation of imides with alkyl hydrazines.[3][4][5][6] It is known to produce an isomeric mixture of products.[3]

  • Copper-Catalyzed Synthesis from Amidines: This modern approach utilizes amidines as precursors and often employs a copper catalyst with an oxidant like oxygen (from air).[7][8] This method is valued for its efficiency and the use of readily available starting materials.[9]

  • Microwave-Assisted Synthesis: The application of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields for various 1,2,4-triazole syntheses.[1][9][10][11]

  • Synthesis from Hydrazides and Orthoesters: A common and effective method involves the condensation of a carboxylic acid hydrazide with an orthoester, such as triethyl orthoformate, followed by cyclization.

Q2: How can I improve the yield of my 1H-1,2,4-triazole synthesis?

A2: Improving the yield of your synthesis requires careful optimization of several reaction parameters. Key factors to consider include:

  • Reaction Temperature: The optimal temperature can vary significantly between different synthetic routes. For some copper-catalyzed reactions, temperature can influence the rate and efficiency of the cyclization step.[12] It is crucial to screen a range of temperatures to find the ideal balance between reaction rate and prevention of side product formation.

  • Solvent: The choice of solvent can impact the solubility of reactants and intermediates, as well as the reaction mechanism. For instance, in copper-catalyzed reactions from amidines, solvents like DMSO have been found to be effective.[8]

  • Catalyst and Ligands: In metal-catalyzed reactions, the choice of catalyst and ligands is critical. For copper-catalyzed syntheses, various copper salts (e.g., Cu(OAc)₂, CuCl₂) can be used, and the addition of ligands can sometimes improve efficiency.[8][12]

  • Base: The selection of a suitable base is often crucial for promoting the desired reaction and neutralizing any acidic byproducts. Common bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).[8][13]

  • Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[14] Insufficient reaction time will result in incomplete conversion, while excessively long times can lead to the formation of degradation products.

  • Microwave Irradiation: For sluggish reactions, employing microwave-assisted synthesis can often lead to higher yields in shorter reaction times.[10][11]

Q3: I am observing multiple products in my reaction. What are the common side products and how can I minimize their formation?

A3: The formation of side products is a common challenge in 1H-1,2,4-triazole synthesis. Common impurities and strategies for their minimization include:

  • Isomeric Products: In syntheses like the Einhorn-Brunner reaction, a mixture of regioisomers can be formed.[3] Controlling the regioselectivity can sometimes be achieved by modifying the electronic properties of the substituents or by carefully selecting the catalyst system. For example, in some cycloaddition reactions, silver(I) and copper(II) catalysts can selectively produce different regioisomers.[8]

  • 1,3,4-Oxadiazoles: A common byproduct, especially in reactions involving hydrazides, is the formation of 1,3,4-oxadiazoles.[13] This can often be minimized by ensuring anhydrous reaction conditions and by carefully controlling the reaction temperature.

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of starting materials in the final product mixture. Optimizing the reaction conditions (temperature, time, stoichiometry of reagents) can help drive the reaction to completion.

  • Tetrazine Derivatives: In some instances, particularly with hydrazine-based syntheses, the formation of dihydro-1,2,4,5-tetrazine intermediates can occur, which may persist as impurities if not fully converted to the desired triazole.[2]

Q4: What are the best practices for purifying 1H-1,2,4-triazole derivatives?

A4: The purification strategy for 1H-1,2,4-triazole derivatives depends on the physical properties of the compound and the nature of the impurities.

  • Recrystallization: This is a common and effective method for purifying solid triazole derivatives. The choice of solvent is crucial and may require some experimentation. Common solvents for recrystallization include ethanol, ethyl acetate, and mixtures of solvents like dichloromethane/diethyl ether.[15]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful technique. A variety of solvent systems can be employed, with common eluents being mixtures of hexane and ethyl acetate or chloroform and methanol.[14][15][16]

  • Acid-Base Extraction: If your triazole derivative has basic nitrogen atoms, you can use acid-base extraction to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid solution to extract the triazole into the aqueous phase. The aqueous phase can then be basified and the product re-extracted with an organic solvent.

  • Removal of Metal Catalysts: In copper-catalyzed reactions, residual copper can be a problematic impurity. Washing the organic solution of the product with an aqueous solution of a chelating agent like EDTA can help remove copper ions.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Incorrect Reaction Temperature Optimize the temperature by running the reaction at a range of temperatures (e.g., room temperature, 50 °C, 80 °C, reflux).
Inefficient Catalyst or Base For catalyzed reactions, screen different catalysts (e.g., Cu(OAc)₂, CuI, CuBr) and bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N).[7][8]
Poor Quality Reagents Ensure starting materials are pure and dry. Hydrazides can be hygroscopic.
Suboptimal Solvent Test a variety of solvents with different polarities (e.g., DMF, DMSO, ethanol, toluene).[8]
Insufficient Reaction Time Monitor the reaction progress by TLC. If starting material is still present, extend the reaction time.
Atmosphere Sensitivity Some reactions, particularly those using copper catalysts, may be sensitive to air. Try running the reaction under an inert atmosphere (e.g., nitrogen or argon). Conversely, some oxidative cyclizations require air or oxygen.[7]
Problem 2: Formation of Multiple Products (Poor Selectivity)
Possible Cause Troubleshooting Steps
Lack of Regiocontrol In reactions prone to forming isomers, modify the electronic nature of the substituents on your starting materials. Electron-donating or withdrawing groups can influence the site of reaction.[17]
Side Reactions To minimize the formation of 1,3,4-oxadiazoles from hydrazides, ensure strictly anhydrous conditions and consider lowering the reaction temperature.
Catalyst-Dependent Isomer Formation In certain cycloaddition reactions, the choice of metal catalyst can dictate the regioselectivity. For example, switching from a copper to a silver catalyst may favor the formation of a different isomer.[8]
Thermal Rearrangement High reaction temperatures can sometimes lead to thermal rearrangement of the triazole ring, resulting in a mixture of isomers.[17] If this is suspected, try running the reaction at a lower temperature for a longer period.
Problem 3: Difficulty in Product Purification
Possible Cause Troubleshooting Steps
Product is Highly Polar Use a more polar eluent system for column chromatography (e.g., increasing the percentage of methanol in dichloromethane).
Product is Water-Soluble After aqueous work-up, saturate the aqueous layer with NaCl before extracting with an organic solvent to reduce the solubility of the product in the aqueous phase.
Persistent Catalyst Contamination For copper-catalyzed reactions, wash the crude product solution with aqueous EDTA or ammonia solution to chelate and remove copper ions.
Oily Product That Won't Crystallize Try triturating the oil with a non-polar solvent (e.g., hexane or diethyl ether) to induce crystallization. If that fails, purification by column chromatography is the best option.

Data Presentation: Reaction Condition Optimization

Table 1: Optimization of Copper-Catalyzed Synthesis of 3-cyclopropyl-5-phenyl-1H-1,2,4-triazole [7]

EntryCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Cu Powder (20)K₂CO₃DMSO12024 (N₂) + 24 (O₂)75
2Cu₂O (20)K₂CO₃DMSO12024 (N₂) + 24 (O₂)68
3CuCl (20)K₂CO₃DMSO12024 (N₂) + 24 (O₂)71
4Cu Powder (20)Na₂CO₃DMSO12024 (N₂) + 24 (O₂)65
5Cu Powder (20)Cs₂CO₃DMSO12024 (N₂) + 24 (O₂)81
6Cu Powder (20)K₂CO₃DMF12024 (N₂) + 24 (O₂)55
7Cu Powder (20)K₂CO₃Toluene12024 (N₂) + 24 (O₂)32
8Cu Powder (20)Cs₂CO₃DMSO10024 (N₂) + 24 (O₂)62

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,3,5-Trisubstituted-1,2,4-triazoles [10]

EntryMethodTemperature (°C)TimeYield (%)
1Conventional HeatingReflux> 4 hours~70-80
2Microwave Irradiation2001 minute85

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4-Amino-4H-1,2,4-triazole from Hydrazine Hydrate and Formic Acid

This protocol is adapted from a procedure using an acidic ion exchange resin.[18]

  • To a mixture of 100% hydrazine hydrate (7.19 mol) and Amberlyst 15 resin (42 g), add 91% formic acid (7.05 mol) at a controlled rate, maintaining the reaction temperature at or below 105 °C.

  • Heat the reaction mixture to distill off water until the internal temperature reaches 150 °C.

  • Maintain the reaction mixture at 150 °C for 6 hours.

  • Cool the mixture to 80 °C and add isopropanol (400 mL) to dissolve the product.

  • Separate the isopropanol solution from the resin. The resin can be washed with additional hot isopropanol.

  • Cool the combined isopropanol solutions to precipitate the product.

  • Collect the product by filtration and wash with cold isopropanol.

  • Dry the product under vacuum.

Protocol 2: Microwave-Assisted Synthesis of Substituted 1,2,4-triazoles from Hydrazines and Formamide[9]
  • In a microwave-safe reaction vessel, combine the substituted hydrazine (1 mmol), formamide (2 mL), and a catalytic amount of a suitable acid or base if required (this specific procedure is catalyst-free).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150-200 °C) for a specified time (e.g., 10-30 minutes). Monitor the pressure to ensure it remains within the safe limits of the vessel.

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • If necessary, purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Select Synthesis Method reagents Prepare Starting Materials & Reagents start->reagents setup Set up Reaction Apparatus reagents->setup conditions Add Reagents & Set Conditions (Temp, Time, Atmosphere) setup->conditions monitor Monitor Reaction (TLC) conditions->monitor monitor->conditions Incomplete quench Quench Reaction monitor->quench Complete extract Extraction / Filtration quench->extract purify Purification (Recrystallization / Chromatography) extract->purify characterize Characterization (NMR, MS, etc.) purify->characterize troubleshooting_low_yield cluster_conditions Reaction Conditions cluster_reagents Reagents & Catalysts cluster_procedure Procedure problem Low or No Product Yield temp Optimize Temperature problem->temp time Adjust Reaction Time problem->time solvent Screen Solvents problem->solvent reagent_quality Check Reagent Purity problem->reagent_quality catalyst Screen Catalysts/Bases problem->catalyst atmosphere Consider Inert Atmosphere problem->atmosphere microwave Try Microwave Synthesis problem->microwave

References

Technical Support Center: Purification of 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine Metal Complexes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine (tzpy) metal complexes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound metal complexes?

A1: The primary purification techniques for these types of complexes are recrystallization, column chromatography, and precipitation with washing. The choice of method depends on the specific metal complex, its solubility, and the nature of the impurities. Often, a combination of these techniques is required to achieve high purity.

Q2: How can I remove unreacted this compound ligand from my product?

A2: Unreacted ligand is a common impurity. It can often be removed by washing the crude product with a solvent in which the ligand is soluble but the metal complex is not. Diethyl ether is frequently used for this purpose.[1] If the complex is sufficiently stable, column chromatography can also be an effective separation method.

Q3: My complex has poor crystallinity. How can I improve this for recrystallization?

A3: Poor crystallinity can be addressed by carefully selecting the solvent system for recrystallization. Slow evaporation of the solvent or vapor diffusion of a non-solvent into a solution of the complex can promote the growth of larger, higher-quality crystals. For instance, slow diffusion of diethyl ether into a dimethylformamide (DMF) solution of the complex has been used to obtain X-ray quality crystals.[2]

Q4: What are some common solvents used for the recrystallization of tzpy metal complexes?

A4: The choice of solvent is critical and depends on the specific complex. Common solvents include acetonitrile, methanol, ethanol, and dimethylformamide (DMF).[1][3][4] Often, a mixture of a solvent and a non-solvent (e.g., ethanol/pentane) is used to induce crystallization.[3]

Q5: Can I use column chromatography to purify my complex?

A5: Yes, column chromatography is a viable method for purifying tzpy metal complexes, particularly for separating them from organic impurities like unreacted ligands or byproducts.[1][5] Silica gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar and a more polar solvent, such as hexane and ethyl acetate or pentane and chloroform.[5][6][7]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound metal complexes.

Issue 1: The purified complex still shows impurities in analytical data (e.g., NMR, Mass Spec).
  • Possible Cause 1: The chosen purification method is not effective for the specific impurities present.

    • Solution: If recrystallization was used, try column chromatography, as it may better separate compounds with similar solubilities but different polarities. Conversely, if chromatography was the primary method, recrystallization may help remove impurities that co-elute with your complex.

  • Possible Cause 2: The complex is degrading during purification.

    • Solution: Some metal complexes can be sensitive to heat, light, or certain solvents. Ensure that purification steps are carried out at appropriate temperatures and with protection from light if necessary. For chromatography of potentially sensitive organometallic compounds, modification of the stationary phase may be necessary to prevent degradation.[4]

Issue 2: Low yield after purification.
  • Possible Cause 1: The complex is partially soluble in the washing solvent.

    • Solution: Minimize the volume of solvent used for washing and ensure it is ice-cold to reduce solubility.[1] Consider a different washing solvent where the complex has lower solubility.

  • Possible Cause 2: Significant loss of product during column chromatography.

    • Solution: The complex may be irreversibly binding to the stationary phase. Deactivating the silica gel with a small amount of a base like triethylamine before packing the column can sometimes mitigate this issue for sensitive compounds.

  • Possible Cause 3: Inefficient recovery from the recrystallization solvent.

    • Solution: After filtering the crystals, cool the filtrate to a lower temperature to see if more product crystallizes. Alternatively, slowly evaporating some of the solvent from the filtrate can also increase recovery.

Issue 3: The color of the complex changes during purification.
  • Possible Cause 1: Change in the oxidation state of the metal center.

    • Solution: This can be a sign of instability. Ensure that the purification is performed under an inert atmosphere (e.g., nitrogen or argon) if the complex is known to be air-sensitive.

  • Possible Cause 2: Change in the coordination environment of the metal.

    • Solution: Solvents used in purification can sometimes coordinate to the metal center. This can be checked by analytical techniques such as NMR or IR spectroscopy on the final product.

Data Presentation

Table 1: Common Solvent Systems for Purification

Purification MethodComplex TypeSolvent/Eluent SystemReference
RecrystallizationFe(II) PolypyridineEthanol/Pentane[3]
RecrystallizationTerpyridine Metal ComplexesAcetonitrile or Methanol[1]
WashingTerpyridine Metal ComplexesIce-cold Methanol, Diethyl Ether[1]
Column ChromatographyIridium Triazole-PyridinePentane/Chloroform[5]
Column Chromatography4-Methoxy-2,6-bis((trimethylsilyl)ethynyl) pyridineHexane/Ethyl Acetate[7]
Column Chromatography2,6-bis(((1-octyl-1H-1,2,3-triazol-4-yl) methoxy) methyl) pyridinen-Hexane/Ethyl Acetate[6]

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Dissolution: Dissolve the crude metal complex in the minimum amount of a suitable hot solvent (e.g., methanol, ethanol, or acetonitrile).

  • Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the solution in a refrigerator or freezer. For complexes that are difficult to crystallize, slow vapor diffusion of a non-solvent (e.g., diethyl ether or pentane) into the solution of the complex can be effective.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities on the surface.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack a column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude complex in a minimum amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried powder onto the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent, gradually increasing the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions as the bands of color move down the column.

  • Analysis: Analyze the collected fractions by a suitable method (e.g., TLC) to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified complex.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Synthesis Synthesis of Crude Metal Complex Washing Washing with Solvent (e.g., Et2O) Synthesis->Washing Recrystallization Recrystallization Washing->Recrystallization ColumnChrom Column Chromatography Washing->ColumnChrom Analysis Purity Analysis (NMR, MS, etc.) Recrystallization->Analysis ColumnChrom->Analysis PureProduct Pure Metal Complex Analysis->PureProduct

Caption: General experimental workflow for the synthesis and purification of tzpy metal complexes.

TroubleshootingDiagram Start Impure Product After Initial Purification Method Was the initial method recrystallization? Start->Method Chromatography Perform Column Chromatography Method->Chromatography Yes Recrystallize Perform Recrystallization Method->Recrystallize No Degradation Is the complex sensitive to air/heat? InertAtmosphere Repeat purification under inert atmosphere Degradation->InertAtmosphere Yes Reassess Reassess Purification Strategy Degradation->Reassess No Chromatography->Degradation Recrystallize->Degradation Success Pure Product InertAtmosphere->Success Reassess->Success

Caption: Troubleshooting decision tree for an impure metal complex after initial purification.

LogicalRelationships cluster_impurities Types of Impurities cluster_techniques Techniques center_node Purification Techniques Washing Washing center_node->Washing Recrystallization Recrystallization center_node->Recrystallization ColumnChrom Column Chromatography center_node->ColumnChrom UnreactedLigand Unreacted Ligand SideProducts Side Products InorganicSalts Inorganic Salts Washing->UnreactedLigand Removes Washing->InorganicSalts Removes Recrystallization->SideProducts Removes ColumnChrom->UnreactedLigand Separates ColumnChrom->SideProducts Separates

Caption: Logical relationships between purification techniques and types of impurities removed.

References

addressing ligand degradation in catalytic cycles involving pyridine-triazole compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering potential ligand degradation in catalytic cycles involving pyridine-triazole compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of pyridine-triazole ligand degradation in my catalytic reaction?

A1: Several observations may indicate ligand degradation:

  • Decreased Catalytic Activity: A drop in reaction yield or rate over time, or complete catalyst deactivation.

  • Change in Reaction Selectivity: An alteration in the product distribution, such as the formation of undesired side products.

  • Color Changes: Unexpected color changes in the reaction mixture that are not attributable to the desired catalytic species.

  • Precipitate Formation: The appearance of insoluble materials, which could be decomposed ligand fragments or metal aggregates.

  • Inconsistent Results: Poor reproducibility of catalytic performance between runs.

Q2: What are the most likely causes of pyridine-triazole ligand degradation?

A2: Ligand degradation can be triggered by several factors within the catalytic cycle:

  • Harsh Reaction Conditions: High temperatures, strong acids or bases, or high pressures can exceed the stability limits of the ligand.

  • Oxidative Decomposition: The presence of oxidizing agents or even atmospheric oxygen can lead to oxidative degradation of the ligand. Some pyridine-triazole ligands have shown high stability under oxidizing conditions, but this is not universal.[1][2][3]

  • Reductive Decomposition: Strong reducing agents in the reaction mixture can also lead to ligand fragmentation.

  • Incompatibility with Reagents: Certain substrates, additives, or solvents may react directly with the ligand, leading to its decomposition.

  • Metal-Catalyzed Degradation: The metal center itself can catalyze the degradation of the ligand, particularly under forcing conditions.

Q3: How can I confirm that my pyridine-triazole ligand is degrading?

A3: A combination of chromatographic and spectroscopic techniques can be employed to identify and quantify ligand degradation:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the presence of new, more polar spots that could correspond to degradation products.

  • High-Performance Liquid Chromatography (HPLC): Allows for the quantification of the parent ligand and the detection of degradation products over the course of the reaction.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information of potential degradation products, aiding in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR of the crude reaction mixture can reveal the disappearance of ligand signals and the appearance of new, unidentifiable peaks.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues related to pyridine-triazole ligand degradation.

Issue 1: Gradual or Rapid Loss of Catalytic Activity
Potential Cause Troubleshooting Steps Rationale
Thermal Decomposition 1. Run the reaction at a lower temperature. 2. Perform a thermogravimetric analysis (TGA) of the ligand-metal complex to determine its decomposition temperature.High temperatures can provide the activation energy for ligand fragmentation pathways.
Oxidative Degradation 1. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). 2. Use degassed solvents. 3. Add a sacrificial antioxidant if compatible with the reaction chemistry.Oxygen can lead to the oxidation of the pyridine or triazole rings, or other sensitive functional groups on the ligand.
Reaction with Base/Acid 1. Screen a panel of weaker bases or acids. 2. Consider using a non-coordinating base. 3. Perform a stoichiometric control experiment with the ligand and base/acid under reaction conditions (without the metal and other reagents) to check for direct reaction.Strong bases or acids can deprotonate or protonate the ligand in a way that initiates decomposition pathways.
C-N Bond Cleavage or Ring Opening 1. Analyze the reaction mixture by LC-MS for fragments corresponding to pyridine and triazole derivatives.[4][5][6] 2. Modify the ligand structure to be more sterically hindered or electronically robust around the potential cleavage sites.The pyridine or triazole rings can undergo cleavage under certain catalytic conditions, leading to inactive species.[4][5][7][8][9]
Issue 2: Formation of Insoluble Precipitates
Potential Cause Troubleshooting Steps Rationale
Ligand Fragmentation and Polymerization 1. Isolate and analyze the precipitate using techniques like FT-IR and solid-state NMR. 2. Attempt to dissolve the precipitate in various solvents to assess its nature.Decomposed ligand fragments can be reactive and may polymerize to form insoluble materials.
Metal Agglomeration 1. Analyze the precipitate for the presence of the catalytic metal (e.g., by ICP-MS or EDX). 2. Consider using a ligand with stronger chelating properties or adding a co-ligand to stabilize the metal center.If the ligand degrades, it can no longer effectively stabilize the metal, leading to the formation of metal nanoparticles or bulk metal, which often precipitate.

Experimental Protocols

Protocol 1: Monitoring Ligand Stability by HPLC
  • Standard Preparation: Prepare a stock solution of the pure pyridine-triazole ligand of known concentration in a suitable solvent (e.g., acetonitrile or methanol).

  • Calibration Curve: Generate a calibration curve by preparing a series of dilutions from the stock solution and injecting them into the HPLC. Plot the peak area against concentration.

  • Reaction Sampling: At various time points during the catalytic reaction (e.g., 0, 1, 3, 6, 24 hours), withdraw a small aliquot of the reaction mixture.

  • Sample Preparation: Quench the reaction in the aliquot immediately (e.g., by cooling or adding a quenching agent). Dilute the aliquot with the HPLC mobile phase to a concentration within the range of the calibration curve.

  • HPLC Analysis: Inject the prepared sample into the HPLC. Use a suitable column (e.g., C18) and a mobile phase gradient that allows for the separation of the ligand from other reaction components.

  • Quantification: Determine the concentration of the remaining ligand at each time point by comparing its peak area to the calibration curve. A decrease in concentration over time is indicative of degradation. Also, monitor for the appearance of new peaks that may correspond to degradation products.

Protocol 2: In-situ Reaction Monitoring by NMR Spectroscopy
  • Initial Spectrum: Acquire a ¹H NMR spectrum of the fully assembled reaction mixture at t=0 (before heating or initiation of the reaction).

  • Time-course Analysis: At regular intervals, acquire subsequent ¹H NMR spectra of the reaction mixture.

  • Data Analysis: Integrate key, well-resolved signals of the pyridine-triazole ligand and an internal standard. A decrease in the relative integral of the ligand signals over time suggests degradation. The appearance of new signals in the aromatic or aliphatic regions may indicate the formation of specific degradation products.

Visualizing Degradation Pathways and Workflows

General Catalytic Cycle and Potential Degradation Points

G Troubleshooting Workflow for Ligand Degradation A Observe Poor Catalytic Performance (Low Yield, Deactivation, etc.) B Is Ligand Degradation Suspected? A->B C Investigate Other Factors: - Substrate Quality - Reagent Purity - Solvent Effects B->C No D Monitor Ligand Concentration Over Time (HPLC, NMR) B->D Yes E Is Ligand Degrading? D->E E->C No F Identify Degradation Products (LC-MS, GC-MS) E->F Yes G Hypothesize Degradation Mechanism (Thermal, Oxidative, etc.) F->G H Modify Reaction Conditions: - Lower Temperature - Inert Atmosphere - Weaker Base/Acid G->H I Redesign Ligand: - Increase Steric Bulk - Modify Electronics G->I J Problem Resolved? H->J I->J J->G No K END J->K Yes

References

Technical Support Center: Enhancing the Stability of Coordination Polymers of 2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine (bptp)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and handling of coordination polymers based on the flexible ligand 2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine (bptp).

Troubleshooting Guides

This section offers solutions to specific problems that may arise during your experiments.

Problem 1: Low Yield of the bptp Ligand

Question: I am following the reported synthesis for the bptp ligand, but my yields are consistently low (below the reported 42%). What are the potential causes and how can I improve the yield?

Answer: A modest yield for the "click" synthesis of the bptp ligand is not uncommon[1][2][3]. Several factors can contribute to lower-than-expected yields. Here is a step-by-step troubleshooting guide:

  • Purity of Reagents: Ensure the purity of your starting materials, especially 2,6-diethynylpyridine and 4-(azidomethyl)pyridine. Impurities can interfere with the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

  • Catalyst Activity: The Cu(I) catalyst is crucial.

    • In situ Generation: If generating Cu(I) in situ from CuSO₄ and a reducing agent (e.g., sodium ascorbate), ensure the reducing agent is fresh and added in slight excess.

    • Oxygen Sensitivity: Cu(I) is susceptible to oxidation. Degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions:

    • Temperature: While often run at room temperature, gentle heating (e.g., 40-50 °C) can sometimes improve reaction kinetics and yield. However, excessive heat can lead to side reactions.

    • Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Extraction: Inefficient extraction of the product from the reaction mixture can lead to significant loss. Ensure proper phase separation and use an adequate volume of extraction solvent.

    • Purification: The bptp ligand can be challenging to purify. Column chromatography on silica gel is a common method. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, may be necessary to separate the product from unreacted starting materials and byproducts.

Problem 2: Poor Crystallinity or Amorphous Product of the Coordination Polymer

Question: I have successfully synthesized my bptp-based coordination polymer, but the product is an amorphous powder or has very poor crystallinity. How can I obtain single crystals suitable for X-ray diffraction?

Answer: The flexible nature of the bptp ligand can make obtaining highly crystalline coordination polymers challenging[4][5][6]. The final structure and crystallinity are often highly dependent on the crystallization conditions.

  • Solvent System: The choice of solvent is critical and can influence the coordination environment and the resulting crystal packing[6][7][8].

    • Solvent Diffusion: A slow diffusion method is often effective. Layer a solution of the ligand in one solvent over a solution of the metal salt in a different, miscible solvent. The slow mixing at the interface can promote the growth of well-defined crystals.

    • Vapor Diffusion: Place a vial containing a solution of the ligand and metal salt inside a larger sealed container with a more volatile "anti-solvent." Slow evaporation of the solvent and diffusion of the anti-solvent can induce crystallization.

    • Coordinating Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile can coordinate to the metal center and influence the final structure[7]. Experiment with different coordinating and non-coordinating solvents.

  • Temperature Control: Slow cooling of a saturated solution can promote the growth of larger, more ordered crystals. A programmable heating block or a dewar can be used for controlled cooling.

  • pH Adjustment: The protonation state of the pyridine and triazole nitrogen atoms can be influenced by pH, which in turn affects the coordination behavior[9][10][11]. Small adjustments in pH using dilute acids or bases can sometimes favor the formation of a specific, more crystalline phase.

  • Molar Ratios: Varying the metal-to-ligand molar ratio can lead to different structural motifs, some of which may be more prone to crystallization.

Problem 3: Instability of the Coordination Polymer upon Guest Removal

Question: My bptp-based coordination polymer is crystalline when solvated, but the framework collapses upon removal of the guest solvent molecules. How can I improve the structural stability?

Answer: Framework collapse upon desolvation is a common issue with coordination polymers constructed from flexible ligands[12][13]. Enhancing the intrinsic stability of the framework is key.

  • Choice of Metal Ion: Metal ions with higher coordination numbers and stronger metal-ligand bonds can lead to more robust frameworks.

  • Anion Selection: The counter-anion can play a significant role in the overall stability of the crystal lattice through hydrogen bonding and other non-covalent interactions[14]. Experiment with different anions (e.g., NO₃⁻, BF₄⁻, ClO₄⁻, PF₆⁻).

  • Interpenetration: While sometimes difficult to control, promoting the formation of interpenetrated frameworks can enhance stability by filling void spaces and increasing van der Waals interactions. This can sometimes be influenced by the choice of solvent and the concentration of the reactants.

  • Post-Synthetic Modification: In some cases, post-synthetic modification, such as cross-linking the ligands, can be employed to strengthen the framework.

Frequently Asked Questions (FAQs)

Q1: What is the typical thermal stability of coordination polymers containing pyridyl-triazole ligands?

A1: The thermal stability of coordination polymers with pyridyl-triazole ligands can vary significantly depending on the metal ion, the overall structure, and the presence of guest molecules. Generally, the decomposition process begins with the loss of solvent molecules, followed by the decomposition of the organic ligand framework at higher temperatures. For triazole-containing coordination polymers, the framework often starts to decompose in the range of 300-450 °C[15][16]. Thermogravimetric analysis (TGA) is the primary technique used to determine the thermal stability of these materials[15][17][18].

Q2: How does the solvent affect the stability and structure of bptp-based coordination polymers?

A2: The solvent plays a crucial role in the synthesis and stability of coordination polymers[6][7][8][19]. It can act as:

  • A reaction medium: The polarity and viscosity of the solvent can affect the solubility of the reactants and the kinetics of crystal growth.

  • A template: Solvent molecules can direct the self-assembly process, leading to different framework topologies.

  • A coordinating species: Solvents with donor atoms (e.g., DMF, DMSO) can coordinate to the metal centers, influencing the coordination geometry and the final structure[7].

  • A guest molecule: Solvent molecules can occupy the pores of the framework, providing stability. The removal of these guest molecules can sometimes lead to framework collapse[12][13].

Q3: Can pH be used to control the stability of bptp coordination polymers?

A3: Yes, pH can be a critical parameter for controlling the formation and stability of coordination polymers with nitrogen-containing heterocyclic ligands like bptp[9][10][11]. The nitrogen atoms in the pyridine and triazole rings can be protonated or deprotonated depending on the pH of the solution. This alters their coordination ability and can lead to the formation of different crystal structures with varying stabilities. Systematic variation of the reaction pH can be a useful strategy to explore new, potentially more stable, framework topologies.

Q4: What characterization techniques are essential for assessing the stability of these coordination polymers?

A4: Several techniques are crucial for evaluating the stability of bptp-based coordination polymers:

  • Single-Crystal X-ray Diffraction (SCXRD): Provides detailed structural information, including bond lengths, bond angles, and the overall framework topology, which are fundamental to understanding stability[8][14][16][20].

  • Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk material and to assess its crystallinity and stability after exposure to different conditions (e.g., heat, solvents).

  • Thermogravimetric Analysis (TGA): Determines the thermal stability of the material by measuring its mass change as a function of temperature[13][15][17][18]. This allows for the determination of decomposition temperatures and the identification of solvent loss events.

  • Variable-Temperature PXRD (VT-PXRD): Provides information on structural changes and phase transitions as a function of temperature.

Data Presentation

Table 1: Troubleshooting Guide for Low Ligand Yield

Potential CauseRecommended Solution
Impure ReagentsRecrystallize or re-purify starting materials.
Inactive CatalystUse fresh reducing agent for in situ Cu(I) generation; perform reaction under inert atmosphere.
Suboptimal TemperatureExperiment with gentle heating (40-50 °C) while monitoring for side products.
Insufficient Reaction TimeMonitor reaction progress by TLC or LC-MS to ensure completion.
Inefficient Work-upOptimize extraction solvent and procedure; use a gradient elution for column chromatography.

Table 2: Factors Influencing Coordination Polymer Crystallinity and Stability

FactorInfluence on Crystallinity and StabilityExperimental Approach
Solvent Affects solubility, coordination, and crystal packing. Can template different structures.Screen various solvents (polar, non-polar, coordinating). Employ slow diffusion or vapor diffusion techniques.
Temperature Controls nucleation and crystal growth rates. Slower cooling often yields better crystals.Utilize controlled cooling profiles.
pH Influences the protonation state of the ligand and its coordination behavior.Perform syntheses at slightly different pH values.
Metal Ion The choice of metal ion affects coordination geometry and bond strength.Experiment with different metal salts (e.g., varying anions).
Concentration Can influence the formation of different phases, including interpenetrated frameworks.Vary the concentrations of the ligand and metal salt solutions.

Table 3: Illustrative Thermal Stability Data for Pyridyl-Triazole Coordination Polymers

Note: This table provides representative data based on literature for similar coordination polymers. Actual values for bptp-based polymers should be determined experimentally.

Metal IonAnionDecomposition Onset (°C)Reference
Zn(II)NO₃⁻~320 °C[15]
Cd(II)ClO₄⁻~350 °C[18]
Ag(I)PF₆⁻~300 °C[21]

Experimental Protocols

Protocol 1: Synthesis of 2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine (bptp)

This protocol is adapted from the literature[1][2][3].

  • In situ generation of 4-(azidomethyl)pyridine: To a solution of 4-(chloromethyl)pyridine hydrochloride in a mixture of water and dichloromethane, add sodium azide and a phase-transfer catalyst (e.g., tetrabutylammonium bromide). Stir vigorously at room temperature until the reaction is complete (monitor by TLC). Separate the organic layer containing 4-(azidomethyl)pyridine.

  • CuAAC "Click" Reaction: In a separate flask under an inert atmosphere, dissolve 2,6-diethynylpyridine and the prepared 4-(azidomethyl)pyridine solution in a suitable solvent (e.g., a mixture of dichloromethane and water).

  • Add a catalytic amount of a Cu(I) source (e.g., CuI or in situ generated from CuSO₄ and sodium ascorbate).

  • Stir the reaction mixture at room temperature for 24-48 hours, or until the reaction is complete.

  • Work-up: Quench the reaction with an aqueous solution of ammonia. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure bptp ligand.

Protocol 2: General Procedure for Single Crystal Growth of bptp Coordination Polymers

  • Solvent Selection: Choose a solvent or a combination of solvents in which both the bptp ligand and the metal salt are soluble.

  • Solution Preparation: Prepare a dilute solution of the bptp ligand (e.g., 0.01 M) and a separate dilute solution of the metal salt (e.g., 0.01 M) in the chosen solvent(s).

  • Slow Diffusion Method:

    • Carefully layer the lighter solution (typically the ligand solution) on top of the denser solution (typically the metal salt solution) in a narrow glass tube.

    • Seal the tube and allow it to stand undisturbed at a constant temperature.

    • Crystals should form at the interface over a period of several days to weeks.

  • Vapor Diffusion Method:

    • Place a small vial containing a mixture of the ligand and metal salt solutions inside a larger, sealed jar.

    • Add a small amount of a more volatile "anti-solvent" (a solvent in which the coordination polymer is insoluble) to the bottom of the larger jar.

    • The slow evaporation of the solvent from the vial and the diffusion of the anti-solvent vapor into the vial will induce crystallization.

Protocol 3: Thermogravimetric Analysis (TGA) for Stability Assessment

  • Sample Preparation: Place a small amount (typically 5-10 mg) of the crystalline coordination polymer in a TGA crucible (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA instrument.

    • Set the heating program: typically a linear ramp from room temperature to 600-800 °C at a heating rate of 5-10 °C/min.

    • Use an inert gas flow (e.g., nitrogen or argon) to prevent oxidative decomposition.

  • Data Analysis:

    • The resulting TGA curve will show weight loss as a function of temperature.

    • The initial weight loss at lower temperatures (typically below 150 °C) corresponds to the loss of guest solvent molecules.

    • The onset of the major weight loss at higher temperatures indicates the decomposition of the coordination polymer framework. The temperature at which this occurs is a measure of its thermal stability.

Mandatory Visualization

experimental_workflow cluster_synthesis Ligand and Polymer Synthesis cluster_characterization Characterization cluster_stability Stability Assessment cluster_optimization Optimization start Start: Reagents ligand_synthesis bptp Ligand Synthesis (CuAAC Reaction) start->ligand_synthesis purification Purification (Column Chromatography) ligand_synthesis->purification troubleshooting Troubleshooting ligand_synthesis->troubleshooting ligand_synthesis->troubleshooting Low Yield polymer_synthesis Coordination Polymer Synthesis (Self-Assembly) purification->polymer_synthesis spectroscopy Spectroscopic Analysis (FT-IR, NMR, etc.) purification->spectroscopy crystallization Crystallization polymer_synthesis->crystallization scxrd Single-Crystal X-ray Diffraction crystallization->scxrd pxrd Powder X-ray Diffraction crystallization->pxrd tga Thermogravimetric Analysis crystallization->tga crystallization->troubleshooting crystallization->troubleshooting Poor Crystallinity solvent_stability Solvent Stability pxrd->solvent_stability ph_stability pH Stability pxrd->ph_stability thermal_stability Thermal Stability tga->thermal_stability optimization Parameter Optimization thermal_stability->optimization solvent_stability->optimization ph_stability->optimization

Caption: Experimental workflow for synthesis, characterization, and stability assessment.

troubleshooting_logic cluster_problem Problem Identification cluster_analysis Analysis of Potential Causes cluster_solution Solution Implementation cluster_verification Verification problem Observed Issue (e.g., Low Yield, Poor Stability) reagents Reagent Purity/Activity problem->reagents conditions Reaction/Crystallization Conditions (Temp, Time, pH) problem->conditions solvent Solvent Effects problem->solvent workup Work-up/Purification problem->workup optimize_reagents Purify/Replace Reagents reagents->optimize_reagents optimize_conditions Systematically Vary Conditions conditions->optimize_conditions optimize_solvent Screen Different Solvents solvent->optimize_solvent optimize_workup Modify Work-up Protocol workup->optimize_workup characterize Re-characterize Product optimize_reagents->characterize optimize_conditions->characterize optimize_solvent->characterize optimize_workup->characterize evaluate Evaluate Stability/Yield characterize->evaluate

References

Technical Support Center: Crystallization of 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine.

Troubleshooting Crystallization Issues

This section addresses common problems encountered during the crystallization of 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine in a question-and-answer format.

Q1: My compound will not crystallize. What are the initial troubleshooting steps?

A1: Failure to crystallize is a common issue. Here is a logical workflow to address this problem:

G start No Crystals Formed check_purity Verify Compound Purity (NMR, LC-MS) start->check_purity check_concentration Is the Solution Supersaturated? check_purity->check_concentration If Pure repurify Repurify the Compound check_purity->repurify If Impure induce_crystallization Attempt to Induce Crystallization check_concentration->induce_crystallization If Supersaturated screen_solvents Screen a Wider Range of Solvents check_concentration->screen_solvents If Not Supersaturated induce_crystallization->screen_solvents If Induction Fails

Caption: Initial troubleshooting workflow for crystallization failure.

Start by verifying the purity of your compound using techniques like NMR or LC-MS. Impurities can significantly inhibit crystal formation.[1] If the compound is pure, ensure your solution is supersaturated. If it is, you can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If these methods fail, a broader solvent screening is recommended.

Q2: I'm observing an oiling out instead of crystallization. How can I resolve this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is too supersaturated or the temperature difference between dissolution and crystallization is too large.

To address this, try the following:

  • Reduce the concentration: Add a small amount of solvent to the oiled-out mixture and gently warm until the oil redissolves. Then, allow it to cool more slowly.

  • Lower the cooling rate: A slower cooling rate can provide molecules with sufficient time to orient themselves into a crystal lattice.

  • Use a different solvent system: The compound's solubility might be too high in the current solvent at lower temperatures. Consider a solvent in which the compound is less soluble.

Q3: The crystals I obtained are very small or needle-like. How can I grow larger, higher-quality crystals?

A3: The formation of small or needle-like crystals is often due to rapid crystallization. To obtain larger crystals, the rate of crystal growth needs to be slowed down.

G start Small/Needle-Like Crystals slow_cooling Decrease the Rate of Cooling start->slow_cooling reduce_supersaturation Lower the Initial Supersaturation start->reduce_supersaturation use_vapor_diffusion Employ Vapor Diffusion Technique slow_cooling->use_vapor_diffusion use_solvent_layering Try Solvent Layering reduce_supersaturation->use_solvent_layering

Caption: Strategies to promote the growth of larger crystals.

Here are some effective methods:

  • Slow Cooling: After dissolving the compound at an elevated temperature, allow the solution to cool to room temperature slowly. You can insulate the flask to further decrease the cooling rate.

  • Vapor Diffusion: Dissolve your compound in a good solvent and place it in a sealed container with a vial of a poor solvent (an "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution of your compound will gradually decrease its solubility and promote slow crystal growth.

  • Solvent Layering: Carefully layer a less dense anti-solvent on top of a solution of your compound in a denser, good solvent. Crystals will form at the interface as the solvents slowly mix.

Q4: My crystallization yield is very low. What could be the cause and how can I improve it?

A4: A low yield can be attributed to several factors.[2] The most common reasons are using too much solvent or premature filtration.

To improve your yield:

  • Optimize the solvent volume: Use the minimum amount of hot solvent required to fully dissolve your compound. This will ensure the solution is saturated and maximizes the amount of product that crystallizes upon cooling.

  • Cool the solution thoroughly: Ensure the solution has reached a low enough temperature to maximize the precipitation of the solid. An ice bath can be used after the solution has cooled to room temperature.

  • Check the mother liquor: After filtration, evaporate a small amount of the remaining solution (the mother liquor) to see if a significant amount of solid remains. If so, you may be able to recover more product by concentrating the mother liquor and cooling it again.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for the crystallization of 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine?

A1: Based on its chemical structure, which includes polar pyridine and triazole rings capable of hydrogen bonding, polar solvents are a good starting point. Acetonitrile is used in its synthesis and is a viable option for recrystallization.[3] Other potential solvents and solvent systems are listed in the table below.

Q2: Is there a standard protocol for the recrystallization of this compound?

A2: While a specific, universally optimized protocol is not available in the literature, a general procedure can be followed. A detailed experimental protocol for a standard cooling recrystallization is provided in a later section.

Q3: What are some common impurities I should be aware of?

A3: Common impurities could include unreacted starting materials such as 1,2,4-triazole and 2,6-bis(bromomethyl)pyridine, or byproducts from the synthesis. The presence of residual potassium carbonate (K2CO3) from the synthesis is also a possibility if the workup was not thorough.[3]

Data Presentation

Table 1: Suggested Solvents for Crystallization Screening
Solvent/SystemRationaleBoiling Point (°C)
AcetonitrileUsed in synthesis, good starting point.[3]82
Ethanol/WaterGood for polar molecules with H-bonding.[4]Variable
MethanolPolar protic solvent.65
IsopropanolLess polar than methanol, may offer different solubility.82
Tetrahydrofuran (THF) / HexaneTHF is a good solvent, hexane acts as an anti-solvent.[5]Variable
Dichloromethane / HexaneDichloromethane as solvent, hexane as anti-solvent.Variable

Experimental Protocols

Protocol 1: Cooling Recrystallization from a Single Solvent (e.g., Acetonitrile)
  • Dissolution: In a flask, add the crude 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine. Add a small amount of acetonitrile and heat the mixture to boiling while stirring.

  • Saturation: Continue adding small portions of hot acetonitrile until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure the solution is saturated.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Vapor Diffusion Crystallization
  • Preparation: Dissolve the compound in a minimal amount of a "good" solvent (e.g., THF or Dichloromethane) in a small, open vial.

  • Setup: Place this vial inside a larger, sealed jar that contains a small amount of a "poor" or "anti-solvent" (e.g., hexane or diethyl ether).

  • Diffusion and Crystallization: Seal the jar and allow it to stand undisturbed. The anti-solvent will slowly vaporize and diffuse into the solution of the compound, reducing its solubility and promoting the slow growth of crystals over hours to days.

  • Isolation and Drying: Once suitable crystals have formed, carefully remove the vial, decant the solvent, and dry the crystals.

References

Validation & Comparative

Validating the Structure of 2,6-bis(4H-1,2,4-triazol-4-yl)pyridine dihydrate: A Comparative Guide to Structural Elucidation Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography as the definitive method for validating the structure of 2,6-bis(4H-1,2,4-triazol-4-yl)pyridine dihydrate, alongside complementary spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and Elemental Analysis.

Single-crystal X-ray diffraction stands as the gold standard for determining the precise atomic arrangement in a crystalline solid, providing unequivocal proof of a compound's structure. In the case of 2,6-bis(4H-1,2,4-triazol-4-yl)pyridine dihydrate (C₉H₇N₇·2H₂O), this technique has been successfully employed to elucidate its molecular conformation, including the planarity of the pyridine and triazole rings and the hydrogen bonding network involving the water molecules of hydration.[1][2][3]

This guide will delve into the experimental data obtained from X-ray crystallography and compare its utility with other widely used analytical methods that provide complementary information about the compound's identity and purity.

Comparative Data Presentation

The following tables summarize the quantitative data obtained from various analytical techniques for the structural validation of 2,6-bis(4H-1,2,4-triazol-4-yl)pyridine dihydrate.

Table 1: X-ray Crystallographic Data

Two distinct crystallographic studies have been reported for 2,6-bis(4H-1,2,4-triazol-4-yl)pyridine dihydrate, with slight variations in the crystal packing and asymmetric unit.

ParameterCrystal Structure 1[1][2]Crystal Structure 2[3]
Formula C₉H₇N₇·2H₂OC₉H₇N₇·2H₂O
Molecular Weight 249.25249.25
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 7.052(8)9.7211(17)
b (Å) 17.862(16)17.921(3)
c (Å) 9.715(8)19.603(4)
β (°) 111.158(9)91.333(3)
Volume (ų) 1141.2(19)3414.2(10)
Z 412
Molecules per Asymmetric Unit 23
Temperature (K) 293296

Table 2: Elemental Analysis Data

Elemental analysis provides the percentage composition of elements in the compound, which is crucial for confirming the molecular formula.

ElementTheoretical (%)Experimental (%)[1]
Carbon (C) 43.3743.55
Hydrogen (H) 4.453.96
Nitrogen (N) 39.34-

Note: The reported experimental value for Hydrogen is slightly lower than the theoretical value for the dihydrate, which could be attributed to variations in the hydration state of the bulk sample used for analysis.

Table 3: Comparison of Structural Elucidation Techniques

This table provides a qualitative comparison of the information obtained from different analytical methods.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and intermolecular interactions.Provides the most definitive and detailed structural information.Requires a single, well-diffracting crystal. The structure is in the solid state, which may differ from the solution state.
NMR Spectroscopy Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), connectivity between atoms, and molecular dynamics in solution.Non-destructive. Provides information about the structure in solution.Does not provide precise bond lengths and angles. Can be complex to interpret for large molecules.
Mass Spectrometry The mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.High sensitivity. Can be used to identify unknown compounds.Does not provide information about the 3D structure or stereochemistry.
Elemental Analysis The percentage composition of elements in the compound.Confirms the empirical and molecular formula.Does not provide structural information.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings.

X-ray Crystallography

The determination of the crystal structure of 2,6-bis(4H-1,2,4-triazol-4-yl)pyridine dihydrate involves the following key steps:

  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., water or a water/acetonitrile mixture).[3]

  • Data Collection: A selected crystal is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation).[1][2][3] The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates and anisotropic displacement parameters.[1]

Alternative and Complementary Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and ¹H and ¹³C NMR spectra are acquired.

  • Data Analysis: The chemical shifts, integration, and coupling patterns of the signals are analyzed to deduce the connectivity and chemical environment of the atoms in the molecule. For 2,6-bis(4H-1,2,4-triazol-4-yl)pyridine, one would expect to see signals corresponding to the protons on the pyridine and triazole rings.

Mass Spectrometry (MS)

  • Sample Preparation: A small amount of the compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: The sample is introduced into the mass spectrometer and ionized using a technique such as electrospray ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum will show a peak corresponding to the molecular ion, confirming the molecular weight of the compound.

Elemental Analysis

  • Sample Preparation: A precisely weighed amount of the dry compound is used.

  • Combustion: The sample is combusted in a stream of oxygen.

  • Analysis: The resulting gases (CO₂, H₂O, N₂) are separated and quantified to determine the percentage of each element.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for validating a molecular structure using single-crystal X-ray crystallography.

experimental_workflow Workflow for X-ray Crystallographic Structure Validation cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of 2,6-bis(4H-1,2,4-triazol-4-yl)pyridine purification Purification by Recrystallization synthesis->purification crystal_growth Slow Evaporation of Saturated Solution purification->crystal_growth mounting Mounting a Single Crystal crystal_growth->mounting data_collection X-ray Data Collection mounting->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Final Structural Validation refinement->validation final_report final_report validation->final_report Crystallographic Information File (CIF)

Caption: X-ray Crystallography Workflow.

References

A Comparative Analysis of the Binding Affinity of 2,6-bis(1,2,3-triazol-4-yl)pyridine and Terpyridine Ligands

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the comparative binding affinities of 2,6-bis(1,2,3-triazol-4-yl)pyridine (BTP) and the classic ligand, 2,2':6',2''-terpyridine (tpy), with various metal ions. This report synthesizes available experimental data to provide a clear comparison of their coordination properties.

The quest for novel ligands with tailored metal-binding properties is a cornerstone of advancements in coordination chemistry, materials science, and medicinal chemistry. Both 2,6-bis(1,2,3-triazol-4-yl)pyridine (BTP) and terpyridine (tpy) are tridentate N-donor ligands capable of forming stable complexes with a wide range of metal ions. While terpyridine has been a benchmark ligand for decades, the relative newcomer BTP, readily synthesized via "click" chemistry, offers a different electronic and steric profile that can influence its binding affinity and the properties of the resulting metal complexes. This guide provides a comparative overview of their binding affinities based on available experimental data.

Quantitative Comparison of Binding Affinity

The binding affinity of a ligand for a metal ion is a critical parameter that dictates the stability and utility of the resulting complex. This is typically quantified by the association constant (Kₐ) or the stability constant (log β), where a higher value indicates a stronger interaction. The following tables summarize the available quantitative data for BTP and terpyridine with various metal ions. It is important to note that direct comparisons are most meaningful when experimental conditions such as solvent, temperature, and ionic strength are identical.

Table 1: Stability Constants (log β) for Lanthanide(III) and Actinide(III) Complexes

Metal IonLigandStoichiometry (M:L)log βSolventMethod
Eu(III)BTTP¹1:310.3AcetonitrileTRLFS
Cm(III)BTTP¹1:314.0AcetonitrileTRLFS

¹BTTP is a derivative of BTP: 2,6-bis(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)pyridine.

Table 2: Qualitative and Quantitative Binding Data for Transition Metal Complexes

Metal IonLigandBinding Affinity DataSolventMethod
Fe(II)TerpyridineRelative affinity: Ru(II) > Os(II) > Fe(II) > Zn(II) > Cd(II)--
Zn(II)TerpyridineRelative affinity: Fe(II) > Zn(II) > Cd(II)--
Cd(II)TerpyridineRelative affinity: Zn(II) > Cd(II) --
Co(II)TerpyridineThermodynamic parameters determinedDMSOITC
Ag(I)TerpyridineThermodynamic parameters determinedDMSOITC

Quantitative stability constants for BTP with these common transition metals are not widely reported in the literature, preventing a direct numerical comparison in this table.

Discussion of Binding Affinity

From the available data, the BTP derivative, BTTP, demonstrates strong binding to Eu(III) and Cm(III) in acetonitrile, with a notably high stability constant for the Cm(III) complex. This suggests that BTP-type ligands have a high affinity for f-block elements.

For transition metals, terpyridine's binding affinity follows the well-established Irving-Williams series for divalent metals, with the stability of its complexes generally decreasing across the series from Ru(II) to Cd(II). While quantitative data for BTP with these same transition metals is scarce, the formation of stable Fe(II) complexes with BTP derivatives has been reported, indicating its capability to coordinate effectively with d-block metals as well.

The difference in the electronic properties of the triazole rings in BTP compared to the pyridine rings in terpyridine is a key factor influencing their binding affinities. The 1,2,3-triazole moiety is known to be more electron-donating than pyridine, which can lead to stronger σ-donation to the metal center and potentially higher stability constants. However, steric factors and the specific substitution pattern on the ligands also play a crucial role.

Experimental Protocols

The determination of binding affinities relies on precise experimental techniques. Below are detailed methodologies for the key experiments cited in the compiled data.

Time-Resolved Laser Fluorescence Spectroscopy (TRLFS)

TRLFS is a highly sensitive technique used to study the complexation of luminescent metal ions like Eu(III) and Cm(III).

Protocol for Determining Stability Constants of Eu(III)/Cm(III) with BTP derivatives:

  • Sample Preparation: Prepare stock solutions of the BTP derivative and the metal ion (e.g., Eu(NO₃)₃ or Cm(NO₃)₃) in the desired solvent (e.g., acetonitrile).

  • Titration: In a fluorescence cuvette, place a known concentration of the metal ion solution. Titrate this solution with small aliquots of the BTP derivative stock solution.

  • Fluorescence Measurement: After each addition of the ligand, record the fluorescence spectrum and lifetime of the metal ion. The excitation is typically achieved using a pulsed laser, and the emission is monitored at the characteristic wavelengths for Eu(III) or Cm(III).

  • Data Analysis: The changes in the fluorescence intensity and/or lifetime upon addition of the ligand are used to determine the concentrations of the free metal ion and the different metal-ligand complexes at equilibrium. These values are then fitted to a binding model (e.g., 1:1, 1:2, 1:3) to calculate the stability constants (β).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Protocol for Determining Thermodynamic Parameters of Metal-Ligand Binding:

  • Instrument Setup: Equilibrate the ITC instrument to the desired temperature. The sample cell is typically filled with a solution of the metal ion, and the injection syringe is filled with a solution of the ligand at a concentration 10-20 times higher than the metal ion concentration.

  • Titration: A series of small, precise injections of the ligand solution are made into the sample cell.

  • Heat Measurement: The heat released or absorbed upon each injection is measured by the instrument. A corresponding peak is generated in the raw data output.

  • Data Analysis: The area under each peak is integrated to determine the heat change per injection. This data is then plotted against the molar ratio of ligand to metal. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters (Kₐ, ΔH, and n).

Workflow for Comparing Ligand Binding Affinity

The following diagram illustrates a logical workflow for the comparative analysis of the binding affinities of two ligands with a target metal ion.

G Workflow for Comparative Binding Affinity Analysis cluster_0 Ligand and Metal Preparation cluster_1 Binding Affinity Determination cluster_2 Data Analysis and Comparison Ligand1 Prepare Solution of Ligand 1 (e.g., BTP) Experiment1 Perform Binding Assay (e.g., TRLFS, ITC, UV-Vis Titration) for Ligand 1 + Metal Ligand1->Experiment1 Ligand2 Prepare Solution of Ligand 2 (e.g., Terpyridine) Experiment2 Perform Binding Assay (e.g., TRLFS, ITC, UV-Vis Titration) for Ligand 2 + Metal Ligand2->Experiment2 Metal Prepare Solution of Metal Ion Metal->Experiment1 Metal->Experiment2 DataAnalysis1 Calculate Binding Parameters (Ka, Kd, log β) for Ligand 1 Experiment1->DataAnalysis1 DataAnalysis2 Calculate Binding Parameters (Ka, Kd, log β) for Ligand 2 Experiment2->DataAnalysis2 Comparison Compare Binding Affinities Under Identical Conditions DataAnalysis1->Comparison DataAnalysis2->Comparison

Comparative Analysis of 1,2,4-Triazole-Pyridine Hybrids as Potent Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the global fight against antimicrobial resistance, researchers are increasingly turning to hybrid molecules that combine the structural features of different pharmacophores to enhance antibacterial efficacy. Among these, 1,2,4-triazole-pyridine hybrids have emerged as a promising class of compounds, demonstrating significant activity against a range of pathogenic bacteria. This guide provides a comparative analysis of the antibacterial activity of these hybrids, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.

Performance Comparison: Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy of 1,2,4-triazole-pyridine hybrids is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium. The following tables summarize the MIC values of various 1,2,4-triazole-pyridine derivatives against common Gram-positive and Gram-negative bacteria, in comparison to the standard antibiotic, ciprofloxacin. Lower MIC values indicate higher antibacterial potency.

Table 1: Antibacterial Activity (MIC in μg/mL) of 1,2,4-Triazole-Pyridine Hybrids against Gram-Positive Bacteria

Compound/Hybrid DerivativeStaphylococcus aureusBacillus subtilisReference
Ciprofloxacin (Standard) 0.25 - 10.25 - 1[1][2]
1,2,4-Triazole-Ofloxacin Hybrid0.25 - 10.25 - 1[1]
5-(1-Adamantyl)-4-[(4-hydroxybenzylidene)amino]-3-mercapto-1,2,4-triazole1 - 21 - 2[1]
4-ethoxycarbonyl-1-piperidyl Mannich bases of 5-(1-adamantyl)-4-amino-2,4-dihydro-3H-1,2,4-triazol-3-thione1 - 21 - 2[1]

Table 2: Antibacterial Activity (MIC in μg/mL) of 1,2,4-Triazole-Pyridine Hybrids against Gram-Negative Bacteria

Compound/Hybrid DerivativeEscherichia coliPseudomonas aeruginosaKlebsiella pneumoniaeReference
Ciprofloxacin (Standard) 0.25 - 116-[1]
1,2,4-Triazole-Ofloxacin Hybrid0.25 - 1--[1]
Nalidixic acid-based 1,2,4-triazole-3-thione derivatives-16-[1]
Phenylpiperazine derivatives of 5-oxo- and 5-thioxo-1,2,4-triazole-fluoroquinolone hybrids0.12 - 1.950.12 - 1.95-[1]
2-methylpiperazine ciprofloxacin-triazole hybrid0.25 (MDR strain)--[1]

Mechanism of Action: Inhibition of DNA Gyrase

A primary mechanism by which 1,2,4-triazole derivatives and their hybrids exert their antibacterial effect is through the inhibition of bacterial DNA gyrase (a type II topoisomerase).[3][4] This enzyme is crucial for bacterial DNA replication, transcription, and repair, as it introduces negative supercoils into the DNA, relieving torsional stress.[5] By inhibiting DNA gyrase, these compounds disrupt essential cellular processes, ultimately leading to bacterial cell death.[5]

The following diagram illustrates the proposed mechanism of DNA gyrase inhibition.

DNA_Gyrase_Inhibition cluster_process Bacterial DNA Replication cluster_inhibition Inhibition Pathway DNA_Gyrase DNA Gyrase (Type II Topoisomerase) Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils Relaxed_DNA Relaxed Circular DNA Relaxed_DNA->DNA_Gyrase Binds to Replication_Fork Replication Fork Progression Supercoiled_DNA->Replication_Fork Cell_Division Bacterial Cell Division Replication_Fork->Cell_Division Hybrid 1,2,4-Triazole-Pyridine Hybrid Inhibition Inhibition of Gyrase Activity Hybrid->Inhibition Inhibition->DNA_Gyrase Targets DNA_Damage DNA Strand Breakage Inhibition->DNA_Damage Apoptosis Cell Death DNA_Damage->Apoptosis

Caption: Mechanism of DNA Gyrase Inhibition by 1,2,4-Triazole-Pyridine Hybrids.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antibacterial activity of 1,2,4-triazole-pyridine hybrids.

Synthesis of 1,2,4-Triazole-Pyridine Hybrid Core Structure

A general method for the synthesis of the 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, a common precursor for many hybrids, is as follows.[6][7] This can then be further modified to create a variety of hybrid derivatives.

Synthesis_Workflow Start Isonicotinic acid hydrazide Step1 React with Carbon Disulfide in ethanolic KOH Start->Step1 Intermediate1 Potassium dithiocarbazinate salt Step1->Intermediate1 Step2 Cyclization with Hydrazine Hydrate Intermediate1->Step2 Product 4-amino-5-(pyridin-4-yl)-4H- 1,2,4-triazole-3-thiol Step2->Product Modification Further reaction with various aldehydes and other reagents Product->Modification Final Diverse 1,2,4-Triazole-Pyridine Hybrids Modification->Final

References

A Comparative Analysis of the Catalytic Performance of Pyridine-Bis-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of pyridine-bis-triazole derivatives against alternative catalysts in key organic reactions, supported by experimental data and detailed protocols.

Pyridine-bis-triazole derivatives are emerging as a versatile class of ligands in catalysis, finding applications in a range of important organic transformations. Their unique structural motif, featuring a central pyridine ring flanked by two triazole units, allows for effective chelation of metal centers, thereby influencing the catalytic activity and selectivity of the resulting complexes. This guide provides a comparative analysis of their performance in two key reactions: the Suzuki-Miyaura cross-coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), benchmarking them against established alternative ligands.

Catalytic Performance in Suzuki-Miyaura Cross-Coupling

Pyridine-bis-triazole ligands have been investigated in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of C-C bond formation in organic synthesis. The performance of these ligands is influenced by the nature of the substituents on the triazole rings.

A study investigating the catalytic activity of pyridine-substituted-bis-1,2,4-triazole (PBTT) derivatives, specifically 5,5′-(pyridine-2,5-diyl)bis(4-ethyl-4H-1,2,4-triazole-3-thiol) (L1) and 5,5′-(pyridine-2,5-diyl)bis(4-phenyl-4H-1,2,4-triazole-3-thiol) (L2), in the Suzuki coupling of aryl bromides with phenylboronic acid provides key insights. The catalytic activities were determined by the conversion percentages to the biaryl derivatives. The ligand L1, bearing ethyl substituents, demonstrated higher catalytic activity than the phenyl-substituted L2. For instance, in the reaction with 4-bromobenzaldehyde, L1 achieved a 61% conversion, whereas L2 with the same substrate yielded 48% conversion. This suggests that the electronic and steric effects of the substituents on the triazole rings play a crucial role in the catalytic efficiency. However, it was noted that the catalytic activity of these pyridine-bis-triazole ligands is lower than that of benzimidazole derivatives under similar conditions.

Data Presentation: Suzuki-Miyaura Cross-Coupling
Ligand/Catalyst SystemAryl HalideArylboronic AcidProduct Yield (%)Reference
Pyridine-Bis-Triazole
PdCl₂ / L1¹4-bromoanisolePhenylboronic acid32[1]
PdCl₂ / L1¹4-bromoacetophenonePhenylboronic acid52[1]
PdCl₂ / L1¹4-bromobenzaldehydePhenylboronic acid61[1]
PdCl₂ / L2²4-bromoacetophenonePhenylboronic acid50[1]
PdCl₂ / L2²4-bromobenzaldehydePhenylboronic acid48[1]
Alternative Ligands
Pd(OAc)₂ / SPhos4-amino-2-chloropyridinePhenylboronic acidHigh Yields[2]
Pd(OAc)₂ / Biaryl PhosphinesAryl ChloridesArylboronic acids80-97[3]
Pd(PPh₃)₄ / Na₂CO₃BromopyridinesPyridyl boronic acids50-65[4]

¹L1: 5,5′-(pyridine-2,5-diyl)bis(4-ethyl-4H-1,2,4-triazole-3-thiol) ²L2: 5,5′-(pyridine-2,5-diyl)bis(4-phenyl-4H-1,2,4-triazole-3-thiol)

Catalytic Performance in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry," has also been a fertile ground for the application of pyridine-bis-triazole ligands. These ligands have been shown to be highly effective in promoting the formation of 1,2,3-triazoles.

Pyridinyl-triazole ligand systems are recognized as superior for CuAAC reactions, enabling low catalyst loadings, short reaction times, and facile catalyst recyclability under ambient, open-flask conditions. The efficiency of these catalytic systems is attributed to the ability of iodide anions to form stable dinuclear Cu(I) complexes with these ligands. One study highlighted that a copper(I) complex supported by a flexible functionalized N-heterocyclic carbene (NHC)-based polydentate ligand with a pyridine moiety can achieve quantitative conversion of benzyl azide and phenylacetylene in just 5 minutes with a 0.5 mol% catalyst loading.

Data Presentation: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Ligand/Catalyst SystemAzideAlkyneProduct Yield (%)TimeCatalyst Loading (mol%)Reference
Pyridine-Triazole Based
[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂Benzyl azidePhenylacetyleneQuantitative5 min0.5[5]
CuI / Pyridinyl-triazole ligandVariousVariousHighShortLow
Alternative Ligands
CuSO₄ / THPTA / Sodium AscorbateBiomolecule-azideBiomolecule-alkyne-1 hr-[1]
CuBr / No LigandBenzyl azidePhenylacetylene05 min0.5[5]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling with Pyridine-Bis-Triazole Ligands

This protocol is adapted from the in-situ generation of the catalyst.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • Pyridine-bis-triazole ligand (e.g., L1 or L2)

  • Aryl bromide (1.0 mmol)

  • Phenylboronic acid (1.0 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • iso-Propanol (i-PrOH)

  • Deionized water

Procedure:

  • To a small Schlenk tube, add the pyridine-bis-triazole ligand (2.0 mol%), PdCl₂ (1.0 mol%), aryl bromide (1.0 mmol), phenylboronic acid (1.0 mmol), and K₂CO₃ (2.0 mmol).

  • Add 2 mL of an i-PrOH/H₂O mixture (1:3 v/v) to the Schlenk tube.

  • Seal the Schlenk tube and raise the temperature of the reaction mixture to 80 °C.

  • Maintain the reaction at this temperature for 15 hours.

  • After cooling to room temperature, the product can be extracted with an appropriate organic solvent and purified by column chromatography.

  • The yield of the reaction is determined based on the initial amount of the aryl bromide, typically analyzed by GC-MS.

General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for a typical CuAAC reaction.

Materials:

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Pyridine-bis-triazole or other suitable ligand

  • Azide (1.0 mmol)

  • Alkyne (1.0 mmol)

  • Solvent (e.g., a mixture of water and a co-solvent like t-butanol or DMSO)

Procedure:

  • In a reaction vial, dissolve the azide (1.0 mmol) and alkyne (1.0 mmol) in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (e.g., 1 M in water).

  • In another vial, prepare a solution of CuSO₄·5H₂O and the ligand (if used). A typical ratio is 1:5 of copper to ligand.

  • To the solution of the azide and alkyne, add the CuSO₄/ligand solution (typically 1-5 mol% of copper).

  • Add the sodium ascorbate solution (typically 10-20 mol%) to initiate the reaction.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, the product can be isolated by extraction with an organic solvent and purified by crystallization or column chromatography.

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L Active Pd(0) Catalyst (L = Pyridine-Bis-Triazole) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)-X(L) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (Ar'B(OH)₂) Pd(II)_Complex->Transmetalation Ar'B(OH)₂ Pd(II)_Diorgan Ar-Pd(II)-Ar'(L) Transmetalation->Pd(II)_Diorgan Reductive_Elimination Reductive Elimination Pd(II)_Diorgan->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-Ar' (Biaryl Product) Reductive_Elimination->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

CuAAC_Catalytic_Cycle Cu(I)L Active Cu(I) Catalyst (L = Pyridine-Bis-Triazole) Alkyne_Coordination Alkyne Coordination Cu(I)L->Alkyne_Coordination R-C≡CH Cu_Acetylide Copper(I) Acetylide Alkyne_Coordination->Cu_Acetylide Azide_Coordination Azide Coordination Cu_Acetylide->Azide_Coordination R'-N₃ Cu_Azide_Acetylide Copper-Azide-Acetylide Complex Azide_Coordination->Cu_Azide_Acetylide Cycloaddition Cycloaddition Cu_Azide_Acetylide->Cycloaddition Cu_Triazolide Copper Triazolide Cycloaddition->Cu_Triazolide Protonolysis Protonolysis Cu_Triazolide->Protonolysis H⁺ Protonolysis->Cu(I)L Catalyst Regeneration Product 1,2,3-Triazole Product Protonolysis->Product

Caption: Catalytic cycle for the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition.

References

A Comparative Guide to the Spin States of Iron(II) Complexes with Isomeric Triazolyl-Pyridine Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The phenomenon of spin crossover (SCO) in iron(II) complexes is a cornerstone of molecular magnetism and materials science, offering a pathway to developing molecular switches, sensors, and data storage devices. The spin state of the central iron(II) ion, whether it is low-spin (LS, S=0) or high-spin (HS, S=2), is exquisitely sensitive to its coordination environment. A critical factor influencing this environment is the structure of the coordinating ligands. This guide provides a detailed comparison of how subtle changes in ligand architecture—specifically, the isomerism of triazolyl-pyridine ligands—can profoundly alter the magnetic properties of iron(II) complexes.

The focus is on ligands where a pyridine ring is substituted with triazolyl groups, as the point of attachment on the triazole ring dictates the ligand's electronic and steric properties. This, in turn, modulates the ligand field strength around the iron(II) center, determining its preferred spin state or inducing a temperature-dependent spin transition.

Comparative Analysis of Isomeric Ligand Effects

The linkage isomerism in pyridyl-triazole ligands, particularly in tridentate systems like 2,6-di(1,2,3-triazolyl)pyridine, has a dramatic impact on the resulting iron(II) complex's spin state. The position of the pyridine nitrogen relative to the triazole ring's connecting nitrogens alters the ligand's σ-donating and π-accepting capabilities, as well as steric hindrance within the coordination sphere.[1][2]

A study on isomeric 2,6-di(1,2,3-triazolyl)pyridine ligands (L) demonstrates this principle effectively. Depending on the triazole linkage, the resulting [Fe(L)₂]²⁺ complexes can be stabilized in a low-spin state, a high-spin state, or exhibit a thermally induced spin crossover.[3]

Quantitative Data Summary

The following table summarizes the magnetic properties of iron(II) complexes formed with different isomeric triazolyl-pyridine ligands. The data highlights how the choice of isomer directly influences the spin state.

Ligand Isomer (L)ComplexSpin State / BehaviorT₁/₂ (K)Hysteresis (ΔT, K)Key Structural Features
L2 : 2,6-di(1,2,3-triazol-2-yl)pyridine[Fe(L2)₂][ClO₄]₂High-SpinN/AN/AThe coordination from the N2 position of the triazole results in a weaker ligand field.[3]
L3 : 2,6-di(1H-1,2,3-triazol-4-yl)pyridine[Fe(L3)₂][ClO₄]₂Low-SpinN/AN/AThe coordination via the N3 position (for the deprotonated ligand) or a stronger σ-basicity leads to a strong ligand field.[1][3]
L4 : 2,6-di(2-methyl-1,2,3-triazol-4-yl)pyridine[Fe(L4)₂][ClO₄]₂·3MeNO₂Spin Crossover (SCO)1286A delicate balance of electronic and steric effects creates a ligand field strength close to the spin-pairing energy, allowing for thermal SCO.[3]
L4 : 2,6-di(2-methyl-1,2,3-triazol-4-yl)pyridine[Fe(L4)₂][ClO₄]₂·H₂OHigh-SpinN/AN/AThe change in solvent molecules within the crystal lattice alters intermolecular interactions, stabilizing the HS state.[3]
L5 : 2-(1-Me-1,2,3-triazol-4-yl)-6-(2-Me-1,2,3-triazol-4-yl)pyridine[Fe(L5)₂]²⁺ saltsLow-SpinN/AN/AThe mixed isomeric nature results in a sufficiently strong ligand field to lock the complex in the LS state.[3]

T₁/₂ is the temperature at which 50% of the complex is in the high-spin state and 50% is in the low-spin state.

The transition between spin states is also accompanied by significant changes in the Fe-N bond lengths. In the low-spin state, the average Fe-N distance is shorter (e.g., ~1.97 Å) due to the occupation of non-bonding t₂g orbitals, while in the high-spin state, it elongates (e.g., ~2.18 Å) as electrons occupy the anti-bonding e*g orbitals.[4][5]

Visualizing Structure-Property Relationships

The interplay between ligand structure and the resulting spin state can be visualized as a logical progression.

G cluster_ligand Ligand Design cluster_coordination Coordination Environment cluster_properties Resulting Properties cluster_outcomes Possible Spin States L_Isomer Triazolyl-Pyridine Isomer (e.g., N1 vs N2 vs N4 linkage) Electronic Electronic Effects (σ-basicity, π-acidity) L_Isomer->Electronic Steric Steric Hindrance L_Isomer->Steric LigandField Ligand Field Strength (Δo) Electronic->LigandField Steric->LigandField SpinState Fe(II) Spin State LigandField->SpinState LS Low-Spin (LS) SpinState->LS Δo > P HS High-Spin (HS) SpinState->HS Δo < P SCO Spin Crossover (SCO) SpinState->SCO Δo ≈ P

Caption: Influence of ligand isomerism on the final spin state of Fe(II) complexes.

Experimental Protocols

The characterization of these spin crossover complexes requires a combination of synthetic, structural, and magnetic measurement techniques.

Synthesis and Crystallization
  • General Synthesis: The iron(II) complexes are typically synthesized by reacting an iron(II) salt, such as --INVALID-LINK--₂ or FeCl₂, with a stoichiometric amount of the desired triazolyl-pyridine ligand in a suitable solvent like acetonitrile, methanol, or ethanol.[6][7] To prevent oxidation of Fe(II) to Fe(III), the reaction is often carried out under an inert atmosphere (e.g., Nitrogen or Argon), and sometimes a reducing agent like ascorbic acid is added.[6]

  • Crystal Growth: Single crystals suitable for X-ray diffraction are crucial for determining the precise coordination geometry. These are typically grown by slow evaporation of the solvent from the reaction mixture or by vapor diffusion of an anti-solvent (e.g., diethyl ether) into a concentrated solution of the complex.[1]

Magnetic Susceptibility Measurements
  • Methodology: The magnetic properties are investigated using a Superconducting Quantum Interference Device (SQUID) magnetometer.[8] A powdered sample of the crystalline material is placed in a gelatin capsule, and its magnetic moment is measured over a wide temperature range (e.g., 2 K to 400 K).

  • Data Collection: Measurements are typically performed in both cooling and heating modes to detect any thermal hysteresis, which is a hallmark of a first-order phase transition. The temperature sweep rate is kept slow (e.g., 1-2 K/min) to ensure thermal equilibrium.

  • Data Analysis: The raw magnetic susceptibility data (χ) is used to calculate the effective magnetic moment (μ_eff) or, more commonly, presented as the product χT versus T. For an Fe(II) complex, a χT value of ~3.0-3.4 cm³·K·mol⁻¹ is characteristic of the HS state (S=2), while a value approaching 0 cm³·K·mol⁻¹ indicates the diamagnetic LS state (S=0).[9] The transition temperature (T₁/₂) is determined as the temperature at which the χT value is halfway between the HS and LS plateaus.

Single-Crystal X-ray Diffraction (SC-XRD)
  • Purpose: SC-XRD provides the definitive molecular structure of the complex, including the Fe-N bond lengths, bond angles, and the overall geometry of the FeN₆ coordination sphere.[8]

  • Procedure: A suitable single crystal is mounted on the diffractometer. To characterize the structural changes that occur during spin crossover, full data collections are often performed at multiple temperatures, both below and above the transition temperature (e.g., at 100 K for the LS state and 298 K for the HS state).[3][8]

  • Data Analysis: The refinement of the crystal structure provides precise atomic coordinates. A significant shortening of the average Fe-N bond distance upon cooling is direct evidence of a HS-to-LS transition.

Spectroscopic Techniques
  • Mössbauer Spectroscopy: This technique is highly sensitive to the local electronic environment of the iron nucleus. The isomer shift (δ) and quadrupole splitting (ΔE_Q) parameters are distinct for HS and LS Fe(II), allowing for unambiguous spin state assignment and quantification of the HS/LS fractions at a given temperature.[10]

  • UV-Vis Spectroscopy: The d-d transitions in Fe(II) complexes are spin-forbidden for the LS state but spin-allowed for the HS state. This difference leads to distinct colors and absorption spectra for the two spin isomers, a phenomenon known as thermochromism.[10] Variable-temperature UV-Vis spectroscopy can be used to monitor the spin transition in solution or in the solid state.

Standard Experimental Workflow

The process of assessing the spin state of a newly synthesized complex follows a logical and systematic workflow.

G cluster_synthesis Synthesis & Preparation cluster_characterization Primary Characterization cluster_analysis Data Analysis & Correlation cluster_conclusion Final Assessment cluster_optional Complementary Techniques A Ligand Synthesis B Complexation with Fe(II) Salt A->B C Crystal Growth B->C D Single-Crystal X-ray Diffraction (SC-XRD) C->D E Magnetic Susceptibility (SQUID) C->E F Structural Analysis (Fe-N bond lengths) D->F G Magnetic Data Analysis (χT vs. T plots) E->G H Spin State Determination (HS, LS, or SCO) F->H G->H I Mössbauer Spectroscopy H->I J Variable-Temp UV-Vis H->J

Caption: Standard workflow for the synthesis and characterization of Fe(II) SCO complexes.

References

A Researcher's Guide to Computational Model Validation for Pyridine-Substituted-Bis-1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of computational models used to predict the activity of pyridine-substituted-bis-1,2,4-triazole derivatives. We delve into the validation of these models using experimental data and provide detailed protocols for key assays.

The development of novel therapeutic agents frequently employs computational methods to predict the biological activity and physicochemical properties of new chemical entities. For pyridine-substituted-bis-1,2,4-triazole derivatives, which have shown promise in various therapeutic areas including cancer and microbial infections, computational models are invaluable for screening large libraries of compounds and prioritizing synthesis and experimental testing.[1][2] This guide focuses on the validation of three prevalent computational models: Quantitative Structure-Activity Relationship (QSAR), molecular docking, and Density Functional Theory (DFT).

Comparative Analysis of Computational Models

The choice of computational model depends on the specific research question, available resources, and the desired level of detail. Below is a comparative summary of QSAR, molecular docking, and DFT studies on triazole derivatives.

Computational ModelKey Performance Metrics / FindingsApplication
3D-QSAR (kNN-MFA) r² (squared correlation coefficient): 0.8713q² (internal predictivity): 0.2129 (74.45%)pred_r² (external predictivity): 0.8417 (81.09%)[1]Predicting anticancer activity based on steric and electrostatic fields.[1]
2D-QSAR (MLR & MNLR) MLR Q²: 0.51MNLR Q²: 0.90MLR R²test: 0.936MNLR R²test: 0.852[3]Developing models for anti-pancreatic cancer activity.[3]
Molecular Docking Docking Scores: -10.3154 to -12.962 kcal/mol against Dihydrofolate Reductase (DHFR)[4]Investigating binding modes and affinities of compounds with specific protein targets like EGFR and DHFR.[4][5]
Density Functional Theory (DFT) HOMO-LUMO Energy Gap: -2.5224 eV for N-((1H-benzo[d]imidazol-2-yl)methyl)-4H-1,2,4-triazol-4-amine[6]Determining ground state geometries, frontier molecular orbitals (FMOs), and molecular electrostatic potential (MEP) to understand chemical reactivity.[7][8][9]

Experimental Protocols for Model Validation

The predictive power of computational models is only as good as the experimental data used for their training and validation. Below are detailed methodologies for common assays used to evaluate the biological activity of pyridine-substituted-bis-1,2,4-triazole derivatives.

Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., murine melanoma B16F10) are seeded in 96-well plates at a density of 1x10⁴ cells/well and incubated for 24 hours.[2]

  • Compound Treatment: The synthesized compounds, dissolved in dimethyl sulfoxide (DMSO), are added to the wells at various concentrations.[2]

  • Incubation: The plates are incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) values are determined.[10]

Enzyme Inhibition Assay (Carbonic Anhydrase & Acetylcholinesterase)

The inhibitory effects of the compounds on specific enzymes are crucial for understanding their mechanism of action.

Protocol for Carbonic Anhydrase (hCA I and II) Inhibition:

  • Enzyme and Substrate Preparation: Purified human carbonic anhydrase isoenzymes (hCA I and II) and the substrate, 4-nitrophenyl acetate, are prepared in appropriate buffers.

  • Inhibitor Preparation: The synthesized compounds are dissolved in DMSO.

  • Assay Procedure: The assay is performed in 96-well plates. The enzyme, inhibitor, and buffer are pre-incubated. The reaction is initiated by adding the substrate.

  • Absorbance Measurement: The hydrolysis of 4-nitrophenyl acetate to 4-nitrophenol is monitored spectrophotometrically at 400 nm.

  • Data Analysis: The inhibition constants (Ki) are calculated by fitting the data to the appropriate inhibition models.[11]

Protocol for Acetylcholinesterase (AChE) Inhibition:

  • Enzyme and Substrate Preparation: Acetylcholinesterase, the substrate acetylthiocholine iodide (ATCI), and the chromogenic reagent 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) are prepared in a phosphate buffer.

  • Inhibitor Preparation: The synthesized compounds are dissolved in DMSO.

  • Assay Procedure: The enzyme, inhibitor, and DTNB are incubated in a 96-well plate. The reaction is started by adding ATCI.

  • Absorbance Measurement: The formation of the yellow 5-thio-2-nitrobenzoate anion is monitored at 412 nm.

  • Data Analysis: The Ki values are determined from dose-response curves.[11]

Visualizing Computational and Experimental Workflows

To better illustrate the relationship between computational modeling and experimental validation, the following diagrams outline the typical workflows.

computational_workflow cluster_computational Computational Modeling Compound_Library Virtual Compound Library Model_Building Model Building (QSAR, Docking, DFT) Compound_Library->Model_Building Input Structures Activity_Prediction Activity/Property Prediction Model_Building->Activity_Prediction Generates Model Prioritization Hit Prioritization Activity_Prediction->Prioritization Identifies Potent Compounds

Computational modeling workflow for virtual screening.

experimental_workflow cluster_experimental Experimental Validation Synthesis Compound Synthesis In_Vitro_Assays In Vitro Biological Assays (e.g., MTT, Enzyme Inhibition) Synthesis->In_Vitro_Assays Provides Test Compounds Data_Analysis Data Analysis (IC50, Ki) In_Vitro_Assays->Data_Analysis Generates Experimental Data Model_Validation Computational Model Validation/Refinement Data_Analysis->Model_Validation Provides Validation Data

Experimental workflow for model validation.

logical_relationship cluster_qsar QSAR cluster_docking Molecular Docking cluster_dft DFT QSAR_Model Statistical Model (r², q²) Predicted_Activity Predicted_Activity QSAR_Model->Predicted_Activity Predicts Docking_Study Binding Affinity (Docking Score) Binding_Mode Binding_Mode Docking_Study->Binding_Mode Reveals DFT_Calc Electronic Properties (HOMO-LUMO Gap) Reactivity Reactivity DFT_Calc->Reactivity Explains

Logical relationships of computational model outputs.

References

comparing the effects of aromatic core activation on extraction performance in PTD-OMe

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in actinide partitioning and selective metal extraction, the strategic design of chelating agents is paramount. This guide provides a comparative analysis of 3,3'-((4-methoxypyridine-2,6-diyl)bis(1H-1,2,3-triazole-4,1-diyl))bis(propan-1-ol) (PTD-OMe), a derivative of the promising actinide-selective ligand PTD. The activation of the aromatic core in PTD-OMe through the introduction of a methoxy group was intended to enhance its extraction capabilities; however, experimental evidence reveals a nuanced and counterintuitive outcome.

Introduction to PTD-OMe and Aromatic Core Activation

The parent compound, 3,3'-(pyridine-2,6-diylbis(1H-1,2,3-triazole-4,1-diyl))bis(propan-1-ol) (PTD), has demonstrated significant potential for selectively stripping actinide ions from solutions containing lanthanides, a critical step in advanced nuclear fuel reprocessing. The mechanism of this selectivity is rooted in the preferential complexation of actinides by the nitrogen-donor atoms of the pyridine and triazole rings.

In an effort to further improve these complexation properties, PTD-OMe was synthesized. The introduction of an electron-donating methoxy (-OMe) group to the central pyridine ring serves to "activate" the aromatic core. This activation was hypothesized to increase the basicity of the pyridine nitrogen, thereby strengthening its coordination with trivalent actinides like Curium (Cm(III)) and Americium (Am(III)) and, consequently, boosting its extraction performance.

Comparative Analysis: The Unexpected Effect of Aromatic Core Activation

Contrary to initial expectations, solvent extraction experiments have demonstrated that PTD-OMe is less efficient at extracting actinides from a loaded organic phase compared to its parent compound, PTD.[1][2][3] This surprising result is attributed to a significant increase in the ligand's basicity, as reflected by its higher pKₐ value.

The pKₐ is a measure of the acidity of a compound. A higher pKₐ indicates a stronger affinity for protons (H⁺). In the acidic conditions of the solvent extraction experiments (0.1–1 mol/L nitric acid), the more basic PTD-OMe becomes more readily protonated. This protonation of the pyridine nitrogen competes with the binding of the actinide metal ion, thereby reducing the ligand's ability to form a complex with and extract the actinide.

While the aromatic core activation did lead to a stronger complex with Cm(III) in the absence of high acidity (as indicated by the higher log β₃ value), this enhanced complexation strength was insufficient to overcome the negative effect of increased protonation in the acidic extraction environment.

Quantitative Data Summary

The following table summarizes the key quantitative data comparing the properties and performance of PTD and PTD-OMe.

ParameterPTDPTD-OMeReference
pKₐ 2.12.54
log β₃ (Cm(III)) 9.9 ± 0.510.8 ± 0.4
Extraction Efficiency More EfficientLess Efficient[1][3]

Experimental Protocols

Synthesis of PTD-OMe

The synthesis of PTD-OMe is achieved through a "click chemistry" reaction.[1][2]

  • Preparation of Precursors: 2,6-diethynyl-4-methoxypyridine and 3-azidopropan-1-ol are required as the starting materials.

  • Reaction: The precursors are dissolved in a 1:1 mixture of water and ethanol.

  • Catalysis: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and sodium ascorbate are added to catalyze the cycloaddition reaction.

  • Reaction Conditions: The mixture is stirred for three days at room temperature.

  • Purification: The solvents are removed under reduced pressure, and the crude product is purified by flash column chromatography using a dichloromethane/methanol (92/8) eluent. The final product is obtained as a white solid.

Solvent Extraction Experiment

The comparative extraction performance of PTD and PTD-OMe was evaluated through a standardized solvent extraction procedure.[4][5]

  • Organic Phase Preparation: An organic solvent, such as kerosene containing an extractant like N,N,N′,N′-tetra-n-octyl-3-oxapentanediamide (TODGA), is "loaded" with the metal ions of interest (e.g., Am(III), Cm(III), and Eu(III)) by contacting it with an acidic aqueous solution containing these ions.

  • Aqueous Stripping Solution: Separate aqueous solutions of PTD and PTD-OMe are prepared in nitric acid at varying concentrations (e.g., 0.1 to 1 mol/L).

  • Extraction (Stripping): The loaded organic phase is mixed with an equal volume of the aqueous stripping solution containing either PTD or PTD-OMe. The mixture is vigorously agitated to facilitate the transfer of the metal ions from the organic to the aqueous phase.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the aqueous and organic phases.

  • Analysis: The concentration of the metal ions in both phases is determined using techniques such as radiometric analysis or inductively coupled plasma mass spectrometry (ICP-MS). The distribution ratio (D) and separation factors (SF) are then calculated to quantify the extraction efficiency and selectivity.

Visualizing the Process and Mechanism

To better understand the experimental workflow and the underlying chemical interactions, the following diagrams are provided.

Solvent_Extraction_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase Organic_Phase Loaded Organic Phase (TODGA + Actinides/Lanthanides) Mixing Mixing & Agitation Organic_Phase->Mixing Aqueous_Phase Aqueous Stripping Solution (PTD or PTD-OMe in HNO3) Aqueous_Phase->Mixing Separation Phase Separation (Centrifugation) Mixing->Separation Analysis Analysis (Radiometric, ICP-MS) Separation->Analysis PTD_OMe_Complexation cluster_PTD_OMe PTD-OMe Ligand Actinide An³⁺ N_pyridine N (Pyridine) Actinide->N_pyridine Coordination Bond N1_triazole N (Triazole) Actinide->N1_triazole N2_triazole N (Triazole) Actinide->N2_triazole OMe OMe N_pyridine->OMe Activation Proton H⁺ Proton->N_pyridine Protonation (Competition)

References

A Comparative Guide to the Supramolecular Features of 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine and Its Azole Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the supramolecular characteristics of 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine (btmp) and its structural analogues, 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine (bpmp) and 2,6-bis[(1H-imidazol-1-yl)methyl]pyridine (bimp). Understanding the nuanced differences in their crystal packing, hydrogen bonding motifs, and coordination behaviors is crucial for the rational design of novel supramolecular architectures, coordination polymers, and functional materials.

At a Glance: Comparative Supramolecular Features

The subtle change in the nitrogen atom positions within the five-membered azole rings of these ligands leads to significant variations in their supramolecular assemblies. These differences are primarily dictated by the distinct hydrogen bonding capabilities and steric factors inherent to each isomer.

Feature2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine (btmp)2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine (bpmp)2,6-bis[(1H-imidazol-1-yl)methyl]pyridine (bimp)
Predominant Intermolecular Interaction C—H···N hydrogen bonds involving the triazole ring.[1][2]Weak C—H···N hydrogen bonds.[3][4]Forms various 1D motifs (helical or zigzag) depending on conditions.[5][6]
Crystal System Orthorhombic[2]Monoclinic[4][7]Orthorhombic
Space Group Pna2₁[2]P2₁/n[4][7]P2₁/n
Dihedral Angles between Azole and Pyridine Rings 66.4° and 74.6°[1][2]87.77° and 85.73°[4]Not explicitly reported, but flexible conformations are noted.[5]
Packing Structure Two-dimensional layers parallel to the (001) plane.[1][2]Layers extending parallel to the (10-1) plane.[4]Can form 3D supramolecular structures through C-H···N interactions.

In-Depth Analysis of Supramolecular Structures

The supramolecular arrangement of these ligands in the solid state is a delicate balance of weak interactions, primarily hydrogen bonds and π-π stacking.

2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine (btmp)

The crystal structure of btmp reveals a two-dimensional layered assembly. The predominant intermolecular interactions are C—H···N hydrogen bonds between the acidic hydrogen atoms of the triazole ring and the nitrogen lone pairs of neighboring triazole molecules.[1][2] The triazole rings are twisted with respect to the central pyridine ring, with dihedral angles of 66.4° and 74.6°.[1][2] This twisted conformation minimizes steric hindrance within the molecule.

2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine (bpmp)

In contrast to btmp, the pyrazolyl analogue, bpmp, exhibits a significantly different conformation. The pyrazolyl rings are nearly perpendicular to the plane of the pyridine ring, with dihedral angles of 87.77° and 85.73°.[4] The supramolecular structure is characterized by weak C—H···N hydrogen bonds that link the molecules into layers.[3][4]

2,6-bis[(1H-imidazol-1-yl)methyl]pyridine (bimp)

The imidazolyl derivative, bimp, demonstrates conformational flexibility, leading to the formation of different supramolecular isomers depending on the crystallization conditions.[5][6] It can form one-dimensional coordination polymers with helical or zigzag motifs.[5][6] The presence of guest molecules, such as water, can play a crucial role in directing the formation of these different supramolecular architectures.[5]

Visualization of Supramolecular Assembly

The following diagrams, generated using the DOT language, illustrate the fundamental differences in the supramolecular assembly of these ligands.

Supramolecular Assembly Comparison cluster_btmp btmp Assembly cluster_bpmp bpmp Assembly cluster_bimp bimp Assembly btmp1 btmp molecule btmp2 btmp molecule btmp1->btmp2 C-H···N H-bonds btmp_packing 2D Layered Structure btmp2->btmp_packing bpmp1 bpmp molecule bpmp2 bpmp molecule bpmp1->bpmp2 Weak C-H···N H-bonds bpmp_packing Layered Structure (nearly perpendicular rings) bpmp2->bpmp_packing bimp1 bimp molecule bimp2 bimp molecule bimp1->bimp2 Flexible H-bonding bimp_packing 1D Chains (Helical/Zigzag) bimp2->bimp_packing

Caption: Comparative supramolecular assembly of btmp, bpmp, and bimp.

Coordination Chemistry: A Comparative Overview

The donor atom arrangement and flexibility of these ligands significantly influence their coordination behavior with metal ions, leading to diverse supramolecular architectures in the resulting complexes.

The triazolyl-based ligand, btmp, has been shown to form discrete metal complexes and coordination polymers. For example, with silver(I), it forms coordination polymers, while with iron(II), it can form a monomeric octahedral complex.

The pyrazolyl analogue, bpmp, has also been utilized in the construction of coordination polymers. The near-perpendicular arrangement of its pyrazolyl rings can lead to unique coordination geometries and packing arrangements in its metal complexes.

Ligand-Metal Interaction Workflow Ligand 2,6-bis(azolylmethyl)pyridine (btmp, bpmp, or bimp) Assembly Self-Assembly Process Ligand->Assembly Metal Metal Ion (e.g., Zn(II), Cu(II)) Metal->Assembly Solvent Solvent System Solvent->Assembly Supramolecular Supramolecular Architecture (e.g., 1D Chain, 2D Layer, 3D Framework) Assembly->Supramolecular

Caption: General workflow for the formation of supramolecular architectures.

Experimental Protocols

Synthesis of 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine (btmp)

A microwave-assisted synthesis offers a rapid and efficient route to btmp.[1]

Materials:

  • 2,6-Bis(bromomethyl)pyridine

  • 1,2,4-Triazole

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

Procedure:

  • Dissolve 1,2,4-triazole (0.0241 mol) in 10-12 mL of acetonitrile with stirring.

  • Add K₂CO₃ (0.0241 mol) to the solution and stir briefly to deprotonate the triazole.

  • In a separate flask, dissolve 2,6-bis(bromomethyl)pyridine (0.011 mol) in 5 mL of acetonitrile.

  • Combine the two solutions in a microwave vessel.

  • Heat the mixture in a microwave reactor for 15 minutes at 130 °C.

  • After cooling, remove the acetonitrile in vacuo to obtain the crude product.

  • The product can be further purified by recrystallization.

Synthesis of 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine (bpmp)

The synthesis of bpmp involves the reaction of a tosylated pyridine derivative with pyrazole.[4][7]

Materials:

  • 2,6-Pyridinedimethanol

  • p-Toluenesulfonyl chloride

  • Sodium hydroxide (NaOH)

  • Pyrazole

  • Sodium hydride (NaH)

  • Dry Tetrahydrofuran (THF)

Procedure:

  • Synthesis of 2,6-pyridinedimethylene-ditosylate:

    • To a stirred solution of 2,6-pyridinedimethanol (2 mmol) and NaOH (20 mmol) in a THF/water mixture, add a solution of p-toluenesulfonyl chloride (4 mmol) in THF at 0 °C.

    • Stir for 4 hours, then pour into water and extract with methylene chloride.

    • Wash the organic phase, dry over Na₂SO₄, and remove the solvent in vacuo to afford the ditosylate intermediate.

  • Synthesis of bpmp:

    • In a separate flask under a nitrogen atmosphere, add a solution of pyrazole (3.2 mmol) in dry THF to a suspension of NaH (3.2 mmol) in dry THF at 0 °C.

    • Stir for 15 minutes to obtain a clear solution of sodium pyrazolide.

    • Add a solution of the 2,6-pyridinedimethylene-ditosylate (1.6 mmol) in dry THF to this solution.

    • Stir the mixture overnight, filter, and remove the solvent.

    • Purify the crude product by column chromatography on silica gel with ethyl acetate as the eluent.

Synthesis of 2,6-bis[(1H-imidazol-1-yl)methyl]pyridine (bimp)

A common method for the synthesis of bimp involves the reaction of 2,6-dibromopyridine with imidazole.[5]

Materials:

  • 2,6-Dibromopyridine

  • 1H-Imidazole

  • Potassium hydroxide (KOH)

  • Tetrabutylammonium bromide

  • Tetrahydrofuran (THF)

Procedure:

  • A mixture of 1H-imidazole (33.77 mmol), 2,6-dibromopyridine (8.44 mmol), KOH (50.73 mmol), and tetrabutylammonium bromide (0.93 mmol) in 30 mL of THF is heated under reflux for 2 days.

  • The solvent is then removed under vacuum.

  • The residue is washed with water and extracted twice with dichloromethane.

  • The combined organic layers are dried and the solvent is evaporated to yield the product.

Concluding Remarks

The choice between 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine and its pyrazolyl or imidazolyl analogues for applications in crystal engineering and materials science will depend on the desired supramolecular architecture and properties. The triazolyl derivative, btmp, provides a platform for predictable 2D layered structures through robust C-H···N hydrogen bonding. The pyrazolyl analogue, bpmp, with its near-orthogonal ring orientation, offers a different geometric constraint for building supramolecular assemblies. The imidazolyl isomer, bimp, presents the most conformational flexibility, allowing for the creation of diverse 1D coordination polymers and the potential for stimuli-responsive materials.

Further comparative studies, particularly on their thermal stabilities and the systematic investigation of their coordination chemistry with a range of metal ions, will undoubtedly provide deeper insights into the full potential of this versatile family of ligands.

References

A Comparative Guide to the Photophysical Properties of 2-(1,2,4-1H-triazol-3-yl)pyridine Metal Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative evaluation of the photophysical properties of metal complexes incorporating the versatile ligand 2-(1,2,4-1H-triazol-3-yl)pyridine (Hpt). This document summarizes key quantitative data, details experimental methodologies, and visualizes fundamental molecular interactions to facilitate informed decision-making in the design and application of novel metal-based compounds.

The ligand 2-(1,2,4-1H-triazol-3-yl)pyridine is a robust chelating agent that has garnered significant interest for its ability to form stable complexes with a variety of transition metals. These complexes exhibit a range of interesting photophysical properties, making them promising candidates for applications in light-emitting devices, sensors, and photodynamic therapy. This guide focuses on the systematic comparison of the absorption and emission characteristics of several such complexes, drawing upon recently published experimental data.

Comparative Photophysical Data

The photophysical properties of metal complexes are critically dependent on the nature of the central metal ion and the coordination environment. The following table summarizes the key absorption and emission data for a series of complexes with 2-(1,2,4-1H-triazol-3-yl)pyridine and its deprotonated form (pt).

Complex/PolymerMetal IonAbsorption λmax (nm)Emission λmax (nm)RemarksReference
¹∞[Zn(pt)₂]Zn(II)Not reported337, 424Blue ligand-based emission. Used as a host for lanthanide ions to generate white-light emission.[1][2][3][4][5]
¹∞[Zn(pt)₂] + Eu³⁺/Tb³⁺Zn(II), Eu(III), Tb(III)Not reported337, 424 (blue); 545 (green, Tb³⁺); 593, 615 (red, Eu³⁺)Excitation-dependent tunable emission from blue to white.[1][2][3][4][5]
[Co(tzp)₂]·1.5H₂OCo(II)Not reportedFluorescence quenching observedThe fluorescence of the free ligand is quenched upon coordination to Co(II).[6][7][8]
[Cd(tzp)₂]Cd(II)Not reportedNot reported in detailStudied for its structural and thermal properties.[6][7][8]
[Rh(tzp)₃]·H₂ORh(III)Not reportedNot reported in detailSynthesized and characterized.[6][7][8]

Note: In the study by Stanculescu et al., "Htzp" is used to denote the 2-(1,2,4-1H-triazol-3-yl)pyridine ligand, which is equivalent to Hpt. The complexes are denoted with "tzp" representing the deprotonated ligand.

Experimental Protocols

The data presented in this guide were obtained through standard spectroscopic techniques. Below are detailed methodologies for the key experiments cited.

UV-Vis Spectroscopy

Given the nature of the reported data, which focuses more on emission properties, detailed UV-Vis absorption protocols for these specific complexes are not extensively described in the primary literature. However, a general procedure for measuring the absorption spectra of metal complexes is as follows:

  • Sample Preparation: The metal complex is dissolved in a suitable solvent (e.g., dimethylformamide, acetonitrile, or water) to a concentration typically in the range of 10⁻⁵ to 10⁻⁶ M. The solvent should be transparent in the wavelength range of interest.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the measurements.

  • Measurement: A cuvette containing the pure solvent is used as a reference. The absorption spectrum of the sample solution is then recorded over a specific wavelength range (e.g., 200-800 nm). The resulting spectrum is a plot of absorbance versus wavelength.

Photoluminescence Spectroscopy

The emission properties of the complexes were characterized using steady-state fluorescence spectroscopy.

  • Instrumentation: The fluorescence spectra were recorded on a spectrofluorometer, such as a Horiba Fluoromax 4P.[6][7][8]

  • Sample Preparation: Solid samples of the coordination polymers and complexes were used for the measurements. For solution-state measurements, the complexes would be dissolved in a suitable solvent.

  • Measurement: The sample is excited at a specific wavelength (λexc), and the resulting emission is scanned over a range of higher wavelengths. The data is presented as a plot of emission intensity versus wavelength. For the ¹∞[Zn(pt)₂] polymer doped with lanthanide ions, the emission spectra were recorded at different excitation wavelengths (306 nm, 311 nm, and 324 nm) to demonstrate the tunable nature of the emission.[1][2][3][4][5]

Visualizing Molecular Interactions

To understand the photophysical properties of these complexes, it is essential to visualize the coordination of the ligand to the metal center. The following diagram, generated using the DOT language, illustrates the bidentate coordination of the deprotonated 2-(1,2,4-1H-triazol-3-yl)pyridinate ligand to a generic metal ion (M).

G Coordination of 2-(1,2,4-1H-triazol-3-yl)pyridinate to a Metal Center cluster_ligand 2-(1,2,4-1H-triazol-3-yl)pyridinate (pt⁻) cluster_triazole Triazole Ring N1 N C2 C N1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->N1 N_py N C6->N_py C_trz C C6->C_trz M Metal (M) N_py->M Coordination Bond N2_trz N C_trz->N2_trz N3_trz N N2_trz->N3_trz N2_trz->M Coordination Bond C4_trz C N3_trz->C4_trz N5_trz N C4_trz->N5_trz N5_trz->C_trz

Caption: Bidentate chelation of the 2-(1,2,4-1H-triazol-3-yl)pyridinate ligand to a metal center.

Signaling Pathways and Experimental Workflows

The photoluminescence of these metal complexes can be understood through the principles of molecular orbital theory and electronic transitions. The following diagram illustrates a generalized experimental workflow for characterizing the photophysical properties of these materials.

G Experimental Workflow for Photophysical Characterization synthesis Synthesis of Metal Complex characterization Structural Characterization (e.g., XRD, NMR) synthesis->characterization uv_vis UV-Vis Absorption Spectroscopy characterization->uv_vis pl Photoluminescence Spectroscopy characterization->pl data_analysis Data Analysis and Comparison uv_vis->data_analysis pl->data_analysis

Caption: A generalized workflow for the synthesis and photophysical evaluation of metal complexes.

This guide provides a snapshot of the current understanding of the photophysical properties of 2-(1,2,4-1H-triazol-3-yl)pyridine metal complexes. The presented data and protocols serve as a valuable resource for researchers engaged in the development of new materials with tailored optical properties. Further investigations into the quantum yields and excited-state lifetimes of a broader range of these complexes will undoubtedly provide deeper insights and expand their application potential.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。